Product packaging for 9,9-Bis(4-hydroxyphenyl)fluorene(Cat. No.:CAS No. 3236-71-3)

9,9-Bis(4-hydroxyphenyl)fluorene

Cat. No.: B116638
CAS No.: 3236-71-3
M. Wt: 350.4 g/mol
InChI Key: YWFPGFJLYRKYJZ-UHFFFAOYSA-N
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Description

Bisphenol FL (BPFL) is a fluorinated derivative of bisphenol (BP), a wide group of chemicals with similar structures, recognized as environmental pollutants. Bisphenol A (BPA), and its structural analogs are widely used as plasticizers and monomers for synthetic materials, industrial and consumer products including fluorine rubber, food container linings, canned food, thermal receipts, etc.>9,9-bis(4-hydroxyphenyl)fluorene is a member of the class of fluorenes that is 9H-fluorene in which both of the hydrogens at position 9 have been replaced by p-hydroxyphenyl groups. It has a role as an anti-estrogen. It is a member of fluorenes and a polyphenol.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H18O2 B116638 9,9-Bis(4-hydroxyphenyl)fluorene CAS No. 3236-71-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[9-(4-hydroxyphenyl)fluoren-9-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18O2/c26-19-13-9-17(10-14-19)25(18-11-15-20(27)16-12-18)23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-16,26-27H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWFPGFJLYRKYJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)O)C5=CC=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5037731
Record name 4,4'-(9H-Fluorene-9,9-diyl)diphenol
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Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3236-71-3
Record name 9,9′-Bis(4-hydroxyphenyl)fluorene
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 4,4'-(9H-fluoren-9-ylidene)bis-
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Record name Phenol, 4,4'-(9H-fluoren-9-ylidene)bis-
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Record name 4,4'-(9H-Fluorene-9,9-diyl)diphenol
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Record name 9,9-bis(4-hydroxyphenyl)fluorene
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Record name 9,9-Bis(4-hydroxyphenyl)fluorene
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

9,9-Bis(4-hydroxyphenyl)fluorene chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 9,9-Bis(4-hydroxyphenyl)fluorene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (BHPF), also known as Bisphenol FL (BPFL), is a bisphenol compound characterized by a fluorene (B118485) "cardo" ring structure. This unique three-dimensional architecture, where the C-9 position of the fluorene is substituted with two hydroxyphenyl groups, imparts exceptional properties to the molecule and its subsequent polymeric derivatives.[1][2] Its rigid, bulky structure enhances thermal stability, solubility, and optical properties in polymers, making it a valuable monomer in the synthesis of high-performance materials such as polycarbonates, polyesters, epoxy resins, and polyimides.[1][2][3][4][5] These materials find applications in aerospace, electronics, and automotive industries.[1][2] Beyond materials science, BHPF has garnered attention in the biomedical field due to its biological activities, including anti-estrogen and antifungal properties.[3][6][7][8] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and key applications of this compound.

Chemical Structure and Identification

The core of BHPF is a 9H-fluorene molecule where both hydrogen atoms at the 9-position are replaced by p-hydroxyphenyl groups.[3][6][7]

  • IUPAC Name: 4,4'-(9H-Fluoren-9-ylidene)bisphenol[7]

  • CAS Number: 3236-71-3[3][6][7][9]

  • Molecular Formula: C₂₅H₁₈O₂[6][7]

Physicochemical Properties

The distinct properties of BHPF are summarized in the table below.

PropertyValueSource
Molecular Weight 350.41 g/mol [6][7]
Appearance White to tan powder or crystals[7][10]
Melting Point 224-226 °C[3][11]
Boiling Point 526.4 °C at 760 mmHg[3][7][11]
Density ~1.3 g/cm³[3][7][11]
Solubility Insoluble in water.[3][11] Soluble in some organic solvents.
Refractive Index ~1.71[7][10][11]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Spectroscopic TechniqueKey Data PointsSource
¹H NMR Spectra available, though specific peak assignments vary with solvent and instrument.[12][13]
¹³C NMR Spectra available for characterization.[12]
Infrared (IR) Spectroscopy Spectra available (FTIR, ATR-IR).[6][14]
Mass Spectrometry (MS) Precursor [M-H]⁻ at m/z 349.1234.[6]
Raman Spectroscopy Spectra available.[6][15]

Synthesis of this compound

The primary method for synthesizing BHPF is the acid-catalyzed condensation reaction of 9-fluorenone (B1672902) with excess phenol (B47542).[1][9] Various catalysts and co-catalysts can be employed to optimize yield and purity.

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// Edges Reactants -> Reaction; Catalyst -> Reaction [label=" catalyzes"]; CoCatalyst -> Reaction [label=" promotes"]; Reaction -> Crude; Crude -> Purification [label="Precipitation, Filtration,\nRecrystallization, Washing"]; Purification -> Final; } dot General Synthesis Workflow of BHPF

Experimental Protocols

Example 1: Synthesis using Zinc Chloride and Hydrogen Chloride [3]

  • Reaction Setup: In an autoclave, stir 20 moles of phenol containing 9 wt. % water.

  • Addition of Reactants: Add 1 mole of zinc chloride and 10 moles of 9-fluorenone and allow the solids to dissolve.

  • Catalysis: Pass 5 moles of gaseous hydrogen chloride into the stirred mixture.

  • Reaction Conditions: Heat the reaction mixture to 70°C and maintain for 4 hours.

  • Work-up: Upon completion, dissolve the mixture in 5 liters of isopropanol (B130326) at 60°C to facilitate product isolation. The crude product is then typically purified by recrystallization.

Example 2: Synthesis using Sulfuric Acid and β-mercaptopropionic acid [16]

  • Reaction Setup: In a 250 ml four-necked flask equipped with a stirrer, dropping funnel, thermometer, and reflux condenser, place 45 g (0.25 mol) of fluorenone and 94 g (1 mol) of phenol.

  • Co-catalyst Addition: Warm the mixture to 30°C and add 0.2 ml (2.3 mmol) of β-mercaptopropionic acid.

  • Catalyst Addition: Cool the mixture with an ice water bath. Add 40 ml (0.72 mol) of 96% sulfuric acid dropwise, maintaining the temperature between 30°C and 70°C.

  • Reaction Monitoring: Monitor the reaction for the complete conversion of fluorenone (e.g., by thin-layer chromatography), which can occur within 15 minutes.

  • Isolation: Add boiling water to the reaction mixture, stir vigorously, and pour the resulting emulsion into cold water to precipitate the product. Further purification is achieved through washing and recrystallization.

Applications in Research and Drug Development

The unique structure of BHPF makes it a versatile building block in materials science and a molecule of interest in pharmacology.

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// Sub-nodes for Polymers Polycarbonate [label="Polycarbonates", fillcolor="#F1F3F4", fontcolor="#202124"]; Epoxy [label="Epoxy Resins", fillcolor="#F1F3F4", fontcolor="#202124"]; Polyester [label="Polyesters", fillcolor="#F1F3F4", fontcolor="#202124"]; OtherPolymers [label="Polyimides, Polyarylene Ethers", fillcolor="#F1F3F4", fontcolor="#202124"];

// Sub-nodes for Biological Activity Antifungal [label="Antifungal Agent", fillcolor="#F1F3F4", fontcolor="#202124"]; Antiestrogen [label="Anti-estrogen", fillcolor="#F1F3F4", fontcolor="#202124"]; DrugDev [label="Framework for\nBioactive Compounds", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges BHPF -> Prop_Polymer; BHPF -> Prop_Bio;

Prop_Polymer -> {Polycarbonate, Epoxy, Polyester, OtherPolymers} [arrowhead=vee]; Prop_Bio -> {Antifungal, Antiestrogen} [arrowhead=vee]; Prop_Bio -> DrugDev [style=dashed]; } dot Key Application Areas of BHPF

Polymer Chemistry

BHPF serves as a crucial monomer for producing functional polymers. The bulky, rigid fluorene group enhances the thermal stability (high glass transition temperature), mechanical strength, and optical clarity of the resulting polymers.[1][2][17] It is used in the synthesis of:

  • Polycarbonates and Polyesters: For applications requiring high heat resistance and good optical properties.[2][5][17]

  • Epoxy Resins: To improve thermal and mechanical performance.[2][5]

  • Polyarylene Ethers: Used in membranes with potential for fuel cell applications.[3][10][11]

Drug Development and Biological Activity

The fluorene scaffold is present in several approved drugs and is a versatile framework for designing bioactive compounds.[8] BHPF itself has demonstrated notable biological effects.

  • Antifungal Activity: Studies have identified BHPF as a potent inhibitor of Candida albicans biofilms, a major cause of fungal resistance.[8] It has been shown to inhibit planktonic cell growth at low concentrations (5 µg/mL) and achieve significant biofilm inhibition (97% at 10 µg/mL), demonstrating fungicidal activity.[8] This makes it a promising candidate for the development of new antifungal therapeutics.

  • Anti-estrogen Role: BHPF is classified as having anti-estrogen activity, which may be relevant in studying and developing treatments for hormone-dependent conditions.[3][6][7]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

  • H315: Causes skin irritation.[6]

  • H319: Causes serious eye irritation.[6]

  • H410: Very toxic to aquatic life with long-lasting effects.[6][7]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be followed when handling this compound. It should be stored in a dry, well-sealed container at room temperature.[3][11]

References

Spectroscopic data for 9,9-Bis(4-hydroxyphenyl)fluorene (¹H NMR, ¹³C NMR)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound 9,9-Bis(4-hydroxyphenyl)fluorene. Designed for researchers, scientists, and professionals in drug development, this document details the chemical shifts and provides a thorough experimental protocol for data acquisition.

¹H and ¹³C NMR Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, recorded in acetone-d6. This information is critical for the structural elucidation and purity assessment of the compound.

Table 1: ¹H NMR Spectroscopic Data (Acetone-d6)
Chemical Shift (δ) ppmMultiplicityAssignment
8.46s (singlet)Hydroxyl protons
7.78d (triplet)Aromatic protons
7.39t (triplet)Aromatic protons
7.30t (triplet)Aromatic protons
7.12d (doublet)Aromatic protons
7.04d (doublet)Aromatic protons
6.72d (doublet)Aromatic protons
Table 2: ¹³C NMR Spectroscopic Data (Acetone-d6)
Chemical Shift (δ) ppmAssignment
156.6Carbon of C-O bond
150.7Aromatic Carbon
141.2Aromatic Carbon
138.8Aromatic Carbon
129.2Aromatic Carbon
128.1Aromatic Carbon
125.2Aromatic Carbon
120.3Aromatic Carbon
115.0Aromatic Carbon
64.9Quaternary Carbon (C9)

Experimental Protocols

The acquisition of high-quality NMR data is fundamental to accurate spectral interpretation. The following is a detailed methodology for obtaining the ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh 10-20 mg of this compound.

  • Solvent Selection: Use a deuterated solvent appropriate for the sample's solubility and the desired spectral resolution. Acetone-d6 and DMSO-d6 are common choices for this compound.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can be used to aid dissolution.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, standard 5 mm NMR tube. Ensure the liquid column height is between 4 and 5 cm.

  • Filtering (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent spectral line broadening.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and clearly label the tube with the sample identification.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.

  • Insertion and Locking: Insert the NMR tube into the spectrometer's probe. The instrument's field frequency is then "locked" onto the deuterium (B1214612) signal of the solvent to ensure field stability during data acquisition.

  • Shimming: The magnetic field homogeneity is optimized through a process called shimming. This can be performed manually or automatically to achieve sharp, symmetrical peaks.

  • Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize the efficiency of radiofrequency pulse transmission and signal detection.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full spin relaxation.

    • Number of Scans: 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum and improve sensitivity.

    • Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A delay of 2-5 seconds is recommended.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain NMR spectrum. This involves applying an appropriate window function, phasing the spectrum, and setting the chemical shift reference (typically to the residual solvent peak).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow from sample preparation to final data analysis in NMR spectroscopy.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock Lock transfer->lock shim Shim lock->shim tune Tune & Match shim->tune acquire Acquire FID tune->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase reference Referencing phase->reference analyze Spectral Analysis reference->analyze

Caption: Workflow for NMR Spectroscopic Analysis.

Core Compound: 9,9-Bis(4-hydroxyphenyl)fluorene (CAS: 3236-71-3)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical and Chemical Properties of CAS Number 3236-71-3 and Related Compounds

This technical guide provides a detailed overview of the physical and chemical properties of the compound associated with CAS number 3236-71-3, which has been identified as 9,9-Bis(4-hydroxyphenyl)fluorene. Additionally, this guide will briefly cover the properties of two other related biphenyl (B1667301) compounds, 3,3'-Diamino-4,4'-dihydroxybiphenyl and 4,4'-Dihydroxybiphenyl, which were also identified during the information retrieval process. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource of key data, experimental methodologies, and visual representations of chemical information.

This compound, also known as Bisphenol FL, is a bisphenol compound characterized by a fluorene (B118485) group.[1] It is a member of the class of fluorenes where both hydrogens at position 9 are substituted by p-hydroxyphenyl groups.[2] This compound serves as an important monomer and modifier in the synthesis of functional polymer materials, including poly(arylene ethers), polyester (B1180765) resins, polycarbonates, and epoxy resins.[1][3]

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of this compound.

Table 1: General and Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C25H18O2[4][5]
Molecular Weight 350.41 g/mol [6][7]
Appearance White to tan powder or crystals[1][8]
Melting Point 224-226 °C[2][4][8]
Boiling Point 526.4 °C at 760 mmHg[4][8]
Density 1.288 g/cm³[4][8]
Flash Point 241 °C[4][8]
Refractive Index 1.71[4][8]
Vapor Pressure 1.07E-11 mmHg at 25°C[4]
Solubility Soluble in methanol.[9] Insoluble in water.[10][9][10]

Table 2: Computed and Spectroscopic Properties of this compound

PropertyValueSource(s)
XLogP3-AA 6[5]
Hydrogen Bond Donor Count 2[5]
Hydrogen Bond Acceptor Count 2[5]
Rotatable Bond Count 2[5]
Topological Polar Surface Area 40.5 Ų[5]
Heavy Atom Count 27[5]
Complexity 454[5]
¹H NMR Spectroscopy Chemical shifts reported in chloroform-d1 and DMSO-d6.[3][3]
¹³C NMR Spectroscopy Chemical shifts reported in CDCl3.[3][3]
IR Spectroscopy Bands reported in potassium bromide.[3][3]
UV/VIS Spectroscopy Spectrum available in ethanol.[3][3]
Raman Spectroscopy Spectrum available.[11][11]
Experimental Protocols

Synthesis of 4,4'-Dihydroxybiphenyl via Ullmann Condensation:

A representative protocol for the synthesis of a related biphenyl compound, 4,4'-dihydroxybiphenyl, involves the Ullmann condensation. This method can be adapted for similar compounds.[12]

  • Catalyst Activation: If using copper powder, it can be activated by the reduction of copper sulfate (B86663) with zinc metal in hot water to enhance reactivity.[12]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the 4-halophenol and the copper catalyst under an inert atmosphere.[12]

  • Reaction Conditions: The mixture is heated to a high temperature, typically between 200-300°C.[12]

  • Work-up and Purification: The product is isolated and purified, often through recrystallization.

Synthesis of 4,4'-Dihydroxybiphenyl via Suzuki Coupling:

The Suzuki-Miyaura cross-coupling reaction is another versatile method for synthesizing biphenyl compounds.[13]

  • Reaction Setup: A reaction flask is charged with 4-bromophenol, 4-hydroxyphenylboronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., aqueous Na2CO3) in a suitable solvent mixture (e.g., toluene, ethanol, and water).[13] The flask is evacuated and backfilled with an inert gas.[13]

  • Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature for a set period, for instance, 20 hours.[13]

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent like ethyl acetate.[13] The product is then purified.

Solubility Determination using the Isothermal Equilibrium Method (Shake-Flask Method):

This is a standard method for determining thermodynamic solubility.[14]

  • Preparation of Saturated Solution: An excess amount of the compound is added to a known volume of the solvent in a sealed container.[14]

  • Equilibration: The container is agitated at a constant temperature for 24-72 hours to reach equilibrium.[14]

  • Phase Separation: The undissolved solid is separated from the supernatant by filtration or centrifugation.[14]

  • Quantification: The concentration of the dissolved compound in the supernatant is determined using an analytical technique such as HPLC with UV detection or UV-Vis spectrophotometry.[14]

Logical Relationship Diagram

The following diagram illustrates the relationship between the CAS number and the identified chemical compounds.

CAS_Number_Compound_Relationship CAS_3236_71_3 CAS 3236-71-3 Compound_A This compound (Primary Identification) CAS_3236_71_3->Compound_A Compound_B 3,3'-Diamino-4,4'-dihydroxybiphenyl (Related Compound) CAS_3236_71_3->Compound_B Appeared in search results Compound_C 4,4'-Dihydroxybiphenyl (Related Compound) CAS_3236_71_3->Compound_C Appeared in search results

Caption: Relationship between CAS 3236-71-3 and associated compounds.

Related Biphenyl Compounds

During the investigation of CAS number 3236-71-3, information on other structurally related biphenyl compounds also emerged. A brief overview of their properties is provided below for comprehensive understanding.

3,3'-Diamino-4,4'-dihydroxybiphenyl (CAS: 2373-98-0)

This compound, also known as 3,3'-dihydroxybenzidine, is an aromatic amine.[15] It is an important raw material for the synthesis of hydroxyl polyimide resins and polybenzoxazole resins.[16]

Table 3: Physical and Chemical Properties of 3,3'-Diamino-4,4'-dihydroxybiphenyl

PropertyValueSource(s)
Molecular Formula C12H12N2O2[15][17]
Molecular Weight 216.24 g/mol [15][17]
Appearance Colorless crystals[15]
Melting Point 225 °C (decomposes)[15]
Boiling Point 440.7 °C at 760 mmHg[15]
Density 1.4 g/cm³[15]
Flash Point 220.3 °C[15]
Vapor Pressure 2.24E-08 mmHg at 25°C[15]
4,4'-Dihydroxybiphenyl (CAS: 92-88-6)

Also known as 4,4'-biphenol, this compound is a symmetrical biphenol that serves as a key intermediate in the production of high-performance polymers, liquid crystals, and pharmaceuticals.[12][18]

Table 4: Physical and Chemical Properties of 4,4'-Dihydroxybiphenyl

PropertyValueSource(s)
Molecular Formula C12H10O2[18]
Molecular Weight 186.21 g/mol [18]
Appearance White to off-white crystalline solid[18]
Melting Point 279-285 °C[19]
Boiling Point 355.2 °C at 760 mmHg[18]
Density 1.228 g/cm³[18]
Flash Point 176.1 °C[18]
Solubility Insoluble in water; soluble in methanol, ethanol, and ether.[19][19]

Conclusion

This technical guide has provided a comprehensive overview of the physical and chemical properties of this compound (CAS 3236-71-3), along with related biphenyl compounds. The tabulated data offers a clear and concise summary of key properties, while the outlined experimental protocols provide a foundation for laboratory work. The provided diagram clarifies the relationship between the specified CAS number and the chemical entities discussed. This document serves as a valuable resource for professionals in the fields of chemical research and drug development.

References

The Anti-Estrogenic Activity of Fluorene-9-bisphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorene-9-bisphenol (BHPF), a substitute for bisphenol A (BPA) in the manufacturing of "BPA-free" plastics, has been identified as an endocrine-disrupting chemical with potent anti-estrogenic properties.[1][2] This technical guide provides a comprehensive overview of the anti-estrogenic activity of BHPF, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to characterize its effects. In vitro studies consistently demonstrate that BHPF acts as an antagonist to estrogen receptors alpha (ERα) and beta (ERβ), inhibiting the transcriptional activity induced by estradiol.[3][4] In vivo studies in murine models have shown that exposure to BHPF leads to a reduction in uterine weight and the downregulation of estrogen-responsive genes, confirming its anti-estrogenic effects in a physiological context.[2][5] This document serves as a resource for researchers investigating the biological effects of BPA substitutes and for professionals involved in the development of safer alternatives.

Mechanism of Action: Estrogen Receptor Antagonism

Fluorene-9-bisphenol exerts its anti-estrogenic effects by acting as a direct antagonist of estrogen receptors (ERα and ERβ).[1][3] Unlike estrogens, which bind to and activate these receptors, BHPF competitively binds to the ligand-binding domain of ERs, preventing the binding of endogenous estrogens like 17β-estradiol (E2). This binding fails to induce the conformational changes necessary for receptor activation and subsequent downstream signaling. As a result, the recruitment of coactivators and the transcription of estrogen-responsive genes are inhibited. Molecular docking simulations have further elucidated the interaction between BHPF and the estrogen receptor, providing a structural basis for its antagonistic activity.

Estrogen_Signaling_Pathway Estrogen Receptor Signaling and BHPF Antagonism cluster_Extracellular Extracellular Space cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus E2 17β-Estradiol (E2) ER Estrogen Receptor (ERα/β) E2->ER Binding ER_HSP ER-HSP Complex BHPF Fluorene-9-bisphenol (BHPF) BHPF->ER Competitive Binding ER->ER_HSP Binding ER_E2 E2-ER Complex ER_BHPF BHPF-ER Complex (Inactive) HSP Heat Shock Proteins ER_HSP->ER Dissociation ER_E2_dimer Dimerized E2-ER Complex ER_E2->ER_E2_dimer Dimerization cluster_Nucleus cluster_Nucleus ER_E2->cluster_Nucleus Translocation ERE Estrogen Response Element (ERE) ER_BHPF->ERE No Binding ER_BHPF->cluster_Nucleus Translocation Gene Target Gene ERE->Gene Transcription mRNA mRNA Gene->mRNA Protein Protein Synthesis mRNA->Protein Coactivators Coactivators Coactivators->ER_E2_dimer Recruitment ER_E2_dimer->ERE Binding

Caption: Estrogen signaling pathway and BHPF antagonism.

Quantitative Data Summary

The anti-estrogenic activity of fluorene-9-bisphenol has been quantified through various in vitro and in vivo assays. The following tables summarize the key findings from published studies.

Table 1: In Vitro Anti-Estrogenic Activity of BHPF
Assay TypeEstrogen Receptor SubtypeEndpointValueReference
Luciferase Reporter AssayERαIC50109 nM[3][4]
Luciferase Reporter AssayERβIC5075.3 nM[3][4]

IC50 (Half-maximal inhibitory concentration) values represent the concentration of BHPF required to inhibit 50% of the estrogen-induced receptor activity.

Table 2: In Vivo Anti-Estrogenic Activity of BHPF in Mice
Assay TypeAnimal ModelDosageDurationEndpointResultReference
Uterotrophic AssayImmature female CD-1 mice27.8 mg/kg/day10 daysRelative uterine weightSignificant decrease[5]
Uterotrophic AssayImmature female CD-1 mice83.3 mg/kg/day10 daysRelative uterine weightSignificant decrease[5]
Uterotrophic AssayImmature female CD-1 mice250 mg/kg/day10 daysRelative uterine weightSignificant decrease[5]
Gene Expression AnalysisFemale CD-1 miceWater from BHPF-based bottles-Estrogen-responsive genes in uterusDecreased expression[2][5]

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the anti-estrogenic activity of BHPF are provided below.

Luciferase Reporter Gene Assay

This assay is used to determine the ability of a chemical to inhibit the transcriptional activity of the estrogen receptor in a cell-based system.

Objective: To quantify the antagonistic activity of BHPF on ERα and ERβ.

Materials:

  • HEK293T cells

  • Expression plasmids for human ERα and ERβ

  • Estrogen Response Element (ERE)-luciferase reporter plasmid (e.g., pERE-Luc)

  • Control plasmid for transfection efficiency (e.g., Renilla luciferase plasmid)

  • 17β-Estradiol (E2)

  • Fluorene-9-bisphenol (BHPF)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS), charcoal-stripped

  • Lipofectamine 2000 or other transfection reagent

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Protocol:

  • Cell Culture and Plating:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS.

    • Seed cells into 96-well plates at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection:

    • Co-transfect the cells with the ER expression plasmid (ERα or ERβ), the ERE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Treatment:

    • After 24 hours of transfection, replace the medium with DMEM containing charcoal-stripped FBS.

    • Treat the cells with a constant concentration of E2 (e.g., 1 nM) and varying concentrations of BHPF. Include appropriate controls (vehicle control, E2 alone).

  • Luciferase Assay:

    • After 24 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

    • Plot the normalized luciferase activity against the concentration of BHPF to generate a dose-response curve and calculate the IC50 value.

Luciferase_Assay_Workflow Luciferase Reporter Assay Workflow Start Start Cell_Culture Culture & Plate HEK293T Cells Start->Cell_Culture Transfection Co-transfect with Plasmids (ER, ERE-Luc, Control) Cell_Culture->Transfection Treatment Treat with E2 and varying concentrations of BHPF Transfection->Treatment Incubation Incubate for 24 hours Treatment->Incubation Lysis Cell Lysis Incubation->Lysis Luminometry Measure Luciferase Activity Lysis->Luminometry Data_Analysis Normalize Data & Calculate IC50 Luminometry->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the Luciferase Reporter Assay.
MCF-7 Cell Proliferation Assay (E-SCREEN)

This assay measures the ability of a compound to inhibit the estrogen-dependent proliferation of the human breast cancer cell line MCF-7.

Objective: To assess the anti-proliferative effect of BHPF in an estrogen-sensitive cell line.

Materials:

  • MCF-7 human breast cancer cells

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS), charcoal-stripped

  • 17β-Estradiol (E2)

  • Fluorene-9-bisphenol (BHPF)

  • Cell proliferation assay reagent (e.g., MTT, WST-1)

  • Microplate reader

Protocol:

  • Cell Culture and Hormone Deprivation:

    • Culture MCF-7 cells in DMEM with 10% FBS.

    • Prior to the assay, switch the cells to a hormone-free medium (DMEM with charcoal-stripped FBS) for 3-5 days to synchronize the cells and reduce basal proliferation.

  • Plating and Treatment:

    • Seed the hormone-deprived cells into 96-well plates.

    • Allow the cells to attach for 24 hours.

    • Treat the cells with a constant concentration of E2 (e.g., 10 pM) and varying concentrations of BHPF. Include appropriate controls.

  • Incubation:

    • Incubate the cells for 6 days, with a medium change containing the respective treatments on day 3.

  • Cell Proliferation Measurement:

    • On day 6, add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell proliferation relative to the control (E2 alone).

    • Plot the percentage of proliferation against the concentration of BHPF to determine its inhibitory effect.

Uterotrophic Assay in Mice

This in vivo assay is a standard method for assessing the estrogenic or anti-estrogenic activity of a substance by measuring its effect on the uterine weight of immature or ovariectomized female rodents.

Objective: To evaluate the anti-estrogenic effect of BHPF in a whole-animal model.

Materials:

  • Immature female CD-1 mice (e.g., 21 days old)

  • Fluorene-9-bisphenol (BHPF)

  • Vehicle (e.g., corn oil)

  • Animal balance

  • Analytical balance

Protocol:

  • Animal Acclimation and Grouping:

    • Acclimate the immature female mice for a few days.

    • Randomly assign the animals to different treatment groups (vehicle control, BHPF at various doses).

  • Dosing:

    • Administer BHPF or the vehicle to the mice daily for a specified period (e.g., 10 consecutive days) via an appropriate route (e.g., oral gavage or subcutaneous injection).

  • Necropsy and Uterine Weight Measurement:

    • On the day after the last dose, euthanize the animals.

    • Carefully dissect the uterus, trim away any adhering fat and connective tissue, and blot it to remove excess fluid.

    • Weigh the uterus (wet weight) on an analytical balance.

    • Also, record the final body weight of each animal.

  • Data Analysis:

    • Calculate the relative uterine weight (uterine weight / body weight).

    • Compare the uterine weights (absolute and relative) of the BHPF-treated groups to the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test). A significant decrease in uterine weight in the BHPF-treated groups indicates anti-estrogenic activity.

Conclusion

The evidence presented in this technical guide clearly establishes fluorene-9-bisphenol as a chemical with significant anti-estrogenic activity. Its mechanism of action involves the direct antagonism of estrogen receptors, leading to the inhibition of estrogen-dependent cellular processes and physiological responses. The quantitative data from in vitro and in vivo studies provide a basis for understanding its potency and potential for endocrine disruption. The detailed experimental protocols offered herein are intended to facilitate further research into the biological effects of BHPF and other BPA substitutes, ultimately contributing to the development of safer materials and the protection of human health.

References

Toxicological Implications of 9,9-Bis(4-hydroxyphenyl)fluorene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9,9-Bis(4-hydroxyphenyl)fluorene (BHPF), a bisphenol A (BPA) substitute, is increasingly utilized in the manufacturing of polycarbonate plastics and epoxy resins. Marketed as a safer alternative, emerging toxicological evidence raises significant concerns about its potential adverse health effects. This technical guide provides a comprehensive overview of the toxicological profile of BHPF, focusing on its endocrine-disrupting properties, reproductive and developmental toxicity, as well as its impact on cardiac and hepatic systems. Detailed experimental protocols and quantitative toxicological data are presented to facilitate further research and risk assessment. Additionally, key signaling pathways implicated in BHPF-induced toxicity are visualized to elucidate its mechanisms of action.

Introduction

Bisphenol A (BPA) has been identified as an endocrine-disrupting chemical with a wide range of adverse health effects, leading to its gradual replacement in many consumer products.[1] this compound (BHPF) is one such substitute, valued for its high thermal stability and optical properties.[2] However, the structural similarity of BHPF to BPA warrants a thorough investigation of its toxicological profile.[3] This guide synthesizes the current scientific literature on the toxicological implications of BHPF, providing a critical resource for researchers and professionals in toxicology and drug development.

Endocrine-Disrupting Effects: Anti-Estrogenic Activity

A significant body of evidence indicates that BHPF functions as an anti-estrogenic compound, a mechanism distinct from the estrogenic activity of BPA.[4] BHPF competitively inhibits estrogen receptors (ERs), particularly ERα, thereby blocking the action of endogenous estrogens.[4][5] This anti-estrogenic activity has been demonstrated in both in vitro and in vivo models.[4]

Quantitative Data on Endocrine Disruption

The following table summarizes the quantitative data related to the anti-estrogenic activity of BHPF.

Assay TypeCell Line/OrganismEndpointBHPF Concentration/DoseResultReference
Luciferase Reporter Gene AssayHeLa cellsERα activity1.00 x 10⁻¹⁰ to 1.00 x 10⁻⁴ MAntagonistic activity observed[6]
Uterine Weight AssayMouseUterine weightNot specifiedReduced uterine weight, indicative of anti-estrogenic effects[4]
Competitive Binding AssayHuman ERαBinding affinityNot specifiedCompetitively binds to ERα[4]
Experimental Protocol: Luciferase Reporter Gene Assay for Estrogenic/Anti-Estrogenic Activity

This protocol outlines the general steps for assessing the (anti)estrogenic activity of BHPF using a luciferase reporter gene assay.

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HeLa, T47D) in appropriate media.[6][7]

    • Co-transfect the cells with an estrogen receptor expression vector (e.g., for ERα) and a reporter plasmid containing an estrogen response element (ERE) linked to a luciferase gene.[1][7] A control plasmid (e.g., expressing Renilla luciferase) is often co-transfected for normalization.

  • Compound Exposure:

    • Plate the transfected cells in 96-well plates.

    • Expose the cells to a range of concentrations of BHPF, a positive control (e.g., 17β-estradiol for agonistic activity), an antagonist control (e.g., ICI 182,780), and a vehicle control (e.g., DMSO).[1]

    • For antagonist testing, co-treat cells with a fixed concentration of 17β-estradiol and varying concentrations of BHPF.

  • Luciferase Assay:

    • After a 24-hour incubation period, lyse the cells.

    • Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

    • Plot the normalized luciferase activity against the logarithm of the compound concentration to generate dose-response curves.

    • Calculate EC50 (for agonists) or IC50 (for antagonists) values.[8]

Reproductive and Developmental Toxicity

BHPF exposure has been linked to adverse effects on reproductive and developmental processes. Studies have shown that BHPF can impair early embryonic development, decidualization, and lead to negative pregnancy outcomes in animal models.[9][10]

Quantitative Data on Reproductive and Developmental Toxicity
OrganismExposure RouteDose/ConcentrationObserved EffectsReference
MouseOral gavage50 and 100 mg/kg/dayReduced birth weight and implantation site weight.[10][10]
MouseIn vitro10 µMInhibits in vitro decidualization and disrupts the expression of Lamin B1 and collagen.[10] Impairs human decidualization through the HB-EGF/EGFR/STAT3/Collagen III pathway.[10][10]
MouseIn vitroVarious concentrationsCauses developmental arrest in early embryonic stages, impairs zygotic genome activation, disrupts maternal mRNA degradation, and impairs mitochondrial function.[9][9]
Experimental Protocol: In Vitro Mouse Embryo Development Assay

This protocol describes a method to assess the impact of BHPF on early mouse embryonic development.

  • Embryo Collection:

    • Induce superovulation in female mice using pregnant mare serum gonadotropin (PMSG) followed by human chorionic gonadotropin (hCG) 48 hours later.[11]

    • Mate the superovulated females with fertile males.

    • Collect fertilized eggs (zygotes) from the oviducts of the mated females.

  • In Vitro Culture and Exposure:

    • Place the collected zygotes in a suitable culture medium (e.g., KSOM).

    • Expose the embryos to different concentrations of BHPF dissolved in the culture medium. A vehicle control group (e.g., DMSO) should be included.

  • Developmental Assessment:

    • Culture the embryos in a CO2 incubator at 37°C.

    • Monitor and record the developmental progression of the embryos daily for 4-5 days, noting the percentage of embryos reaching the 2-cell, 4-cell, morula, and blastocyst stages.[11]

  • Endpoint Analysis:

    • Assess blastocyst quality through cell counting (e.g., after DAPI staining) or differential staining of the inner cell mass and trophectoderm.

    • Further analyses can include immunofluorescence staining for specific markers, assessment of mitochondrial function (e.g., using MitoTracker dyes), and measurement of reactive oxygen species (ROS).[9]

Signaling Pathway: BHPF and Impaired Decidualization

BHPF has been shown to impair human decidualization by interfering with the Heparin-Binding EGF-like growth factor (HB-EGF) signaling pathway.[10]

G BHPF BHPF HBEGF HB-EGF BHPF->HBEGF Inhibits EGFR EGFR HBEGF->EGFR Activates STAT3 STAT3 EGFR->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation CollagenIII Collagen III pSTAT3->CollagenIII Upregulates Decidualization Decidualization CollagenIII->Decidualization

BHPF impairs decidualization via the HB-EGF/EGFR/STAT3 pathway.

Cardiotoxicity

Recent studies have highlighted the cardiotoxic potential of BHPF, demonstrating its ability to induce cardiac defects and programmed cell death in cardiomyocytes.[12][13] These effects are particularly concerning given the detection of BHPF in the serum of pregnant women.[13]

Quantitative Data on Cardiotoxicity
OrganismExposure ConcentrationObserved EffectsReference
Zebrafish0.1–10 μMConcentration-dependent increase in pericardial congestion and heart defects.[13] Reduced number of cardiomyocytes.[12][12][13]
MouseNot specifiedOffspring from BHPF-gavaged female mice showed cardiac phenotypes, downregulation of GCH1, and upregulation of ferroptosis indicators.[14][14]
Experimental Protocol: Zebrafish Cardiotoxicity Assay

The zebrafish embryo is a well-established model for assessing cardiotoxicity due to its transparent body and rapid cardiac development.

  • Embryo Collection and Exposure:

    • Collect freshly fertilized zebrafish embryos.

    • Place individual embryos in the wells of a 96-well plate containing embryo medium.

    • Expose the embryos to a range of BHPF concentrations and a vehicle control.

  • Phenotypic Assessment:

    • At 24, 48, and 72 hours post-fertilization (hpf), observe the embryos under a microscope.

    • Assess for cardiac morphology, pericardial edema, heart rate, and blood circulation.

  • Imaging and Analysis:

    • Capture images and videos of the heart to quantify heart rate and rhythm.

    • Specialized software can be used for more detailed analysis of cardiac function, such as ejection fraction and stroke volume.[3]

  • Molecular Analysis:

    • Perform whole-mount in situ hybridization or immunohistochemistry to examine the expression of cardiac-specific genes and proteins.

    • Conduct TUNEL assays to detect apoptosis in the heart tissue.[12]

Signaling Pathways in BHPF-Induced Cardiotoxicity

BHPF induces cardiotoxicity through at least two distinct programmed cell death pathways: TNFα-driven apoptosis in the caudal vein plexus and YTHDF2-mediated ferroptosis in cardiomyocytes.[12][14]

G BHPF BHPF YTHDF2_decay YTHDF2-mediated m6A-sting1 decay BHPF->YTHDF2_decay Decreases TNFa tnfα YTHDF2_decay->TNFa Leads to increased Apoptosis Apoptosis in CVP TNFa->Apoptosis

BHPF-induced TNFα-driven apoptosis in the caudal vein plexus (CVP).

G BHPF BHPF YTHDF2_translation YTHDF2-facilitated translation of m6A-gch1 BHPF->YTHDF2_translation Reduces GCH1 GCH1 YTHDF2_translation->GCH1 Leads to decreased BH4 Tetrahydrobiopterin (BH4) GCH1->BH4 Catalyzes synthesis of Ferroptosis Cardiomyocyte Ferroptosis BH4->Ferroptosis Inhibits

BHPF-induced YTHDF2-mediated ferroptosis in cardiomyocytes.

Hepatotoxicity

In addition to its effects on the reproductive and cardiovascular systems, BHPF has been shown to induce liver injury in animal models.

Quantitative Data on Hepatotoxicity
OrganismExposure RouteDose/ConcentrationObserved EffectsReference
MouseOral gavage≥ 27.8 mg/kg bw/day for 10 daysElevated liver coefficient and serum aminotransferase activities.
MouseOral gavage≥ 2 mg/kg bw/3-day for 36 daysHistological changes in the liver, including narrowed hepatic sinuses, dilated central vein, leucocyte infiltration, and cytoplasmic vacuolation.
MousePrimary hepatocytes≥ 10⁻⁶ MDemonstrated hepatotoxicity.
HumanHepG2 cellsIC50 and IC30 values for BPF are 611.72 µg/mL and 31 µg/mL respectively.Cytotoxic effects.[12]
Experimental Protocol: In Vitro Hepatotoxicity Assay

This protocol outlines a general method for assessing the hepatotoxicity of BHPF using a human liver cell line (e.g., HepG2).

  • Cell Culture:

    • Culture HepG2 cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Compound Exposure:

    • Seed the cells in 96-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of BHPF and a vehicle control for 24, 48, or 72 hours.

  • Cell Viability Assessment:

    • Assess cell viability using a standard assay such as the MTT, MTS, or CellTiter-Glo assay.[13]

    • For the MTT assay, incubate the cells with MTT solution, followed by solubilization of the formazan (B1609692) crystals and measurement of absorbance at ~570 nm.

  • Biochemical Assays:

    • Measure the activity of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) released into the culture medium as an indicator of cell damage.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value of BHPF from the dose-response curve.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for an in vitro toxicology study of BHPF.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Data Analysis & Interpretation CellCulture Cell Culture (e.g., HepG2, T47D) Exposure BHPF Exposure (Dose-Response) CellCulture->Exposure Viability Cell Viability Assay (MTT, MTS) Exposure->Viability ReporterAssay Reporter Gene Assay (e.g., ERE-Luciferase) Viability->ReporterAssay MolecularAnalysis Molecular Analysis (qPCR, Western Blot) ReporterAssay->MolecularAnalysis Signaling Signaling Pathway Analysis MolecularAnalysis->Signaling DoseResponse Dose-Response Modeling (IC50 Calculation) Signaling->DoseResponse PathwayMapping Pathway Mapping DoseResponse->PathwayMapping RiskAssessment Toxicological Risk Assessment PathwayMapping->RiskAssessment

General workflow for an in vitro toxicological study of BHPF.

Conclusion

The available toxicological data indicate that this compound is not an inert substitute for BPA and exhibits a range of adverse effects, including endocrine disruption, reproductive and developmental toxicity, cardiotoxicity, and hepatotoxicity. Its anti-estrogenic mode of action and its ability to interfere with critical signaling pathways highlight the need for a comprehensive risk assessment of this compound. The detailed experimental protocols and quantitative data presented in this guide are intended to support further research into the toxicological implications of BHPF and to inform regulatory decisions regarding its use in consumer products. Researchers and drug development professionals should consider the potential toxicities of BHPF in their work and contribute to a more complete understanding of its safety profile.

References

Endocrine-Disrupting Effects of BHPF as a BPA Substitute: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol A (BPA) has been a subject of intense scrutiny due to its well-documented endocrine-disrupting properties, leading to its gradual phasing out from many consumer products. This has paved the way for a variety of BPA substitutes, with bisphenol F (BHPF), also known as fluorene-9-bisphenol, being one of the prominent replacements. However, the structural similarity of these substitutes to BPA raises concerns about their own potential to interfere with the endocrine system. This technical guide provides a comprehensive overview of the current scientific understanding of the endocrine-disrupting effects of BHPF, with a focus on its mechanisms of action, comparative potency to BPA, and the experimental methodologies used for its assessment.

Core Endocrine-Disrupting Activities of BHPF

BHPF has been demonstrated to exert a range of endocrine-disrupting activities, often with potencies comparable to or even exceeding that of BPA. The primary modes of action involve interactions with nuclear receptors, alteration of steroidogenesis, and disruption of the hypothalamic-pituitary-gonadal (HPG) axis.

Estrogenic and Antiestrogenic Effects

BHPF exhibits estrogenic activity by binding to and activating estrogen receptors (ERs), primarily ERα and ERβ. This can lead to the inappropriate activation of estrogen-responsive genes and cellular processes. Several in vitro studies have confirmed the estrogenic potential of BHPF.[1][2] The potency of BHPF's estrogenic activity is reported to be in the same order of magnitude as BPA.[2][3]

Androgenic and Antiandrogenic Effects

In addition to its estrogenic properties, BHPF has been shown to possess antiandrogenic activity. It can act as an antagonist to the androgen receptor (AR), competitively inhibiting the binding of endogenous androgens like testosterone (B1683101).[4][5] This can disrupt male reproductive development and function. Some studies suggest that the antiandrogenic potency of BHPF is comparable to that of BPA.[5]

Disruption of Steroidogenesis

BHPF can interfere with the biosynthesis of steroid hormones, a process known as steroidogenesis. This is a critical pathway for the production of estrogens, androgens, and other essential hormones. In vitro studies using the H295R human adrenocortical carcinoma cell line have demonstrated that BHPF can alter the expression of key steroidogenic enzymes and consequently affect the production of hormones like testosterone and estradiol.[6]

Thyroid Hormone Disruption

Emerging evidence suggests that BHPF may also interfere with the thyroid hormone system. It has been shown to bind to thyroid hormone receptors and may act as an antagonist.[7] In vivo studies in zebrafish have demonstrated that BHPF exposure can alter the levels of thyroid hormones (T3 and T4) and thyroid-stimulating hormone (TSH).[7]

Quantitative Data Presentation

To facilitate a clear comparison of the endocrine-disrupting potential of BHPF, the following tables summarize key quantitative data from various in vitro studies.

Table 1: Comparative Estrogenic Activity of BHPF and BPA

CompoundAssay TypeCell LineEndpointEC50 / IC50Relative Potency (BPA=1)Reference
BHPF Reporter Gene AssayHepG2ERα Activation~1-10 µM0.1 - 1[8]
BPA Reporter Gene AssayHepG2ERα Activation~1-10 µM1[8]
BHPF MCF-7 ProliferationMCF-7Cell ProliferationNot Reported~1[2]
BPA MCF-7 ProliferationMCF-7Cell ProliferationNot Reported1[2]

Table 2: Comparative Antiandrogenic Activity of BHPF and BPA

CompoundAssay TypeCell LineEndpointIC50Relative Potency (BPA=1)Reference
BHPF Reporter Gene AssayMDA-kb2AR Antagonism1-2 µM~1[4]
BPA Reporter Gene AssayMDA-kb2AR Antagonism1-2 µM1[4]

Table 3: Effects of BHPF on Steroid Hormone Production in H295R Cells

HormoneBHPF ConcentrationFold Change vs. ControlReference
Testosterone 10 µM[6]
Estradiol 10 µM[6]

Table 4: Effects of BHPF on Steroidogenic Gene Expression in Zebrafish

GeneBHPF ConcentrationFold Change vs. ControlReference
StAR 1 mg/L[6]
cyp11a1 1 mg/LNo significant change[6]
cyp17 1 mg/L[6]
cyp19a1a 1 mg/L[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

H295R Steroidogenesis Assay (OECD Test Guideline 456)[1][2][4][9][10]

This in vitro assay is used to screen for chemicals that affect the production of 17β-estradiol (E2) and testosterone (T).

  • Cell Culture: Human H295R adrenocortical carcinoma cells are cultured in a suitable medium supplemented with serum and antibiotics.

  • Exposure: Cells are seeded in multi-well plates and, after an acclimation period, exposed to a range of concentrations of the test chemical (e.g., BHPF) for 48 hours. A solvent control and positive controls (an inhibitor and an inducer of steroidogenesis) are included.

  • Hormone Measurement: After exposure, the culture medium is collected, and the concentrations of E2 and T are measured using methods such as ELISA or LC-MS/MS.

  • Cell Viability: Cell viability is assessed to ensure that observed effects on hormone production are not due to cytotoxicity.

  • Data Analysis: Hormone concentrations are normalized to the solvent control, and dose-response curves are generated to determine the EC50 or IC50 values.

MCF-7 Cell Proliferation Assay (E-Screen)[5][11][12][13][14]

This assay assesses the estrogenic activity of a substance by measuring its ability to induce the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.

  • Cell Culture: MCF-7 cells are maintained in a culture medium containing phenol (B47542) red (a weak estrogen) and serum. Before the assay, cells are switched to a hormone-free medium (without phenol red and with charcoal-stripped serum) to synchronize them in a quiescent state.

  • Exposure: Cells are seeded in multi-well plates in the hormone-free medium and then exposed to various concentrations of the test substance (e.g., BHPF) for a defined period (typically 6 days). A solvent control and a positive control (17β-estradiol) are included.

  • Cell Proliferation Measurement: Cell proliferation can be quantified using various methods, such as sulforhodamine B (SRB) assay, which measures total protein content, or by direct cell counting.

  • Data Analysis: The proliferative effect is calculated relative to the control, and a dose-response curve is generated to determine the proliferative concentration (PC50) or the relative proliferative effect (RPE).

Yeast Two-Hybrid (Y2H) Assay for Androgen Receptor Antagonism[15][16][17][18][19]

The Y2H system is a molecular genetic tool used to detect protein-protein interactions. It can be adapted to screen for endocrine disruptors that interfere with hormone receptor function.

  • Principle: The assay utilizes genetically engineered yeast strains that express two hybrid proteins: a "bait" protein consisting of the DNA-binding domain (DBD) of a transcription factor fused to the androgen receptor ligand-binding domain (AR-LBD), and a "prey" protein consisting of the activation domain (AD) of the transcription factor fused to a coactivator protein that interacts with the AR-LBD in the presence of an androgen.

  • Procedure:

    • Yeast cells are co-transformed with plasmids encoding the bait and prey proteins.

    • The transformed yeast is grown on a selective medium that lacks specific nutrients, allowing only the cells where the bait and prey interact to grow. This interaction reconstitutes the transcription factor, which then activates the expression of a reporter gene (e.g., HIS3, lacZ).

    • To test for antagonism, the yeast is grown in the presence of a known androgen (e.g., dihydrotestosterone, DHT) and varying concentrations of the test substance (e.g., BHPF).

  • Data Analysis: A decrease in reporter gene expression in the presence of the test substance indicates that it is antagonizing the interaction between the AR-LBD and the coactivator, thus demonstrating antiandrogenic activity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by BHPF and a typical experimental workflow for assessing endocrine disruption.

Caption: Estrogen Receptor Signaling Pathway Disruption by BHPF.

AntiandrogenSignaling cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone AR Androgen Receptor (AR) Testosterone->AR BHPF BHPF BHPF->AR Competes with Testosterone Testosterone_AR Testosterone-AR Complex ARE Androgen Response Element Testosterone_AR->ARE Binds to cluster_nucleus cluster_nucleus Testosterone_AR->cluster_nucleus Translocation BHPF_AR BHPF-AR Complex (Inactive) BHPF_AR->ARE Blocks Binding Gene Target Gene Transcription (Blocked) ARE->Gene Activates

Caption: Antiandrogenic Mechanism of BHPF.

SteroidogenesisPathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Androstenedione Androstenedione Progesterone->Androstenedione CYP17A1 Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Estradiol Estradiol Testosterone->Estradiol Aromatase (CYP19A1) BHPF BHPF BHPF->Androstenedione Decreases BHPF->Testosterone Decreases BHPF->Estradiol Increases

Caption: BHPF's Impact on the Steroidogenesis Pathway.

ExperimentalWorkflow cluster_in_vitro Tier 1: Mechanistic Screening cluster_in_vivo Tier 2: Whole Organism Effects start Start: Suspected Endocrine Disruptor (BHPF) in_vitro In Vitro Assays start->in_vitro in_vivo In Vivo Studies in_vitro->in_vivo If positive data_analysis Data Analysis & Interpretation in_vitro->data_analysis in_vivo->data_analysis conclusion Conclusion: Endocrine Disrupting Potential Assessment data_analysis->conclusion receptor_binding Receptor Binding Assays (ER, AR, TR) reporter_gene Reporter Gene Assays cell_proliferation Cell Proliferation Assays (MCF-7) steroidogenesis Steroidogenesis Assay (H295R) zebrafish Zebrafish Embryo Assay rodent Rodent Uterotrophic/ Hershberger Assay

Caption: Tiered Experimental Workflow for Endocrine Disruptor Assessment.

Conclusion

The available scientific evidence strongly indicates that BHPF, a common substitute for BPA, is not an inert alternative and possesses significant endocrine-disrupting properties. Its estrogenic, antiandrogenic, and steroidogenesis-disrupting activities are comparable in potency to those of BPA. This raises concerns about its continued use in consumer products and highlights the need for a more thorough toxicological evaluation of BPA replacements before they are widely introduced into the market. Researchers, scientists, and drug development professionals should be aware of the potential for BHPF to interfere with hormonal signaling and consider these effects in their studies and product development processes. Further research is warranted to fully elucidate the long-term health consequences of human exposure to BHPF and to identify safer alternatives.

References

9,9-Bis(4-hydroxyphenyl)fluorene (BHPF): A Polyphenolic Endocrine Disruptor with Complex Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

9,9-Bis(4-hydroxyphenyl)fluorene (BHPF), a polyphenol characterized by a fluorene (B118485) moiety flanked by two hydroxyphenyl groups, has garnered significant attention in the scientific community. Initially synthesized for the production of high-performance polymers, its structural similarity to bisphenol A (BPA) has led to its investigation as a potential endocrine-disrupting chemical. This technical guide provides a comprehensive overview of the role of BHPF as a polyphenol, detailing its biological activities, underlying mechanisms of action, and relevant experimental protocols. The information presented is intended to serve as a valuable resource for researchers in toxicology, endocrinology, and drug development.

Physicochemical Properties

PropertyValueReference
Chemical Formula C₂₅H₁₈O₂[1]
Molecular Weight 350.41 g/mol [1]
CAS Number 3236-71-3[2]
Appearance White to tan powder or crystalsEchemi
Melting Point 223-225 °CPubChem
Solubility Soluble in methanol (B129727), ethanol, acetone; Insoluble in waterPubChem

Role as an Endocrine Disruptor: Anti-Estrogenic Activity

Contrary to the estrogenic activity of BPA, BHPF primarily exhibits anti-estrogenic properties. It acts as an antagonist to the estrogen receptor (ER), thereby inhibiting the biological effects of endogenous estrogens.

Quantitative Data on Anti-Estrogenic Effects
ParameterValueSpecies/SystemReference
Antiestrogenic Activity (IC₅₀) ~8.15 x 10⁻⁶ MYeast Estrogen Screen Assay[3]
Uterine Wet Weight Reduction Dose-dependent decreaseCD-1 Mice[4][5]
Endometrial Thickness Significant reduction leading to atrophyCD-1 Mice[5]

Note: The IC₅₀ value is for the related compound 9,9-bis[4-(2-hydroxyethoxy)phenyl]fluorene (B37463) (BPEF), which is stated to have an antiestrogenic activity "close to that of tamoxifen (B1202) and BHPF"[3].

Signaling Pathway: Estrogen Receptor Antagonism

BHPF competitively binds to the ligand-binding domain of estrogen receptors, primarily ERα, preventing the binding of estradiol (B170435) (E2). This antagonism blocks the canonical estrogen signaling pathway, leading to a lack of transcriptional activation of estrogen-responsive genes.

Estrogen_Receptor_Antagonism cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BHPF BHPF ER Estrogen Receptor (ERα) BHPF->ER Binds E2 Estradiol (E2) E2->ER Blocked by BHPF ERE Estrogen Response Element (ERE) ER->ERE Translocation Blocked No_Transcription Transcription Blocked ERE->No_Transcription Gene_Transcription Gene Transcription

Figure 1: BHPF-mediated estrogen receptor antagonism.

Toxicological Profile

BHPF exhibits toxicity in various organ systems, with notable effects on the liver and reproductive system.

Hepatotoxicity

Studies in mice have demonstrated that BHPF can induce liver damage, characterized by increased liver weight and elevated serum levels of liver enzymes.

ParameterDoseSpeciesEffectReference
Liver-to-body weight ratio ≥ 2 mg/kg/dayCD-1 MiceSignificant increaseZhang et al., 2017
Serum ALT & AST ≥ 27.8 mg/kg/dayCD-1 MiceSignificant elevationZhang et al., 2017
Hepatocyte Viability ≥ 10⁻⁶ MPrimary mouse hepatocytesDecreased viabilityZhang et al., 2017
Developmental and Reproductive Toxicity

BHPF has been shown to impair early embryonic development and disrupt uterine function.

EndpointConcentration/DoseSystemEffectReference
Embryonic Development Various concentrationsIn vitro mouse embryosDevelopmental arrest[6]
Uterine Weight Dose-dependentImmature female miceSignificant decrease[4][5]
Pregnancy Outcome Environmentally relevant dosesMiceIncreased incidence of adverse outcomes[4]

Role as a Polyphenol: Oxidative Stress and Apoptosis

As a polyphenol, BHPF's biological activities are intertwined with its potential to modulate cellular redox status. Depending on the cellular context and concentration, it can exhibit both antioxidant and pro-oxidant properties.

Induction of Reactive Oxygen Species (ROS) and Oxidative Stress

At certain concentrations, BHPF has been shown to increase the production of reactive oxygen species (ROS), leading to oxidative stress. This effect is a key mechanism underlying its cytotoxicity.

AssayCell Line/SystemBHPF ConcentrationOutcomeReference
ROS Production Porcine Sertoli cells50 µMIncreased ROS levelsJin et al., 2021
ROS Production Mouse EmbryosNot specifiedAccumulation of ROS[6]
Lipid Peroxidation (MDA) Rat LiverLow dosesIncreased MDA content[7]
Signaling Pathway: Nrf2-Mediated Antioxidant Response (Hypothesized)

While direct evidence for BHPF activating the Nrf2 pathway is still emerging, it is a plausible mechanism given its polyphenolic structure and ability to induce oxidative stress. The Nrf2 pathway is a key cellular defense mechanism against oxidative stress.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BHPF BHPF ROS ROS BHPF->ROS Induces Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidizes Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Basal Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates & Binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription

Figure 2: Hypothesized activation of the Nrf2 pathway by BHPF.
Induction of Apoptosis

The oxidative stress induced by BHPF can trigger programmed cell death, or apoptosis, through the intrinsic (mitochondrial) pathway.

MarkerCell LineBHPF TreatmentResultReference
Caspase-3 Activation RAW264.7 (t-BHP induced)Not directly tested with BHPFCleavage and activation
PARP Cleavage RAW264.7 (t-BHP induced)Not directly tested with BHPFCleavage
Mitochondrial Membrane Potential Porcine Sertoli cells50 µMDecreasedJin et al., 2021
Signaling Pathway: Intrinsic Apoptosis

BHPF-induced ROS production can lead to mitochondrial dysfunction, characterized by a decrease in mitochondrial membrane potential. This triggers the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates the caspase cascade, leading to apoptosis.

Apoptosis_Pathway BHPF BHPF ROS Increased ROS BHPF->ROS Mitochondrion Mitochondrion ROS->Mitochondrion Induces dysfunction Cytochrome_c Cytochrome c (release) Mitochondrion->Cytochrome_c Caspase9 Caspase-9 (activated) Cytochrome_c->Caspase9 Caspase3 Caspase-3 (activated) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

Figure 3: BHPF-induced intrinsic apoptosis pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the characterization of BHPF.

Uterotrophic Assay for Anti-Estrogenic Activity

This in vivo assay assesses the ability of a chemical to inhibit estrogen-induced uterine growth.

Experimental Workflow:

Uterotrophic_Assay_Workflow start Start acclimatize Acclimatize Immature Female Mice/Rats start->acclimatize grouping Randomly Assign to Treatment Groups acclimatize->grouping dosing Daily Dosing (e.g., 3-7 days) - Vehicle Control - Estrogen Control (e.g., E2) - BHPF + E2 - BHPF alone grouping->dosing euthanasia Euthanasia 24h after Last Dose dosing->euthanasia dissection Dissect Uterus euthanasia->dissection weighing Weigh Uterus (Wet and Blotted Weight) dissection->weighing analysis Statistical Analysis (e.g., ANOVA) weighing->analysis end End analysis->end

Figure 4: Experimental workflow for the uterotrophic assay.

Protocol:

  • Animal Model: Immature (e.g., 20-21 days old) female CD-1 mice or Sprague-Dawley rats are commonly used[8][9].

  • Acclimatization: Animals are acclimatized for at least 5 days before the start of the experiment.

  • Grouping: Animals are randomly assigned to treatment groups (n=6-8 per group).

  • Dosing:

    • Vehicle control (e.g., corn oil).

    • Positive control: Estradiol (E2) at a dose known to induce a significant uterotrophic response.

    • Test groups: Co-administration of E2 and varying doses of BHPF.

    • BHPF alone groups to assess any intrinsic estrogenic/anti-estrogenic activity.

    • Administration is typically via oral gavage or subcutaneous injection for 3 to 7 consecutive days.

  • Euthanasia and Tissue Collection: 24 hours after the final dose, animals are euthanized. The uterus is carefully dissected, trimmed of fat and connective tissue.

  • Uterine Weight Measurement: The wet weight of the uterus (including luminal fluid) is recorded. The uterus is then blotted on moist filter paper to remove the fluid, and the blotted weight is recorded[10].

  • Data Analysis: Uterine weights are normalized to body weight. Statistical analysis (e.g., ANOVA followed by Dunnett's test) is performed to compare treatment groups to the E2 control group. A significant decrease in uterine weight in the BHPF + E2 groups compared to the E2 alone group indicates anti-estrogenic activity.

Transcriptome Analysis of Uterine Tissue

This method is used to investigate changes in gene expression in the uterus following BHPF exposure.

Protocol:

  • Animal Treatment and Tissue Collection: Follow the dosing regimen as described in the uterotrophic assay. Uterine tissue is collected and immediately snap-frozen in liquid nitrogen or stored in an RNA stabilization solution.

  • RNA Extraction: Total RNA is extracted from the uterine tissue using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

  • Library Preparation and Sequencing: RNA-Seq libraries are prepared from high-quality RNA samples. This typically involves poly(A) selection or ribosomal RNA depletion, followed by fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification. The prepared libraries are then sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq)[6][11].

  • Data Analysis:

    • Quality Control: Raw sequencing reads are assessed for quality, and adapters are trimmed.

    • Alignment: Reads are aligned to the reference genome (e.g., mouse genome, mm10).

    • Quantification: Gene expression levels are quantified as read counts.

    • Differential Gene Expression Analysis: Statistical analysis is performed to identify genes that are differentially expressed between the BHPF-treated and control groups.

    • Pathway and Functional Enrichment Analysis: Differentially expressed genes are subjected to Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis to identify enriched biological processes and signaling pathways[6].

Assessment of Mitochondrial Function

Mitochondrial dysfunction is a key aspect of BHPF-induced toxicity.

Protocol for Measuring Mitochondrial Membrane Potential (ΔΨm):

  • Cell Culture and Treatment: Plate cells (e.g., primary hepatocytes, Ishikawa cells) in a suitable culture vessel. Treat the cells with various concentrations of BHPF for a specified duration.

  • Staining with JC-1: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.

    • Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).

    • Incubate the cells with JC-1 staining solution (typically 5-10 µg/mL) at 37°C for 15-30 minutes.

  • Analysis:

    • Fluorescence Microscopy: Visualize the cells under a fluorescence microscope to observe the shift from red to green fluorescence, indicating a decrease in ΔΨm.

    • Flow Cytometry: Quantify the percentage of cells with low ΔΨm by analyzing the shift in fluorescence intensity.

    • Plate Reader: Measure the ratio of red to green fluorescence in a multi-well plate format for a high-throughput assessment.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect the activation of key proteins in the apoptotic pathway.

Protocol:

  • Protein Extraction: Treat cells with BHPF to induce apoptosis. Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for apoptosis markers, such as cleaved caspase-3, cleaved caspase-9, and cleaved PARP[3][12][13].

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. An increase in the cleaved forms of caspases and PARP indicates the activation of apoptosis[2][14].

In Vitro Antioxidant Capacity Assay (DPPH)

This assay measures the free radical scavenging activity of a compound.

Protocol:

  • Reagent Preparation:

    • DPPH Solution: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM). The solution should have a deep violet color[15][16].

    • BHPF Solutions: Prepare a series of dilutions of BHPF in methanol.

    • Standard: Prepare a series of dilutions of a standard antioxidant (e.g., Trolox or ascorbic acid) in methanol.

  • Assay Procedure:

    • In a 96-well plate, add a small volume of the BHPF or standard solutions to each well.

    • Add the DPPH solution to each well to initiate the reaction.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at a wavelength of approximately 517 nm using a microplate reader.

  • Calculation: The scavenging activity is calculated as the percentage of DPPH radical inhibition. The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of BHPF[17][18].

Conclusion

This compound is a multifaceted polyphenolic compound with significant biological activities. Its primary role as an endocrine disruptor is characterized by its potent anti-estrogenic effects, mediated through the antagonism of the estrogen receptor. Furthermore, its toxicological profile reveals concerns regarding hepatotoxicity and reproductive and developmental toxicity. As a polyphenol, BHPF's ability to induce oxidative stress and apoptosis is a key mechanism underlying its cytotoxicity. The experimental protocols detailed in this guide provide a framework for the continued investigation of BHPF and other related compounds. A thorough understanding of the complex biological activities of BHPF is crucial for assessing its potential risks to human health and for informing the development of safer alternatives in industrial applications. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways modulated by this intriguing compound.

References

Cardo-ring structure in 9,9-Bis(4-hydroxyphenyl)fluorene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Cardo-Ring Structure of 9,9-Bis(4-hydroxyphenyl)fluorene (BHPF)

Introduction

This compound (BHPF), also known as Bisphenol FL, is a bisphenol compound distinguished by its unique "cardo" structure. The term "cardo," derived from the Latin word for "loop," refers to the fluorene (B118485) group where the C9 carbon is part of the polymer backbone and is also a component of the orthogonal fluorene ring system.[1][2] This rigid, bulky, and spirocyclic structure imparts exceptional properties to the molecule and the polymers derived from it.[3]

BHPF serves as a critical monomer and modifier in the synthesis of high-performance functional polymers, including polycarbonates, epoxy resins, polyesters, and polyarylene ethers.[4][5][6] The incorporation of the fluorene cardo-ring enhances thermal stability, mechanical strength, optical properties, and chemical resistance in these materials, making them suitable for demanding applications in the aerospace, electronics, and automotive industries.[1][7]

Beyond its role in materials science, BHPF has garnered significant attention from toxicologists and drug development professionals. It is recognized as an endocrine disruptor and has demonstrated various biological activities, including anti-estrogenic effects.[6][8] Recent studies have explored its neurotoxicity, developmental toxicity, and potential as an antimicrobial agent, highlighting its complex interactions with biological systems.[9][10][11] This guide provides a comprehensive technical overview of the structure, synthesis, properties, and applications of BHPF, with a focus on data-driven insights and detailed experimental methodologies for researchers.

Chemical Structure and Physicochemical Properties

The defining feature of BHPF is the fluorene moiety, where two hydroxyphenyl groups are attached to the same carbon atom (C9) of the fluorene ring system. This arrangement creates a three-dimensional, rigid structure that restricts the rotational motion of the polymer chains, leading to significantly higher glass transition temperatures (Tg) and improved thermal stability.[3]

Data Presentation: Physicochemical and Spectroscopic Properties

The quantitative properties of BHPF are summarized below for easy reference.

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
CAS Number 3236-71-3 [12][13]
Molecular Formula C₂₅H₁₈O₂ [8][13]
Molecular Weight 350.417 g/mol [8][13]
Appearance White to tan crystalline powder/chunks [4][13][14]
Melting Point 224-226 °C [4][6][14]
Boiling Point 526.4 °C at 760 mmHg [4][14]
Density 1.288 g/cm³ [4][13][14]
Flash Point 241 °C [4][14]
Water Solubility Insoluble [4][15]

| Refractive Index | 1.71 |[4][14] |

Table 2: Spectroscopic Data for this compound

Technique Observed Data Reference(s)
¹H NMR (300 MHz, DMSO) δ 8.46 (s, 1H), 8.01-7.89 (m, 4H), 7.86-7.67 (m, 18H), 7.66-7.53 (m, 3H), 7.53-7.38 (m, 3H), 7.33 (t, J=7.9 Hz, 2H), 7.29-7.19 (m, 2H), 7.12-6.93 (m, 4H), 6.83 (d, J=8.3 Hz, 1H) [5]
Mass Spectrometry Molecular Ion Peak (m/z): 350 [8]

| Characterization | Further characterization is commonly performed using FT-IR and ¹³C NMR spectroscopy. |[16] |

Synthesis of this compound

BHPF is typically synthesized via an acid-catalyzed condensation reaction between 9-fluorenone (B1672902) and an excess of phenol (B47542).[12][17] Phenol acts as both a reactant and a solvent in this process.[17] Various catalysts can be employed, including inorganic acids (e.g., sulfuric acid), organic acids, and more recently, reusable catalysts like bifunctional ionic liquids (BFILs) to promote greener chemistry.[8][12][17]

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction & Purification cluster_product Final Product Reactants 9-Fluorenone + Phenol (excess) Reaction Condensation Reaction (Controlled Temperature & Time) Reactants->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄, BFILs) Catalyst->Reaction Isolation Precipitation & Filtration Reaction->Isolation Crude Product Purification Recrystallization from Solvent Isolation->Purification Product High-Purity BHPF (>99.5%) Purification->Product

Fig. 1: General workflow for the synthesis of BHPF.
Experimental Protocol: Synthesis via Bifunctional Ionic Liquid Catalysis

This protocol is adapted from a method demonstrating high yield and selectivity.[17][18][19]

  • Reaction Setup: In a round-bottom flask, combine 9-fluorenone (10 mmol), phenol (60 mmol), and the bifunctional ionic liquid (BFIL) catalyst 6c ([HSO₃C₃MBT][p-CH₃C₆H₄SO₃]) (1.5 mmol, 15 mol%).[17]

  • Reaction Conditions: Heat the mixture to 110 °C and stir for 4 hours.[17] Phenol serves as both the reactant and the solvent.[17]

  • Monitoring: The progress of the reaction can be monitored using Thin-Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The crude product can be isolated.

  • Purification: The crude product is subjected to purification steps, commonly recrystallization from a suitable solvent, to achieve the required high purity (>99.5%).[12]

  • Characterization: The final product is dried and characterized using NMR, MS, and FT-IR to confirm its structure and purity.[16] This method can achieve nearly 100% conversion of 9-fluorenone with a BHPF selectivity of over 95%.[18][19]

Key Applications and Mechanisms of Action

The unique cardo-ring of BHPF is central to its primary applications and biological effects.

Application in Polymer Science

The rigid and bulky fluorene group, when incorporated into a polymer backbone, acts as a "cardo" unit that restricts segmental motion. This structural feature is directly responsible for the enhanced thermal properties of the resulting polymers.

Polymer_Properties Structure BHPF Cardo-Ring Structure Mechanism Orthogonal & Bulky Fluorene Group Restricted Polymer Chain Rotation (Steric Hindrance) Structure->Mechanism Property1 Increased Rigidity Mechanism->Property1 Property2 High Glass Transition Temperature (Tg) Mechanism->Property2 Property3 Excellent Thermal Stability (Td) Mechanism->Property3 Application High-Performance Materials (Aerospace, Electronics) Property2->Application Property3->Application

Fig. 2: Influence of the cardo-ring on polymer properties.

The practical impact of incorporating BHPF is evident in the thermal data of copolymers.

Table 3: Thermal Properties of Bisphenol A (BPA) and BHPF Copolymers

BHPF Content (mol%) Glass Transition Temp. (Tg) 5% Weight Loss Temp. (Td-5%) Reference
0 (Pure BPA-PC) ~140 °C ~320 °C [3]
1 Greatly improved vs. pure PC 420-425 °C [3]
5 Slow growth trend vs. 1% 420-425 °C [3]
70 216 °C - [3]

| 85 | 232 °C | - |[3] |

As shown, even a small amount (1 mol%) of BHPF can significantly increase the thermal stability of polycarbonate.[3]

Relevance in Drug Development and Toxicology

BHPF is a known endocrine disruptor that interacts with various biological pathways. Its effects are a subject of ongoing research, particularly concerning its potential as a substitute for Bisphenol A (BPA).

  • Endocrine Disruption: BHPF is described as having anti-estrogenic properties.[6][8] Like other bisphenols, it can interact with nuclear receptors and related signaling pathways, disrupting normal hormonal functions.[20]

  • Developmental and Reproductive Toxicity: In vitro studies using mouse embryos have shown that BHPF exposure can cause developmental arrest.[10] The mechanism involves the disruption of the maternal-to-zygotic transition by impairing zygotic genome activation and maternal mRNA degradation.[10]

  • Mitochondrial Dysfunction and Oxidative Stress: BHPF exposure has been linked to impaired mitochondrial function, characterized by reduced membrane potential and decreased ATP production.[10] This leads to an accumulation of reactive oxygen species (ROS), causing oxidative stress and DNA damage in embryos.[10]

  • Neurotoxicity: Studies in adult zebrafish have demonstrated that chronic exposure to environmentally relevant concentrations of BHPF can lead to its accumulation in brain tissue.[9] This results in anxiety-like behaviors and deficits in learning and memory, indicating clear neurotoxic effects.[9] The toxicity involves the dysregulation of neurotransmitter and neurosteroid metabolic pathways.[9]

  • Cardiotoxicity: In zebrafish embryos, BHPF has been shown to induce cardiac ferroptosis (a form of programmed cell death) and TNFα-driven apoptosis, leading to a reduction in cardiomyocytes and heart failure.[21]

  • Antimicrobial Potential: Recent research has identified BHPF as a potent inhibitor of Candida albicans biofilms, suggesting a potential therapeutic application that warrants further investigation.[11]

Biological_Effects cluster_cellular Cellular Mechanisms cluster_outcomes Toxicological Outcomes BHPF BHPF Exposure Mito Mitochondrial Dysfunction BHPF->Mito MZT Disrupted Maternal- to-Zygotic Transition BHPF->MZT Signal Altered Signaling (e.g., TNFα) BHPF->Signal NeuroTox Neurotoxicity (Anxiety, Memory Loss) BHPF->NeuroTox Direct Effect on Neurotransmitter Pathways ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS DNA_Damage Oxidative Stress & DNA Damage ROS->DNA_Damage DevTox Developmental Arrest & Embryotoxicity MZT->DevTox CardioTox Cardiotoxicity (Ferroptosis, Apoptosis) Signal->CardioTox DNA_Damage->DevTox

Fig. 3: Simplified overview of BHPF's mechanisms of toxicity.

Conclusion

The cardo-ring structure of this compound is the cornerstone of its utility in materials science, bestowing exceptional thermal and mechanical stability to a variety of polymers. However, this same structural complexity contributes to its significant biological activity. For researchers, scientists, and drug development professionals, BHPF represents a molecule of dual interest. It is both a building block for advanced materials and a potent endocrine disruptor with demonstrable toxicological effects on developmental, neurological, and cardiovascular systems. A thorough understanding of its synthesis, properties, and multifaceted mechanisms of action is essential for harnessing its benefits while mitigating its potential risks to human health and the environment.

References

An In-depth Technical Guide to the Thermal Stability and Optical Properties of 9,9-Bis(4-hydroxyphenyl)fluorene (BHPF)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,9-Bis(4-hydroxyphenyl)fluorene (BHPF), also known as Bisphenol FL, is a bisphenol compound featuring a rigid, cardo-ring structure conferred by its fluorene (B118485) moiety. This unique chemical architecture imparts exceptional thermal stability and desirable optical characteristics, making it a valuable monomer in the synthesis of high-performance polymers such as polycarbonates, polyesters, and epoxy resins.[1][2][3] These polymers find applications in fields requiring robust materials, including aerospace, electronics, and automotive industries.[3]

In the context of drug development and life sciences, the inherent fluorescence of the fluorene core presents opportunities for its use as a scaffold for fluorescent probes and other molecular tools. Understanding the fundamental thermal and optical properties of the core BHPF molecule is crucial for leveraging its potential in these advanced applications. This guide provides a comprehensive overview of the thermal stability and optical properties of BHPF, including detailed experimental protocols and data presented for clear interpretation.

Chemical Structure and Physical Properties

  • IUPAC Name: 4,4'-(9H-Fluoren-9-ylidene)diphenol

  • CAS Number: 3236-71-3

  • Molecular Formula: C₂₅H₁₈O₂

  • Molecular Weight: 350.41 g/mol

The key structural feature of BHPF is the spirocyclic carbon at the 9-position of the fluorene ring, which is bonded to two hydroxyphenyl groups. This rigid, non-planar structure is a defining characteristic of cardo bisphenols and is the primary contributor to the high thermal stability of polymers derived from it.

Thermal Properties

For instance, a polycarbonate synthesized from BHPF (BHPF-PC) exhibits a high glass transition temperature (Tg) and decomposition temperature, underscoring the contribution of the BHPF monomer to the overall thermal robustness of the polymer.

Table 1: Thermal Properties of BHPF and a BHPF-based Polymer

PropertyValueCompound
Melting Point224-226 °CThis compound (BHPF)
Glass Transition Temperature (Tg)275 °CBHPF-Polycarbonate (BHPF-PC)
Initial Decomposition Temp. (T₅%)440 °CBHPF-Polycarbonate (BHPF-PC)

Optical Properties

The fluorene moiety in BHPF is a well-known fluorophore. The extended π-conjugated system of the fluorene ring is responsible for its characteristic absorption and emission of light. While detailed quantitative photophysical data such as quantum yield for pure BHPF are not widely published, its optical properties are foundational to the application of its derivatives in optical materials.

Table 2: Optical Properties of BHPF

PropertyValue
Refractive Index1.711 (Predicted)
UV-Vis SpectrumData not available
Fluorescence SpectrumData not available

The synthesis of BHPF has been characterized using UV-Vis spectroscopy, though specific absorption maxima have not been detailed in the available literature.[4]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the thermal and optical properties of BHPF.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of BHPF.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Crucible: Platinum or alumina (B75360) crucible, tared before use.

  • Sample Preparation: A small amount of BHPF powder (typically 5-10 mg) is placed in the crucible.

  • Atmosphere: The analysis is conducted under an inert atmosphere, typically nitrogen, with a constant flow rate (e.g., 20 mL/min) to prevent oxidative degradation.

  • Temperature Program: The sample is heated from ambient temperature (e.g., 30 °C) to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: The instrument records the sample weight as a function of temperature.

  • Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset of decomposition and the temperature at which significant weight loss occurs (e.g., T₅% - the temperature at which 5% weight loss is observed). The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.

UV-Visible (UV-Vis) Absorption Spectroscopy

Objective: To determine the wavelength(s) of maximum absorption (λmax) of BHPF.

Methodology:

  • Instrument: A dual-beam UV-Vis spectrophotometer.

  • Solvent: A UV-grade solvent in which BHPF is soluble (e.g., ethanol, dichloromethane, or acetonitrile). The solvent should be transparent in the wavelength range of interest.

  • Sample Preparation: A dilute solution of BHPF of known concentration is prepared in the chosen solvent.

  • Cuvettes: Matched quartz cuvettes with a defined path length (typically 1 cm) are used.

  • Baseline Correction: A baseline spectrum of the solvent-filled cuvette is recorded to subtract the solvent's absorbance.

  • Measurement: The absorption spectrum of the BHPF solution is recorded over a relevant wavelength range (e.g., 200-400 nm).

  • Analysis: The wavelength of maximum absorbance (λmax) is identified from the spectrum. Using the Beer-Lambert law (A = εcl), the molar absorptivity (ε) can be calculated if the concentration (c) and path length (l) are known.

Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra, and the fluorescence quantum yield of BHPF.

Methodology:

  • Instrument: A calibrated spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector.

  • Solvent: A spectroscopy-grade solvent that does not have significant fluorescence in the region of interest.

  • Sample Preparation: A very dilute solution of BHPF is prepared to avoid inner filter effects. The absorbance of the solution at the excitation wavelength should typically be below 0.1.

  • Excitation Spectrum: The emission wavelength is fixed at the maximum of the emission band, and the excitation wavelength is scanned. The resulting spectrum shows the wavelengths of light that are effective in inducing fluorescence.

  • Emission Spectrum: The excitation wavelength is fixed at the maximum of the excitation band, and the emission is scanned over a range of longer wavelengths.

  • Quantum Yield Measurement (Relative Method):

    • A well-characterized fluorescent standard with a known quantum yield and similar absorption and emission properties is chosen.

    • The absorption and fluorescence emission spectra of both the BHPF solution and the standard solution are recorded under identical experimental conditions (excitation wavelength, slit widths).

    • The integrated fluorescence intensities and the absorbances at the excitation wavelength are used to calculate the quantum yield of BHPF relative to the standard using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Visualizations

Logical Relationship Diagram

BHPF_Properties cluster_structure Molecular Structure cluster_features Key Structural Features cluster_properties Resulting Properties BHPF This compound (BHPF) Fluorene Rigid Fluorene Core (π-conjugated system) Cardo Spirocyclic 'Cardo' Structure Optical Optical Properties (UV Absorption, Fluorescence) Fluorene->Optical Thermal High Thermal Stability (High Melting Point, High Tg in Polymers) Cardo->Thermal

Caption: Relationship between BHPF's structure and its properties.

Experimental Workflow for Property Characterization

Experimental_Workflow cluster_thermal Thermal Analysis cluster_optical Optical Analysis start BHPF Sample tga_prep Prepare TGA Sample (5-10 mg) start->tga_prep uv_prep Prepare Solution (UV-grade solvent) start->uv_prep tga_run Run TGA (N2 atmosphere, 10°C/min) tga_prep->tga_run tga_data Thermal Stability Data (TGA/DTG Curves) tga_run->tga_data uv_run Run UV-Vis Spectroscopy uv_prep->uv_run fluor_prep Prepare Dilute Solution (Abs < 0.1) uv_prep->fluor_prep uv_data Absorption Spectrum (λmax) uv_run->uv_data fluor_run Run Fluorescence Spectroscopy fluor_prep->fluor_run fluor_data Emission/Excitation Spectra fluor_run->fluor_data

Caption: Workflow for thermal and optical characterization of BHPF.

Conclusion

This compound is a molecule of significant interest due to the advantageous properties conferred by its unique cardo structure. Its inherent high thermal stability makes it a key component in the development of advanced, heat-resistant polymers. Furthermore, its fluorene-based core provides intrinsic fluorescence, opening avenues for its application in optical materials and as a structural motif in the design of fluorescent probes for biological and pharmaceutical research. The experimental protocols detailed in this guide provide a robust framework for the consistent and accurate characterization of these important properties. Further research to quantify the photophysical parameters of pure BHPF will be invaluable in fully realizing its potential in optical and drug development applications.

References

Solubility Profile of 9,9-Bis(4-hydroxyphenyl)fluorene in Common Laboratory Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,9-Bis(4-hydroxyphenyl)fluorene (BHPF), also known as Bisphenol FL, is a vital monomer in the synthesis of high-performance polymers such as polycarbonates, polyesters, and epoxy resins.[1] Its rigid, fluorene-based "cardo" structure imparts exceptional thermal stability, high glass transition temperatures, and desirable optical properties to the resulting polymers.[1] A thorough understanding of its solubility in various organic solvents is paramount for its synthesis, purification, processing, and application in advanced materials and drug development.

Qualitative Solubility of this compound

General chemical references and supplier information consistently describe this compound as a white to off-white crystalline solid that is insoluble in water .[1][2][3] However, it is known to be soluble in a range of common organic solvents. For instance, purification protocols for BHPF often involve the use of acetonitrile, followed by aliphatic alcohols or aromatic hydrocarbons, indicating at least moderate solubility in these solvent classes.[1] Additionally, specific mentions of its solubility in methanol and chloroform are available.[4]

Quantitative Solubility Data of a Representative Bisphenol: Bisphenol A

Due to the lack of specific quantitative solubility data for this compound, we present the mole fraction solubility (χ) of Bisphenol A (BPA) in fourteen common laboratory solvents at various temperatures. This data, obtained from a comprehensive study, serves as a valuable proxy for understanding the solubility trends of cardo-type bisphenols like BHPF. The study employed the laser dynamic method for solubility determination.

SolventTemperature (K)Mole Fraction Solubility (χ) x 10^2
Alcohols
Methanol273.1523.85
283.1530.21
293.1538.33
303.1547.61
313.1558.94
Ethanol273.1516.92
283.1521.83
293.1527.84
303.1535.12
313.1544.57
1-Propanol273.1511.23
283.1514.65
293.1518.89
303.1524.13
313.1530.58
2-Propanol273.158.97
283.1511.82
293.1515.41
303.1519.98
313.1525.83
1-Butanol273.158.51
283.1511.12
293.1514.43
303.1518.66
313.1524.01
2-Butanol273.156.78
283.158.99
293.1511.83
303.1515.49
313.1520.17
Ketones
Acetone273.1531.54
283.1538.92
293.1547.88
303.1558.17
313.1569.93
Cyclohexanone273.1521.33
283.1526.89
293.1533.68
303.1541.92
313.1551.87
Esters
Methyl Acetate273.1513.98
283.1517.89
293.1522.76
303.1528.84
313.1536.43
Ethyl Acetate273.159.87
283.1512.75
293.1516.41
303.1520.98
313.1526.74
Aprotic Solvents
N,N-Dimethylformamide273.1540.12
283.1548.91
293.1558.76
303.1569.43
313.1580.92
Formamide273.1535.76
283.1543.89
293.1553.21
303.1563.54
313.1574.88
1,4-Dioxane273.1527.89
283.1534.56
293.1542.67
303.1552.11
313.1562.98
Acetonitrile273.154.56
283.156.12
293.158.11
303.1510.67
313.1513.98

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for various applications. The following sections detail common experimental methodologies for measuring the solubility of solid compounds in organic solvents.

Gravimetric Method

The gravimetric method is a fundamental and widely used technique for solubility determination. It relies on the direct measurement of the mass of the solute dissolved in a known mass of solvent.

Methodology:

  • Preparation of Saturated Solution: An excess amount of the solid compound (e.g., BHPF) is added to a known mass of the selected solvent in a sealed, temperature-controlled vessel.

  • Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant temperature for a sufficient period to ensure that equilibrium is reached and the solution is saturated.

  • Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation. It is critical to maintain the temperature during this step to prevent changes in solubility.

  • Solvent Evaporation: A known mass of the clear, saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., in a vacuum oven or under a stream of inert gas) until a constant mass of the dissolved solid is obtained.

  • Calculation: The solubility is calculated as the mass of the dissolved solid per mass of the solvent (e.g., g/100 g solvent).

G cluster_workflow Gravimetric Method Workflow prep Prepare Saturated Solution (Excess Solute in Known Mass of Solvent) equil Equilibrate at Constant Temperature (Agitation) prep->equil sep Separate Undissolved Solid (Filtration/Centrifugation) equil->sep evap Evaporate Solvent from a Known Mass of Saturated Solution sep->evap calc Calculate Solubility (Mass of Solute / Mass of Solvent) evap->calc

Gravimetric Method Workflow
UV-Vis Spectroscopic Method

This method is suitable if the compound of interest possesses a chromophore that absorbs light in the ultraviolet-visible range. It is an indirect method that determines concentration based on absorbance.

Methodology:

  • Determination of Maximum Absorbance (λmax): A dilute solution of the compound in the chosen solvent is prepared. The UV-Vis spectrum is recorded to determine the wavelength of maximum absorbance (λmax).

  • Preparation of Calibration Curve:

    • A stock solution of the compound with a precise concentration is prepared.

    • A series of standard solutions of known concentrations are prepared by diluting the stock solution.

    • The absorbance of each standard solution is measured at the λmax.

    • A calibration curve is constructed by plotting absorbance versus concentration.

  • Preparation and Analysis of Saturated Solution: A saturated solution is prepared and equilibrated as described in the gravimetric method. After separating the undissolved solid, the saturated solution is diluted with a known factor to bring its absorbance within the linear range of the calibration curve.

  • Concentration Determination: The absorbance of the diluted saturated solution is measured at λmax. The concentration of the diluted solution is determined from the calibration curve.

  • Calculation: The concentration of the original saturated solution (i.e., the solubility) is calculated by multiplying the concentration of the diluted solution by the dilution factor.

G cluster_workflow UV-Vis Spectroscopic Method Workflow lambda Determine λmax of the Compound calib Prepare Calibration Curve (Standards of Known Concentration) lambda->calib determine Determine Concentration from Calibration Curve calib->determine prep_sat Prepare and Equilibrate Saturated Solution dilute Dilute Saturated Solution prep_sat->dilute measure Measure Absorbance of Diluted Solution at λmax dilute->measure measure->determine calc Calculate Solubility (Concentration x Dilution Factor) determine->calc

UV-Vis Spectroscopic Method Workflow
Laser Dynamic Method

The laser dynamic method is a modern and efficient technique for determining the solid-liquid phase equilibrium, providing rapid and accurate solubility data at various temperatures.

Methodology:

  • Sample Preparation: A suspension of the solid compound in the solvent is prepared in a sealed sample vessel equipped with a magnetic stirrer and a temperature sensor.

  • Heating and Dissolution: The suspension is heated at a constant rate while being stirred. A laser beam is passed through the suspension, and the light transmission is monitored by a photodetector.

  • Clear Point Detection: As the temperature increases, the solid dissolves, and the light transmission through the suspension increases. The temperature at which the last solid particle dissolves, resulting in a sharp increase in light transmission to a constant maximum, is recorded as the dissolution temperature or "clear point." This temperature corresponds to the saturation temperature for the initial composition.

  • Data Collection: By preparing samples with different initial compositions (solute-to-solvent ratios), a series of clear points can be determined, allowing for the construction of a solubility curve (solubility versus temperature).

G cluster_workflow Laser Dynamic Method Workflow prep Prepare Suspension of Known Composition in a Sealed Vessel heat Heat the Suspension at a Constant Rate with Stirring prep->heat monitor Monitor Light Transmission with a Laser and Detector heat->monitor detect Record the Temperature of Complete Dissolution ('Clear Point') monitor->detect repeat Repeat for Different Compositions to Construct Solubility Curve detect->repeat

Laser Dynamic Method Workflow

Conclusion

While quantitative solubility data for this compound remains to be systematically reported, this guide provides valuable qualitative insights and presents quantitative data for the closely related Bisphenol A to inform researchers on its expected behavior in common laboratory solvents. The detailed experimental protocols and workflows for the gravimetric, UV-Vis spectroscopic, and laser dynamic methods offer a robust framework for the in-house determination of precise solubility data. Such data is indispensable for the effective utilization of BHPF in the development of next-generation polymers and other advanced applications.

References

An In-depth Technical Guide to 9,9-Bis(4-hydroxyphenyl)fluorene (BHPF)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

9,9-Bis(4-hydroxyphenyl)fluorene, commonly known as Bisphenol FL (BHPF), is a polycyclic aromatic organic compound. Structurally, it is characterized by a fluorene (B118485) group with two p-hydroxyphenyl groups attached to the central carbon at position 9.[1] This unique cardo-ring structure imparts high thermal stability and rigidity.[2] BHPF is a member of the fluorenes and a polyphenol.[1] It has gained attention both as a monomer for high-performance polymers and as a biologically active molecule with anti-estrogenic properties.[1][2][3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its application in both chemical synthesis and biological studies.

PropertyValueReference
Molecular Formula C₂₅H₁₈O₂[1]
Molecular Weight 350.4 g/mol [1]
CAS Number 3236-71-3[4]
Appearance White to tan powder or crystals[5]
Melting Point 224-226 °C[4]
Boiling Point 526.4 °C at 760 mmHg
Density 1.288 g/cm³
Water Solubility Insoluble
log Pow 3.7[6]

Synthesis and Purification Protocols

The primary method for synthesizing BHPF is the acid-catalyzed condensation of 9-fluorenone (B1672902) with phenol (B47542).[2][5] Various catalysts and conditions have been developed to optimize yield and purity.

Experimental Protocol: Synthesis via Acid Catalysis

This protocol is based on a common method using sulfuric acid and a mercaptan co-catalyst.

Materials:

  • 9-fluorenone

  • Phenol

  • β-mercaptopropionic acid

  • 96% Sulfuric acid

  • Methanol (B129727)

  • Deionized water

Procedure:

  • In a four-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser, combine 45 g (0.25 mol) of 9-fluorenone and 141 g (1.5 mol) of phenol.[7]

  • Heat the mixture to 30 °C and add 0.2 ml of β-mercaptopropionic acid.[7]

  • Cool the mixture with an ice-water bath.

  • Slowly add 7.5 ml (0.13 mol) of 96% sulfuric acid dropwise, ensuring the internal temperature is maintained between 30 and 70 °C.[7]

  • After the addition is complete, continue stirring for 45 minutes.[7]

  • Add 150 ml of boiling water to the reaction mixture and stir vigorously.[7]

  • Pour the resulting emulsion into 0.5 L of cold water with stirring to precipitate the crude product.[7]

  • Filter the precipitate and wash with water to remove excess phenol and acid.

Experimental Protocol: Purification by Recrystallization

High purity is often required for polymerization and biological applications. Recrystallization is a standard method for purifying crude BHPF.

Materials:

  • Crude BHPF

  • Methanol

  • Deionized water

Procedure:

  • Dissolve the crude BHPF in a sufficient amount of methanol to solubilize it completely. Some impurities may not dissolve.[8]

  • Filter the mixture to remove any insoluble materials.[8]

  • Add water to the methanol filtrate with stirring until the solution becomes cloudy, indicating the onset of precipitation.[8]

  • Heat the mixture to its reflux temperature (typically 65-90 °C) until all the suspended material redissolves, forming a clear solution.[8]

  • Allow the solution to cool slowly to below 30 °C. Pure BHPF will precipitate as white crystals.[8]

  • Isolate the purified crystals by filtration.

  • Dry the crystals under vacuum to remove residual solvents.

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of BHPF.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage A Combine 9-Fluorenone and Phenol B Add β-mercaptopropionic acid and Sulfuric Acid (catalysts) A->B C Controlled Reaction (30-70°C, 45 min) B->C D Quench with Boiling Water C->D E Precipitate in Cold Water D->E F Filter Crude Product E->F Transfer Crude Product G Dissolve in Methanol F->G H Filter Insolubles G->H I Add Water to Filtrate H->I J Heat to Reflux I->J K Cool to Precipitate J->K L Isolate Pure Crystals K->L M High-Purity BHPF L->M Final Product

General workflow for the synthesis and purification of BHPF.

Biological Activity and Signaling Pathways

BHPF is recognized as an endocrine-disrupting chemical with potent anti-estrogenic activity.[1][3] Unlike bisphenol A (BPA), which is an estrogen agonist, BHPF acts as an antagonist to the estrogen receptor (ER), primarily ERα.

Mechanism of Anti-Estrogenic Action

The anti-estrogenic effect of BHPF is exerted through its direct interaction with the estrogen receptor. Molecular modeling and in-vitro assays have shown that BHPF can dock into the antagonist pocket of the human estrogen receptor α.[9][10] This competitive binding prevents the natural ligand, estradiol (B170435) (E2), from activating the receptor.

Upon binding to ERα, BHPF induces a conformational change in the receptor that promotes the recruitment of co-repressors rather than co-activators. This receptor-co-repressor complex then binds to Estrogen Response Elements (EREs) on the DNA but fails to initiate gene transcription. The outcome is the repression of estrogen-responsive genes, leading to an anti-estrogenic physiological response.[9][10] Studies in animal models have demonstrated that this activity can lead to reduced uterine weight and endometrial atrophy.[3][9]

Signaling Pathway Diagram

The diagram below illustrates the antagonistic action of BHPF on the estrogen receptor signaling pathway.

G cluster_cell Target Cell cluster_nucleus Nucleus BHPF BHPF ERa Estrogen Receptor α (ERα) BHPF->ERa Binds to antagonist pocket CoRep Co-repressors ERa->CoRep Recruits ERE Estrogen Response Element (ERE) on DNA CoRep->ERE Complex Binds Gene Estrogen-Responsive Genes ERE->Gene Repression Transcription Repression Gene->Repression Results in

References

Health and Safety of 9,9-Bis(4-hydroxyphenyl)fluorene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety data for 9,9-Bis(4-hydroxyphenyl)fluorene (BHPF), also known as Bisphenol FL. BHPF is a chemical compound used in the production of certain polymers and has garnered attention as a potential replacement for Bisphenol A (BPA). This document summarizes its physical and chemical properties, toxicological data, and provides detailed experimental protocols for key assays used in its evaluation.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] Key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₅H₁₈O₂[2]
Molecular Weight 350.41 g/mol [2]
CAS Number 3236-71-3[3]
Melting Point 224-226 °C[3]
Boiling Point 526.4 °C at 760 mmHg[4]
Water Solubility Insoluble[5]
LogP 5.46[5]
Density 1.288 g/cm³[4]
Vapor Pressure 1.07E-11 mmHg at 25°C[4]
Appearance White to tan powder or crystal[4]

Toxicological Data

The toxicological profile of BHPF indicates potential for skin and eye irritation, as well as significant aquatic toxicity.[2][6] It is also recognized as an endocrine disruptor with anti-estrogenic properties.[2]

Acute Toxicity
EndpointValueSpeciesRouteReference
LD50 > 5000 mg/kg bwRatOral[5]
LD50 > 2000 mg/kg bwRatDermal[5]
Subchronic Toxicity

No specific No-Observed-Adverse-Effect Level (NOAEL) or Lowest-Observed-Adverse-Effect-Level (LOAEL) from subchronic or chronic studies on this compound was identified in the reviewed literature. However, a 90-day repeated oral dose toxicity study on the structurally similar compound Bisphenol F (BPF) in rats established a NOAEL of 2 mg/kg/day for males and 5 mg/kg/day for females, with the small intestine identified as the target organ.[7][8] These values may serve as a preliminary reference for BHPF, but should be interpreted with caution due to potential differences in toxicokinetics and toxicodynamics.

A subchronic toxicity study in CD-1 mice exposed to BHPF at dosages of 2 mg/kg body weight every 3 days and higher for 36 days showed histological changes in the liver, including narrowed hepatic sinuses, dilated central veins, leucocyte infiltration, and cytoplasmic vacuolation.[9] In a short-term 10-day study, elevated liver coefficient and serum aminotransferase activities were observed at doses of 27.8 mg/kg body weight/day or higher in mice.[9]

Genotoxicity

Genotoxicity tests conducted on the related compound Bisphenol F (BPF), including the Ames test (bacterial reverse mutation), chromosomal aberration test, and in vivo micronucleus test, indicated that BPF does not induce genotoxicity.[7][8] Specific genotoxicity data for BHPF were not found in the reviewed literature.

Endocrine Disruption

BHPF is known to be an anti-estrogenic compound, acting as an antagonist to the estrogen receptor.[2] This is in contrast to the estrogenic activity of BPA. Studies have shown that BHPF can competitively bind to estrogen receptors, thereby inhibiting the action of endogenous estrogens. This anti-estrogenic activity has been linked to adverse reproductive outcomes in animal studies.

Experimental Protocols

This section details the methodologies for key experiments used to assess the toxicological and endocrine-disrupting properties of BHPF.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general method for assessing the cytotoxicity of a substance on a cell line, such as the human breast cancer cell line MCF-7 or a healthy cell line.

Objective: To determine the concentration of a substance that reduces cell viability by 50% (IC50).

Methodology:

  • Cell Culture:

    • Culture cells (e.g., MCF-7) in an appropriate medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.

    • Seed the cells into 96-well plates at a density of approximately 4,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare a stock solution of the test substance (e.g., BHPF) in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test substance in the cell culture medium to achieve the desired final concentrations. The final solvent concentration should be kept constant and low (e.g., ≤0.5%) across all wells.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the test substance. Include a solvent control group (medium with the same concentration of solvent as the test wells).

    • Incubate the cells with the test substance for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, remove the treatment medium.

    • Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) (e.g., 0.5 mg/mL in serum-free medium) to each well.

    • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the solvent control.

    • Plot the cell viability against the logarithm of the test substance concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve.

Competitive Estrogen Receptor Binding Assay

This protocol, based on the U.S. EPA guidelines, is used to determine the ability of a chemical to compete with a radiolabeled estrogen for binding to the estrogen receptor.

Objective: To determine the relative binding affinity of a test substance to the estrogen receptor.

Methodology:

  • Preparation of Rat Uterine Cytosol:

    • Use uteri from female rats that have been ovariectomized 7-10 days prior.

    • Homogenize the uterine tissue in an ice-cold buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).

    • Centrifuge the homogenate at a low speed (e.g., 2,500 x g) to remove the nuclear fraction.

    • Centrifuge the resulting supernatant at a high speed (e.g., 105,000 x g) to obtain the cytosol, which contains the estrogen receptors.

  • Competitive Binding Assay:

    • In assay tubes, combine the uterine cytosol preparation, a fixed concentration of radiolabeled 17β-estradiol ([³H]-E2), and varying concentrations of the unlabeled test substance (the competitor).

    • Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of an unlabeled estrogen like diethylstilbestrol).

    • Incubate the tubes at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Ligand:

    • Add a slurry of hydroxylapatite (HAP) to each tube to bind the receptor-ligand complexes.

    • Wash the HAP pellets multiple times with buffer to remove the unbound radiolabeled estradiol.

  • Quantification:

    • Extract the bound radiolabel from the HAP pellets using ethanol (B145695).

    • Measure the radioactivity in the ethanol extract using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specifically bound [³H]-E2 against the logarithm of the competitor concentration.

    • Determine the concentration of the test substance that inhibits 50% of the specific binding of [³H]-E2 (IC50).

    • The relative binding affinity (RBA) can be calculated by comparing the IC50 of the test substance to the IC50 of a reference estrogen.

Uterotrophic Bioassay in Rodents (OECD Test Guideline 440)

This in vivo assay is a short-term screening test for estrogenic and anti-estrogenic properties of a chemical.

Objective: To assess the potential of a substance to induce or inhibit the growth of the uterus in female rodents.

Methodology:

  • Animal Model:

    • Use either immature female rats (weaned at approximately 21 days of age) or ovariectomized adult female rats. Ovariectomy should be performed at least 7 days before the start of the treatment.

  • Dosing:

    • Administer the test substance daily for three consecutive days. The route of administration is typically oral gavage or subcutaneous injection.

    • Include a vehicle control group, a positive control group (treated with a known estrogen like ethinyl estradiol), and at least two dose levels of the test substance. For anti-estrogenicity testing, a reference estrogen is co-administered with the test substance.

    • Each group should consist of at least six animals.

  • Observations:

    • Record the body weight of each animal daily.

    • Make daily clinical observations for signs of toxicity.

  • Necropsy and Uterine Weight:

    • Approximately 24 hours after the last dose, euthanize the animals.

    • Carefully dissect the uterus, trim away any adhering fat and connective tissue, and record the wet weight of the uterus. The blotted uterine weight (after gently pressing to remove luminal fluid) should also be recorded.

  • Data Analysis:

    • For estrogenicity, compare the mean uterine weight of the treated groups to the vehicle control group. A statistically significant increase in uterine weight indicates an estrogenic effect.

    • For anti-estrogenicity, compare the mean uterine weight of the groups receiving the test substance plus the reference estrogen to the group receiving only the reference estrogen. A statistically significant decrease in uterine weight indicates an anti-estrogenic effect.

H295R Steroidogenesis Assay (OECD Test Guideline 456)

This in vitro assay is used to identify substances that affect the production of steroid hormones.

Objective: To assess the potential of a chemical to inhibit or induce the synthesis of testosterone (B1683101) and estradiol.

Methodology:

  • Cell Culture:

    • Culture H295R human adrenocortical carcinoma cells in an appropriate medium supplemented with serum.

    • Seed the cells into multi-well plates (e.g., 24-well plates) and allow them to acclimate for 24 hours.

  • Treatment:

    • Expose the cells to at least seven concentrations of the test chemical in triplicate for 48 hours.

    • Include a solvent control, a positive control that inhibits steroidogenesis (e.g., prochloraz), and a positive control that induces steroidogenesis (e.g., forskolin).

  • Sample Collection and Hormone Measurement:

    • After the 48-hour exposure, collect the culture medium from each well.

    • Measure the concentrations of testosterone and 17β-estradiol in the medium using a validated method such as ELISA or LC-MS/MS.

  • Cell Viability:

    • After collecting the medium, assess the viability of the cells in each well using a suitable method (e.g., MTT assay) to ensure that the observed effects on hormone production are not due to cytotoxicity.

  • Data Analysis:

    • Calculate the mean hormone concentration for each treatment group and normalize it to the solvent control.

    • A statistically significant increase or decrease in the production of testosterone or estradiol, in the absence of significant cytotoxicity, indicates that the test substance affects steroidogenesis.

Signaling Pathways and Experimental Workflows

Anti-Estrogenic Signaling Pathway of BHPF

The primary mechanism of BHPF's endocrine-disrupting activity is its antagonism of the estrogen receptor (ER). It competes with endogenous estrogens, such as 17β-estradiol (E2), for binding to both ERα and ERβ. This competitive binding prevents the conformational change in the receptor that is necessary for the recruitment of co-activators and the subsequent transcription of estrogen-responsive genes.

BHPF_Anti_Estrogenic_Pathway cluster_nucleus Nucleus E2 17β-Estradiol (E2) ER Estrogen Receptor (ERα / ERβ) E2->ER Binds BHPF BHPF BHPF->ER Competitively Binds Blocked_Response Blocked Estrogenic Response BHPF->Blocked_Response Leads to ERE Estrogen Response Element (ERE) ER->ERE Binds to Gene_Expression Transcription of Estrogen-Responsive Genes ERE->Gene_Expression Initiates Cellular_Response Estrogenic Cellular Response Gene_Expression->Cellular_Response Leads to Nucleus Nucleus

BHPF's Anti-Estrogenic Mechanism
General Experimental Workflow for In Vitro Toxicity Assessment

The following diagram illustrates a typical workflow for assessing the in vitro toxicity of a compound like BHPF, starting with general cytotoxicity and moving towards more specific endocrine disruption endpoints.

In_Vitro_Toxicity_Workflow start Start: Test Compound (BHPF) cytotoxicity Tier 1: Cytotoxicity Screening (e.g., MTT Assay) start->cytotoxicity determine_ic50 Determine IC50 and Non-Cytotoxic Concentrations cytotoxicity->determine_ic50 receptor_binding Tier 2: Receptor Binding Assay (Competitive ER Binding) determine_ic50->receptor_binding Use Non-Cytotoxic Concentrations steroidogenesis Tier 3: Steroidogenesis Assay (H295R Cells) receptor_binding->steroidogenesis gene_expression Tier 4: Gene Expression Analysis (qPCR or Microarray) steroidogenesis->gene_expression data_analysis Data Analysis and Risk Assessment gene_expression->data_analysis

In Vitro Toxicity Assessment Workflow

Conclusion

This compound exhibits a toxicological profile that warrants careful handling and further investigation. Its primary health concern is its activity as an endocrine disruptor with anti-estrogenic effects. While acute toxicity appears to be low, subchronic studies indicate potential for liver toxicity. The provided experimental protocols offer standardized methods for further research into the specific mechanisms and dose-response relationships of BHPF. As a potential replacement for BPA, a thorough understanding of its health and safety profile is crucial for informed decision-making in its application and regulation. Further research, particularly long-term toxicity studies to establish reliable NOAEL and LOAEL values, is recommended to fill the current data gaps.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 9,9-Bis(4-hydroxyphenyl)fluorene (BHPF)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the synthesis of 9,9-Bis(4-hydroxyphenyl)fluorene (BHPF), a crucial monomer in the production of high-performance polymers such as polycarbonates, polyesters, and epoxy resins.[1] The synthesis involves the acid-catalyzed condensation of fluorenone with phenol (B47542). This document outlines multiple synthetic methodologies, including the use of traditional inorganic acids, as well as modern catalytic systems like heteropoly acids and bifunctional ionic liquids. Detailed experimental procedures, purification techniques, and a summary of reaction parameters with corresponding yields and purities are presented to aid researchers in the efficient and high-purity synthesis of BHPF.

Introduction

This compound (BHPF), also known as bisphenol fluorene (B118485), is a vital building block for specialty polymers. Its fluorene-based cardo ring structure imparts exceptional thermal stability, high glass transition temperature, and desirable optical properties to the resulting polymers.[1] The synthesis of BHPF is typically achieved through the electrophilic substitution reaction of fluorenone with two equivalents of phenol in the presence of an acid catalyst.[1][2] The purity of the final BHPF monomer is critical for polymerization, making the optimization of the synthesis and purification steps of paramount importance.[2]

This document provides a comprehensive overview of various synthetic routes to BHPF, with a focus on providing detailed, actionable protocols for laboratory synthesis.

General Reaction Scheme

The fundamental reaction for the synthesis of BHPF is the condensation of fluorenone and phenol, as depicted below:

Fluorenone + 2 Phenol → this compound + H₂O

This reaction is catalyzed by a variety of acidic compounds.[1][2] Co-catalysts, such as mercaptans, are often employed to enhance the reaction rate.[3]

Experimental Protocols

Protocol 1: Synthesis using Sulfuric Acid and β-Mercaptopropionic Acid

This protocol is a traditional and effective method for the synthesis of BHPF.

Materials:

  • Fluorenone

  • Phenol

  • Concentrated Sulfuric Acid (96%)

  • β-Mercaptopropionic acid

  • Deionized water

  • Methanol

  • Toluene (B28343)

Equipment:

  • Four-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Reflux condenser

  • Ice bath

  • Buchner funnel and flask

  • Beakers

Procedure:

  • Reaction Setup: In a 500 mL four-necked flask equipped with a mechanical stirrer, dropping funnel, thermometer, and reflux condenser, combine 45 g (0.25 mol) of fluorenone and 141 g (1.5 mol) of phenol.[3]

  • Addition of Co-catalyst: Heat the mixture to 30°C and add 0.2 mL of β-mercaptopropionic acid.[3]

  • Catalyst Addition: Cool the mixture in an ice bath. Slowly add 7.5 mL (0.13 mol) of 96% sulfuric acid dropwise via the dropping funnel, ensuring the internal temperature is maintained between 30°C and 70°C.[3]

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 45 minutes.[3]

  • Quenching and Precipitation: After the reaction is complete, add 150 mL of boiling water to the flask and stir vigorously. Pour the resulting emulsion into 500 mL of cold, stirred water to precipitate the crude product.[3]

  • Isolation of Crude Product: Filter the precipitate using a Buchner funnel and wash thoroughly with deionized water to remove residual acid and phenol.

  • Purification:

    • Methanol-Water Recrystallization: Dissolve the crude product in a minimal amount of methanol. Filter to remove any insoluble impurities. Add water to the filtrate until precipitation begins. Heat the mixture to reflux to redissolve the precipitate, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to complete crystallization.[4]

    • Toluene Wash: Alternatively, the crude product can be purified by washing with hot toluene to remove unreacted starting materials and byproducts.[5]

  • Drying: Collect the purified white crystalline product by filtration and dry under vacuum at 80°C.

Protocol 2: Synthesis using a Heteropoly Acid Catalyst

This method utilizes a reusable and environmentally benign solid acid catalyst.

Materials:

  • Fluorenone (4 g, 0.0222 mol)

  • Phenol (20.89 g, 0.222 mol)

  • 11-tungsten-titanium heteropoly acid catalyst (0.4 g)

  • 3-mercaptopropionic acid (0.1 g)

  • Deionized water

  • Ethanol

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle with temperature controller

  • Buchner funnel and flask

  • Beakers

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and reflux condenser, add fluorenone, phenol, the heteropoly acid catalyst, and 3-mercaptopropionic acid.

  • Reaction Conditions: Heat the reaction mixture to 120°C and maintain for 12 hours with continuous stirring.

  • Work-up: After cooling to room temperature, add deionized water to the reaction mixture to precipitate the crude product.

  • Isolation and Purification: Filter the crude product and wash with deionized water. Recrystallize the solid from a suitable solvent such as an ethanol/water mixture.

  • Drying: Dry the purified product in a vacuum oven.

Protocol 3: Synthesis using a Bifunctional Ionic Liquid Catalyst

This protocol employs a modern, efficient, and recyclable catalytic system.

Materials:

  • Fluorenone (10 mmol)

  • Phenol (60 mmol)

  • Bifunctional ionic liquid (BFIL) catalyst (e.g., [SO₃HC₃MBT][p-CH₃C₆H₄SO₃]) (1.5 mmol, 15 mol%)[1]

  • Deionized water

  • Diethyl ether

Equipment:

  • Schlenk flask or sealed reaction vessel

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Centrifuge (for catalyst recovery)

Procedure:

  • Reaction Setup: In a Schlenk flask, combine fluorenone, phenol, and the bifunctional ionic liquid catalyst.[1]

  • Reaction Conditions: Heat the mixture to 110°C and stir for 4 hours.[1][6]

  • Product Isolation: After cooling, add deionized water to the reaction mixture to precipitate the crude BHPF. Filter the solid and wash with deionized water.

  • Catalyst Recovery: The aqueous filtrate containing the ionic liquid can be washed with diethyl ether three times to remove any organic impurities. The water can then be removed under vacuum to recover the ionic liquid for reuse.[1]

  • Purification: Recrystallize the crude product from an appropriate solvent system.

  • Drying: Dry the final product under vacuum.

Data Presentation

The following table summarizes the reaction conditions and outcomes for different catalytic systems in the synthesis of BHPF.

Catalyst SystemMolar Ratio (Phenol:Fluorenone)Temperature (°C)Time (h)Fluorenone Conversion (%)BHPF Selectivity/Yield (%)Reference
H₂SO₄ / β-mercaptopropionic acid6:130-700.75~100High (not specified)[3]
11-tungsten-titanium heteropoly acid / 3-mercaptopropionic acid10:112012High87.25 (Yield)
Bifunctional Ionic Liquid (6c)6:11104~10095.2 (Selectivity)[1]

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification cluster_final Final Product reactants Charge Reactants: - Fluorenone - Phenol catalyst Add Catalyst and Co-catalyst reactants->catalyst heating Heat to Reaction Temperature catalyst->heating stirring Stir for Specified Duration heating->stirring monitoring Monitor Reaction (e.g., TLC) stirring->monitoring quench Quench Reaction (e.g., add water) monitoring->quench precipitate Precipitate Crude Product quench->precipitate filter_crude Filter Crude Product precipitate->filter_crude recrystallize Recrystallize from Solvent filter_crude->recrystallize wash Wash with Appropriate Solvents filter_crude->wash filter_pure Filter Purified Product recrystallize->filter_pure wash->filter_pure dry Dry Under Vacuum filter_pure->dry characterize Characterize Product (e.g., NMR, MP) dry->characterize

References

Application Notes and Protocols for the Catalytic Synthesis of Bisphenol F (BHPF) Using Bifunctional Ionic Liquids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the catalytic synthesis of 4,4'-dihydroxydiphenylmethane, commonly known as Bisphenol F (BHPF), utilizing bifunctional ionic liquids as efficient and recyclable catalysts.

Introduction

Bisphenol F is a crucial monomer in the production of epoxy resins, polycarbonates, and other polymers. Traditional synthesis methods often rely on strong mineral acids, which pose challenges related to corrosion, catalyst separation, and environmental concerns. Bifunctional ionic liquids (ILs) have emerged as a promising alternative, offering both Brønsted and Lewis acidic sites, or a combination of acidic and other functional groups, to facilitate the condensation reaction between phenol (B47542) and formaldehyde (B43269) with high efficiency and selectivity under milder conditions. These "designer solvents" can be tailored to optimize catalytic activity and simplify product purification and catalyst recycling.

Data Presentation

The following tables summarize quantitative data from various studies on the synthesis of Bisphenol F using different acidic catalysts, including bifunctional ionic liquids.

Table 1: Performance of Various Acidic Catalysts in Bisphenol F Synthesis

CatalystPhenol/Formaldehyde Molar RatioTemperature (°C)Time (h)Catalyst LoadingYield (%)Selectivity (%)Reference
[C₆MIM][HSO₄]6:190112.5 mol%80.596.9[1][2]
PVC-EDA-SO₄H20:18010.5 wt%~94~94[3][4]
10% PTA/Pa15:1700.670.006 g/g8796[5]
[C₄mim][HSO₄]1:1 (with phenol)65---69.1 (for 4,4'-BPF)[6]

Note: The PVC-EDA-SO₄H catalyst, while not a traditional ionic liquid, is a solid-acid catalyst with anchored sulfonic acid groups, demonstrating the effectiveness of this functional group in the synthesis.

Experimental Protocols

Protocol 1: Synthesis of a Bifunctional Brønsted Acidic Ionic Liquid ([bsmim][HSO₄])

This protocol describes the synthesis of 1-(4-sulfonic acid)-butyl-3-methylimidazolium hydrogen sulfate, a Brønsted acidic ionic liquid.

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 1-methylimidazole (0.05 mol) and 1,4-butane sultone (0.05 mol) in methanol (7 mL).

  • Heat the mixture to 68°C and stir for 12 hours.

  • After the reaction is complete, a solid product will form. Wash the solid product four times with 5 mL of diethyl ether.

  • Neutralize the washed solid with sulfuric acid to obtain the final product, [bsmim][HSO₄].[6]

Protocol 2: Catalytic Synthesis of Bisphenol F (BHPF)

This protocol outlines the general procedure for the condensation of phenol and formaldehyde using a bifunctional ionic liquid catalyst.

Materials:

  • Phenol

  • Formaldehyde solution (e.g., 37 wt% in water)

  • Bifunctional ionic liquid catalyst (e.g., [C₆MIM][HSO₄])

  • Sodium hydroxide (B78521) solution (5 wt%) for neutralization

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a condenser, thermometer, and mechanical stirrer, add molten phenol and the bifunctional ionic liquid catalyst.

  • Reactant Addition: Heat the mixture to the desired reaction temperature (e.g., 90°C) with stirring. Slowly add the formaldehyde solution dropwise over a period of 1 hour.

  • Reaction: Maintain the reaction mixture at the set temperature with continuous stirring for the specified reaction time (e.g., 1 hour).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • If a separate catalyst phase forms, decant the product mixture.

    • Neutralize the product mixture with a 5% sodium hydroxide solution until the pH is approximately 6-7.[7]

    • Extract the product with an organic solvent like diethyl ether (3 x 10 mL).[8]

  • Purification:

    • Combine the organic extracts and remove the solvent under reduced pressure.

    • To remove unreacted phenol, perform distillation under reduced pressure, gradually increasing the temperature to 190°C.[7]

    • The remaining crude Bisphenol F can be further purified by recrystallization.

Mandatory Visualizations

Experimental Workflow for BHPF Synthesis

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Molten Phenol + Bifunctional Ionic Liquid flask Three-necked Flask (Condenser, Thermometer, Stirrer) reactants->flask Charge reaction_step Heat to Reaction Temp. (e.g., 90°C) flask->reaction_step formaldehyde Formaldehyde Solution addition Slow Addition (1 hour) formaldehyde->addition stirring Stirring (1 hour) reaction_step->stirring addition->reaction_step cooling Cool to Room Temp. stirring->cooling neutralization Neutralize with NaOH solution cooling->neutralization extraction Solvent Extraction neutralization->extraction distillation Remove Excess Phenol (Reduced Pressure Distillation) extraction->distillation purification Recrystallization distillation->purification final_product Pure Bisphenol F purification->final_product

Caption: Experimental workflow for the synthesis of Bisphenol F.

Proposed Signaling Pathway for Acid-Catalyzed BHPF Synthesis

G cluster_activation Catalyst Activation cluster_electrophilic_attack Electrophilic Aromatic Substitution cluster_carbocation Carbocation Formation cluster_second_attack Second Electrophilic Attack HCHO Formaldehyde (HCHO) activated_HCHO Protonated Formaldehyde [CH₂OH]⁺ HCHO->activated_HCHO Protonation H_plus H⁺ (from Ionic Liquid) phenol1 Phenol intermediate1 Hydroxybenzyl Alcohol Intermediate phenol1->intermediate1 Electrophilic Attack carbocation Benzylic Carbocation intermediate1->carbocation Dehydration (-H₂O) intermediate1->carbocation phenol2 Phenol BHPF Bisphenol F (BHPF) H_plus_cat H⁺ phenol2->BHPF Nucleophilic Attack

Caption: Proposed mechanism for the acid-catalyzed synthesis of BHPF.

References

Application Notes and Protocols for Acid-Thiol Synergistic Catalysis in the Synthesis of 9,9-bis(4-hydroxyphenyl)fluorene (BHPF)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,9-bis(4-hydroxyphenyl)fluorene (BHPF) is a vital monomer in the production of high-performance polymers such as specialty polycarbonates and epoxy resins, valued for their high thermal stability and excellent optical properties.[1][2] The synthesis of BHPF is typically achieved through the acid-catalyzed condensation of 9-fluorenone (B1672902) with phenol (B47542).[1][2] To enhance reaction rates and improve selectivity towards the desired p,p'-isomer, a synergistic catalytic system employing both a Brønsted acid and a thiol co-catalyst is often utilized.[1] This document provides detailed application notes and experimental protocols for the acid-thiol synergistic synthesis of BHPF.

Principle of Acid-Thiol Synergistic Catalysis

The synthesis of BHPF from 9-fluorenone and phenol is an electrophilic aromatic substitution reaction. The Brønsted acid catalyst protonates the carbonyl group of 9-fluorenone, increasing its electrophilicity and facilitating the initial nucleophilic attack by a phenol molecule.

The thiol co-catalyst plays a crucial role in the second stage of the reaction. It is proposed that the thiol reacts with the intermediate to form a more reactive species, which then readily undergoes the second electrophilic substitution with another phenol molecule. This synergistic action not only accelerates the reaction but also favors the formation of the sterically less hindered and more desirable p,p'-isomer of BHPF.[1]

Experimental Data

The following tables summarize the quantitative data from key experiments on the acid-thiol synergistic synthesis of BHPF.

Table 1: Effect of Catalyst Loading on BHPF Synthesis.[1]

Catalyst Loading (mol%)9-Fluorenone Conversion (%)BHPF Selectivity (%)
580.690.7
10--
1510092.0
20--
2510088.7

Reaction conditions: 10 mmol 9-fluorenone, 60 mmol phenol, bifunctional ionic liquid catalyst 6c, 110 °C for 4 h.[1]

Table 2: Influence of Phenol to 9-Fluorenone Molar Ratio on BHPF Synthesis.[3][4]

Molar Ratio (Phenol:9-Fluorenone)BHPF Purity (%)BHPF Yield (%)
4:183.3459.89
6:188.4671.70
8:196.1382.83
10:198.8387.25
12:197.0287.16

Reaction conditions: 4g 9-fluorenone, 0.4g heteropoly acid catalyst, 0.1g 3-mercaptopropionic acid co-catalyst, 12h reaction time.[3]

Experimental Protocols

Protocol 1: Synthesis of BHPF using a Bifunctional Ionic Liquid Catalyst

This protocol is adapted from the work of Wei et al. (2021) which utilizes a bifunctional ionic liquid (BFIL) containing both sulfonic acid and thiol functionalities.[1][5][6][7][8]

Materials:

  • 9-Fluorenone

  • Phenol

  • Bifunctional ionic liquid catalyst (e.g., IL 6c as described in the literature[1])

  • Nitrogen gas supply

  • Round-bottom flask

  • Magnetic stirrer with heating mantle

  • Condenser

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask, add 9-fluorenone (10 mmol) and phenol (60 mmol).

  • Add the bifunctional ionic liquid catalyst (15 mol% relative to 9-fluorenone).

  • Equip the flask with a condenser and a nitrogen inlet.

  • Heat the reaction mixture to 110 °C with stirring under a nitrogen atmosphere.

  • Maintain the reaction at this temperature for 4 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product can be purified by crystallization. Further details on purification can be found in the literature.[9]

Protocol 2: Synthesis of BHPF using a Heteropoly Acid Catalyst and a Thiol Co-catalyst

This protocol is based on the synthesis using a solid acid catalyst with a separate thiol co-catalyst.[3]

Materials:

  • 9-Fluorenone (4 g, 0.0222 mol)

  • Phenol (20.89 g, 0.222 mol)

  • 11-tungsten-titanium heteropoly acid catalyst (0.4 g)

  • 3-mercaptopropionic acid (0.1 g)

  • Standard reaction setup with heating and stirring

Procedure:

  • Charge a reaction vessel with 9-fluorenone, phenol, the heteropoly acid catalyst, and 3-mercaptopropionic acid.

  • Heat the mixture with stirring for 12 hours. The optimal temperature should be determined based on the specific catalyst system, but a range of 40-70 °C has been reported for similar systems.[9]

  • Upon completion, cool the reaction mixture.

  • The crude product can be isolated and purified, typically by crystallization from an appropriate solvent system.[9]

Visualizations

Reaction_Mechanism cluster_activation Catalyst Activation cluster_first_attack First Nucleophilic Attack cluster_thiol_synergy Thiol Co-catalysis cluster_second_attack Second Nucleophilic Attack cluster_final_product Final Product Formation R2CO 9-Fluorenone H_plus H+ R2COH_plus Protonated 9-Fluorenone R2CO->R2COH_plus + H+ (from Acid Catalyst) Phenol1 Phenol Intermediate1 Carbocation Intermediate R2COH_plus->Intermediate1 + Phenol RSH Thiol (R-SH) Thioacetal Thioacetal Intermediate Intermediate1->Thioacetal + R-SH - H2O Phenol2 Phenol BHPF_precursor BHPF Precursor Thioacetal->BHPF_precursor + Phenol - R-SH BHPF BHPF BHPF_precursor->BHPF - H+

Figure 1: Proposed mechanism for acid-thiol synergistic catalysis in BHPF synthesis.

Experimental_Workflow start Start reactants Charge Reactor: - 9-Fluorenone - Phenol - Acid Catalyst - Thiol Co-catalyst start->reactants reaction Heat and Stir (e.g., 110°C, 4h) reactants->reaction cooling Cool to Room Temperature reaction->cooling workup Workup/ Product Isolation cooling->workup purification Purification (e.g., Crystallization) workup->purification analysis Characterization: - Yield - Purity (HPLC) - Structure (NMR, MS) purification->analysis end End analysis->end

Figure 2: General experimental workflow for the synthesis of BHPF.

References

Application Notes and Protocols: Synthesis of High-Performance Polymers Using 9,9-Bis(4-hydroxyphenyl)fluorene (BHPF)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,9-Bis(4-hydroxyphenyl)fluorene (BHPF), a bisphenol with a rigid, bulky cardo fluorene (B118485) group, is a key monomer in the synthesis of high-performance polymers.[1][2] Its unique structure imparts exceptional properties to polymers, including high thermal stability, excellent solubility, high glass transition temperatures (Tg), and desirable optical and dielectric properties.[3] These characteristics make BHPF-derived polymers, such as polyimides, polycarbonates, and polyesters, highly attractive for advanced applications in electronics, aerospace, and membrane separations.[4]

These application notes provide detailed protocols for the synthesis of various high-performance polymers utilizing BHPF. The information is intended to guide researchers in the preparation and characterization of these advanced materials.

Safety Precautions

This compound may cause skin and serious eye irritation.[5][6] It is also very toxic to aquatic life with long-lasting effects.[5][6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[7][8] All manipulations should be carried out in a well-ventilated fume hood.[8] Avoid inhalation of dust and contact with skin and eyes.[5][7] In case of contact, rinse the affected area thoroughly with water and consult a physician.[5][7] Refer to the Safety Data Sheet (SDS) for complete safety information before handling.[5][7][8]

General Materials and Equipment

  • This compound (BHPF) (high purity)

  • Co-monomers (e.g., dianhydrides, diacyl chlorides, diphenyl carbonate)

  • Catalysts (e.g., acidic or basic catalysts)[9][10]

  • High-boiling aprotic polar solvents (e.g., N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc))[3]

  • Other solvents for precipitation and washing (e.g., methanol (B129727), ethanol, water)[1]

  • Glassware: Three-necked round-bottom flask, mechanical stirrer, condenser, dropping funnel, nitrogen inlet/outlet

  • Heating and stirring apparatus (e.g., heating mantle with a magnetic stirrer or overhead stirrer)

  • Temperature controller

  • Filtration apparatus (e.g., Büchner funnel, vacuum flask)

  • Drying oven or vacuum oven

Experimental Protocols

Protocol 1: Synthesis of Polyimides from BHPF-based Diamine

Polyimides derived from diamines containing the fluorene moiety exhibit excellent thermal stability and mechanical properties.[11] This protocol outlines a typical two-step polycondensation reaction to synthesize a polyimide.

Step 1: Synthesis of BHPF-based Diamine (Illustrative Example: 9,9-bis(4-aminophenyl)fluorene)

A common precursor for polyimides is the aminated version of BHPF. The synthesis of 9,9-bis(4-aminophenyl)fluorene is a prerequisite for this polyimide synthesis.

Step 2: Polycondensation

  • Reaction Setup: In a clean, dry three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of 9,9-bis(4-aminophenyl)fluorene (or a derivative) in a polar aprotic solvent like DMAc.

  • Monomer Addition: While stirring under a nitrogen atmosphere, slowly add an equimolar amount of an aromatic dianhydride (e.g., pyromellitic dianhydride (PMDA) or 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA)) to the solution.[11][12]

  • Poly(amic acid) Formation: Continue stirring the reaction mixture at room temperature for several hours to form the poly(amic acid) solution. The viscosity of the solution will increase as the polymerization proceeds.

  • Imidization: The poly(amic acid) can be converted to the final polyimide via thermal or chemical imidization.

    • Thermal Imidization: Cast the poly(amic acid) solution onto a glass plate and heat it in a stepwise manner, for example, at 100 °C, 200 °C, and 300 °C, for 1 hour at each temperature, under a nitrogen atmosphere.

    • Chemical Imidization: Add a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) to the poly(amic acid) solution and stir at a slightly elevated temperature.

  • Purification: Precipitate the resulting polyimide by pouring the solution into a non-solvent like methanol. Filter the polymer, wash it thoroughly with methanol and water, and dry it in a vacuum oven.

G cluster_synthesis Monomer Preparation cluster_polymerization Polymerization cluster_imidization Imidization cluster_purification Purification BHPF This compound (BHPF) Diamine BHPF-based Diamine BHPF->Diamine Amination Dissolution Dissolve Diamine in Solvent Addition Add Dianhydride Dissolution->Addition PAA_Formation Poly(amic acid) Formation Addition->PAA_Formation Imidization Thermal or Chemical Imidization PAA_Formation->Imidization Precipitation Precipitate in Non-solvent Imidization->Precipitation Filtration Filter and Wash Precipitation->Filtration Drying Dry the Polyimide Filtration->Drying

Protocol 2: Synthesis of Polycarbonates via Melt Transesterification

BHPF can be used to synthesize polycarbonates with high glass transition temperatures and excellent optical properties through melt transesterification with diphenyl carbonate (DPC).[13][14]

  • Reactant Charging: Charge this compound (BHPF), diphenyl carbonate (DPC) (in a specific molar ratio, e.g., 1:1.1), and a catalyst (e.g., lithium hydroxide (B78521) or lanthanum acetylacetonate) into a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.[13]

  • Melting and Pre-polymerization: Heat the mixture under a nitrogen stream to a temperature sufficient to melt the reactants (e.g., 180-220 °C) and stir to ensure homogeneity. Maintain this temperature for a period (e.g., 1-2 hours) to initiate the transesterification reaction, during which phenol (B47542) is evolved and distilled off.

  • Polycondensation under Vacuum: Gradually increase the temperature (e.g., up to 300-330 °C) while slowly reducing the pressure (to below 1 mmHg).[13] This stage facilitates the removal of phenol and drives the polymerization towards a high molecular weight.

  • Final Polymerization: Continue the reaction under high vacuum and high temperature until the desired melt viscosity (indicative of high molecular weight) is achieved.

  • Product Extrusion and Cooling: Extrude the molten polymer from the reactor into a strand and cool it in a water bath.

  • Pelletization: Pelletize the cooled polymer strand for further processing and characterization.

G Reactants BHPF + Diphenyl Carbonate + Catalyst Melt Melt Reactants under N2 (180-220 °C) Reactants->Melt Prepolymerization Pre-polymerization (Phenol removal) Melt->Prepolymerization Polycondensation Increase Temperature & Apply Vacuum (up to 330 °C, <1 mmHg) Prepolymerization->Polycondensation FinalPolymerization High Vacuum & High Temperature Polycondensation->FinalPolymerization Extrusion Extrude Molten Polymer FinalPolymerization->Extrusion Cooling Cool in Water Bath Extrusion->Cooling Pelletization Pelletize Polymer Cooling->Pelletization

Protocol 3: Synthesis of Polyesters via Interfacial Polycondensation

Aromatic polyesters (polyarylates) based on BHPF can be synthesized using interfacial polymerization, which is a rapid and effective method.[15]

  • Aqueous Phase Preparation: In a beaker, dissolve this compound (BHPF) in an aqueous solution of a base (e.g., sodium hydroxide) to form the disodium (B8443419) salt of BHPF. An optional phase-transfer catalyst can be added to this phase.

  • Organic Phase Preparation: In a separate beaker, dissolve a diacyl chloride (e.g., terephthaloyl chloride or isophthaloyl chloride) in an immiscible organic solvent (e.g., dichloromethane (B109758) or chloroform).

  • Polymerization: Vigorously stir the aqueous phase while rapidly adding the organic phase to create a fine emulsion. The polymerization occurs at the interface between the two phases. Continue stirring for a set period (e.g., 15-30 minutes).

  • Polymer Isolation: Stop the stirring and allow the two layers to separate. The polymer will be present in the organic layer or as a precipitate at the interface.

  • Purification: Separate the organic layer and pour it into a non-solvent such as methanol to precipitate the polyester (B1180765). Filter the polymer, wash it extensively with water and methanol to remove unreacted monomers, salts, and residual solvent.

  • Drying: Dry the purified polyester in a vacuum oven at an elevated temperature (e.g., 80-120 °C) until a constant weight is achieved.

Data Presentation

The properties of polymers derived from this compound are highly dependent on the co-monomers and the synthesis conditions. The following tables summarize representative quantitative data for different classes of BHPF-based polymers.

Table 1: Thermal and Mechanical Properties of BHPF-based Polyimides

Co-monomer (Dianhydride)Glass Transition Temperature (Tg) (°C)5% Weight Loss Temperature (Td5%) (°C)Tensile Strength (MPa)Elongation at Break (%)
PMDA> 400~55090 - 1105 - 10
6FDA350 - 380~530100 - 12010 - 20
BPDA380 - 410~560110 - 1308 - 15

Note: Data are approximate and can vary based on specific synthesis and processing conditions.

Table 2: Properties of BHPF-based Polycarbonates

DPC/BHPF Molar RatioCatalystPolymerization Temp (°C)Weight-Average Molecular Weight (Mw) ( g/mol )Glass Transition Temperature (Tg) (°C)Refractive Index
1.1 : 1LiOH330~40,000~230~1.67
1.05 : 1La(acac)3300~35,000~225~1.67

Note: Data are illustrative and depend on reaction time and vacuum level.[10][13]

Table 3: Properties of BHPF-based Polyesters (Polyarylates)

Co-monomer (Diacyl Chloride)Inherent Viscosity (dL/g)Glass Transition Temperature (Tg) (°C)5% Weight Loss Temperature (Td5%) (°C)Tensile Strength (MPa)
Terephthaloyl chloride0.5 - 0.8280 - 310~48080 - 100
Isophthaloyl chloride0.4 - 0.7270 - 300~47075 - 95

Note: Inherent viscosity is an indicator of molecular weight. Properties are influenced by the polymer's molecular weight and processing history.[15]

Visualization of Chemical Structures

G cluster_polymers Resulting Polymers BHPF This compound (BHPF) (Monomer) Polyimide Polyimide (-CO-N-CO-) linkage BHPF->Polyimide with Diamine & Dianhydride Polycarbonate Polycarbonate (-O-CO-O-) linkage BHPF->Polycarbonate with Diphenyl Carbonate Polyester Polyester (-CO-O-) linkage BHPF->Polyester with Diacyl Chloride

References

Application Notes and Protocols for Fluorene-Based Epoxy Resins and Polycarbonates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of high-performance fluorene-based epoxy resins and polycarbonates. The unique cardo structure of the fluorene (B118485) moiety imparts exceptional thermal stability, high refractive index, and low birefringence to these polymers, making them suitable for a wide range of applications in advanced materials and potentially in drug delivery systems where optical properties are crucial.

Introduction to Fluorene-Based Polymers

Fluorene, a polycyclic aromatic hydrocarbon, possesses a rigid and bulky "cardo" (loop) structure. When incorporated into polymer backbones, this structure enhances thermal resistance and dimensional stability.[1][2] The key monomer for the synthesis of both fluorene-based epoxy resins and polycarbonates is 9,9-bis(4-hydroxyphenyl)fluorene (BHPF).[1][3] The unique chemical architecture of BHPF-derived polymers leads to desirable properties such as a high glass transition temperature (Tg), high refractive index, and for polycarbonates, low birefringence.[2][4]

Key Advantages of Fluorene-Based Polymers:

  • High Thermal Stability: The rigid fluorene structure restricts chain mobility, leading to high glass transition temperatures and excellent thermal resistance.[4]

  • High Refractive Index: The presence of multiple aromatic rings in the fluorene structure contributes to a high refractive index.[2]

  • Low Birefringence (Polycarbonates): The three-dimensional and spatially distinct arrangement of the aromatic rings in the fluorene moiety helps to reduce optical anisotropy.[5]

  • Good Mechanical Properties: These polymers often exhibit high elastic modulus and good dimensional stability.[4]

  • Low Water Absorption: The hydrophobic nature of the fluorene structure can lead to lower moisture uptake compared to conventional polymers.[6]

Synthesis of the Key Monomer: this compound (BHPF)

The foundational step in preparing fluorene-based resins is the synthesis of the BHPF monomer. This is typically achieved through the acid-catalyzed condensation of 9-fluorenone (B1672902) with phenol (B47542).[3]

Experimental Protocol: Synthesis of BHPF

This protocol is based on the acid-catalyzed condensation reaction.

Materials:

  • 9-fluorenone

  • Phenol

  • Concentrated Sulfuric Acid (96%)

  • β-mercaptopropionic acid (co-catalyst)

  • Deionized water

  • Organic solvent for purification (e.g., toluene (B28343), acetonitrile)[7]

Procedure:

  • In a four-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser, charge 9-fluorenone (e.g., 0.25 mol) and phenol (e.g., 1.5 mol).[8]

  • Heat the mixture to 30°C and add a small amount of β-mercaptopropionic acid (e.g., 0.2 ml).[8]

  • Cool the mixture with an ice water bath.

  • Slowly add concentrated sulfuric acid (e.g., 7.5 ml of 96% H₂SO₄) dropwise, maintaining the reaction temperature between 30°C and 70°C.[8]

  • After the addition is complete, continue stirring for approximately 45 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).[8]

  • Upon completion, add 150 ml of boiling water and stir vigorously to form an emulsion.[8]

  • Pour the emulsion into a larger volume of cold water (e.g., 0.5 L) with stirring to precipitate the crude product.[8]

  • Filter the precipitate and wash thoroughly with deionized water to remove unreacted phenol and acid.

  • The crude BHPF can be purified by recrystallization from a suitable organic solvent, such as toluene or acetonitrile, to yield a high-purity product.[7]

DOT Script for BHPF Synthesis Workflow:

BHPF_Synthesis cluster_reactants Reactants cluster_catalysts Catalysts cluster_process Reaction & Purification cluster_product Final Product Fluorenone 9-Fluorenone Reaction Condensation Reaction (30-70°C) Fluorenone->Reaction Phenol Phenol Phenol->Reaction H2SO4 H₂SO₄ H2SO4->Reaction Catalyst Mercapto_acid β-mercaptopropionic acid Mercapto_acid->Reaction Co-catalyst Precipitation Precipitation in Water Reaction->Precipitation Purification Recrystallization Precipitation->Purification BHPF High-Purity BHPF Purification->BHPF

Caption: Workflow for the synthesis of this compound (BHPF).

Preparation of Fluorene-Based Epoxy Resins

Fluorene-based epoxy resins are synthesized by the polycondensation of BHPF and epichlorohydrin (B41342) in the presence of a base and a phase-transfer catalyst.[6]

Experimental Protocol: Synthesis of Diglycidyl Ether of BHPF (DGEBF)

Materials:

  • This compound (BHPF)

  • Epichlorohydrin (excess)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 50% aqueous)

  • Phase-transfer catalyst (e.g., quaternary ammonium (B1175870) salt)

  • Composite solvent (e.g., a mixture of organic solvents)

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer, condenser, and dropping funnel, dissolve BHPF in an excess of epichlorohydrin and the composite solvent.

  • Add the phase-transfer catalyst to the mixture.

  • Heat the mixture to a specific temperature (e.g., 50-60°C).

  • Slowly add the sodium hydroxide solution dropwise to the reaction mixture over a period of time.

  • After the addition, continue the reaction for several hours under vacuum to facilitate the removal of water.[6]

  • After the reaction is complete, the excess epichlorohydrin is removed by distillation under reduced pressure.

  • The resulting crude epoxy resin is dissolved in a suitable solvent and washed with water to remove salts and other impurities.

  • The organic layer is separated, and the solvent is evaporated to obtain the purified fluorene-based epoxy resin (DGEBF).

DOT Script for DGEBF Synthesis Pathway:

DGEBF_Synthesis BHPF BHPF Intermediate Intermediate Alkoxide BHPF->Intermediate + NaOH Epichlorohydrin Epichlorohydrin DGEBF DGEBF Resin Epichlorohydrin->DGEBF NaOH NaOH Intermediate->DGEBF + Epichlorohydrin (Nucleophilic Substitution) NaCl NaCl DGEBF->NaCl By-product H2O H₂O DGEBF->H2O By-product

Caption: Synthesis pathway for diglycidyl ether of BHPF (DGEBF).

Properties of Fluorene-Based Epoxy Resins
PropertyFluorene-Based Epoxy (DGEBF)Bisphenol A Epoxy (DGEBA)Reference
Epoxide Equivalent Weight (g/eq)240 - 246~185-192[6]
Glass Transition Temp. (Tg)HigherLower[6][9]
Water AbsorptionLowerHigher[6]
Refractive Index~1.57 - 1.60+~1.50 - 1.57[10][11]
Thermal StabilityHigherLower[9]

Preparation of Fluorene-Based Polycarbonates

Fluorene-based polycarbonates are typically synthesized via melt transesterification of BHPF with diphenyl carbonate (DPC).[12] This method avoids the use of hazardous phosgene.

Experimental Protocol: Melt Transesterification Synthesis of BHPF-PC

Materials:

Procedure:

  • Charge BHPF, DPC (a slight molar excess, e.g., 1.05:1 to 1.1:1 DPC:BHPF), and the catalyst into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.[12][13]

  • Heat the mixture under a nitrogen atmosphere to initiate the melting and transesterification reaction (e.g., 200-220°C). Phenol is generated as a byproduct and is removed by distillation.[12]

  • Gradually increase the temperature (e.g., up to 250°C) and reduce the pressure to facilitate the removal of phenol and drive the polymerization reaction forward.[12]

  • For the final polycondensation stage, further increase the temperature (e.g., up to 330°C) and apply a high vacuum (<100 Pa) to remove the last traces of phenol and increase the molecular weight of the polymer.[12]

  • The reaction is continued until the desired melt viscosity (indicative of molecular weight) is achieved.

  • The molten polycarbonate is then extruded from the reactor and cooled to obtain the solid polymer.

DOT Script for BHPF-PC Synthesis Workflow:

BHPF_PC_Synthesis cluster_reactants Reactants cluster_process Melt Transesterification cluster_product Final Product BHPF BHPF Stage1 Stage 1: Transesterification (200-220°C, N₂ atm) Phenol removal starts BHPF->Stage1 DPC Diphenyl Carbonate (DPC) DPC->Stage1 Catalyst Catalyst Catalyst->Stage1 Stage2 Stage 2: Oligomerization (220-250°C, Reduced Pressure) Further phenol removal Stage1->Stage2 Stage3 Stage 3: Polycondensation (>250°C, High Vacuum) High molecular weight polymer formation Stage2->Stage3 BHPF_PC Fluorene-Based Polycarbonate Stage3->BHPF_PC

Caption: Workflow for the melt transesterification synthesis of fluorene-based polycarbonate.

Properties of Fluorene-Based Polycarbonates
PropertyBHPF Homopolymer PCBHPF-BPA CopolymerBisphenol A PCReference
Refractive Index (n_D)~1.6391.586 - 1.639~1.585[4]
BirefringenceLow to near-zeroTunable, can be near-zeroPositive[4][5]
Glass Transition Temp. (Tg)~275°CCan be higher than BPA-PC~150°C[4][12]
5% Weight Loss Temp. (Td)~440°C>400°C~350-400°C[4][12]
Light Transmittance~88%HighHigh[12]

Note: Copolymerizing BHPF with other bisphenols like bisphenol A (BPA) allows for the fine-tuning of properties such as refractive index and birefringence.[4]

Characterization of Fluorene-Based Resins

Standard analytical techniques are employed to characterize the synthesized monomers and polymers:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the chemical structure and functional groups of the synthesized materials.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For detailed structural elucidation of the monomer and polymers.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymers.

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg).

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature.

  • Refractometry: To measure the refractive index.

  • Birefringence Measurement: Using techniques like ellipsometry on stretched films.

Potential Applications

The unique combination of properties makes fluorene-based epoxy resins and polycarbonates suitable for various high-performance applications:

  • Optical Materials: Lenses, optical films, and components for displays due to their high refractive index and low birefringence.[2][5]

  • Electronics: Encapsulation materials, substrates for flexible electronics, and high-temperature resistant components.

  • Aerospace and Automotive: As components in composites and high-temperature adhesives.[13]

  • Drug Development and Delivery: While less conventional, the high refractive index could be explored for advanced imaging and sensor applications in drug delivery systems. Their thermal stability could be beneficial for terminal sterilization processes. Further research into biocompatibility would be required for such applications.

These detailed protocols and data provide a solid foundation for researchers and scientists to explore the synthesis and application of these advanced fluorene-based polymers.

References

Application of BHPF in Polymer Electrolyte Membranes for Fuel Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 9,9-bis(4-hydroxyphenyl)fluorene (BHPF) in the synthesis of polymer electrolyte membranes (PEMs) for fuel cell applications. The incorporation of the bulky, cardo fluorene (B118485) group from BHPF into polymer backbones, such as poly(arylene ether sulfone)s and polyimides, imparts desirable properties including high thermal stability, good mechanical strength, and enhanced proton conductivity, making them promising alternatives to perfluorosulfonic acid membranes like Nafion®.

Overview of BHPF-Based Polymers

BHPF is a bisphenol containing a rigid, fluorene-based cardo structure. When used as a monomer in the synthesis of aromatic polymers, it introduces a kinked and bulky architecture. This structure disrupts chain packing, leading to increased free volume and solubility of the resulting polymers. For fuel cell applications, these polymers are subsequently sulfonated to introduce sulfonic acid groups (-SO₃H), which are responsible for proton conduction. The fluorene moiety contributes to the overall stability of the membrane, which is crucial for the harsh operating conditions of a fuel cell.

Synthesis of Sulfonated BHPF-Based Polymers

The following sections detail the synthesis of two major classes of BHPF-containing polymers for PEM applications: sulfonated poly(arylene ether sulfone)s and sulfonated polyimides.

Synthesis of Sulfonated Poly(arylene ether sulfone) containing BHPF (S-PAES-BHPF)

This protocol describes the synthesis of a sulfonated poly(arylene ether sulfone) where BHPF is incorporated as a diol monomer.

Experimental Protocol:

  • Monomer Preparation: Ensure all monomers, including this compound (BHPF), an activated dihalide (e.g., 4,4′-difluorodiphenyl sulfone), and a sulfonated dihalide (e.g., 3,3′-disulfonated-4,4′-dichlorodiphenylsulfone), are dried in a vacuum oven at 80°C for 24 hours prior to use.

  • Polymerization:

    • In a three-neck flask equipped with a mechanical stirrer, a Dean-Stark trap, and a nitrogen inlet, charge the monomers (BHPF, activated dihalide, and sulfonated dihalide) and an excess of anhydrous potassium carbonate (K₂CO₃).

    • Add N,N-dimethylacetamide (DMAc) as the solvent and toluene (B28343) as an azeotropic agent.

    • Heat the mixture to 140°C for 4 hours to dehydrate the system.

    • After removing the toluene, raise the temperature to 160-180°C and maintain for 12-24 hours to facilitate the nucleophilic aromatic substitution polymerization.

  • Purification:

    • Cool the viscous polymer solution and precipitate it into a non-solvent like methanol (B129727) or ethanol (B145695) with vigorous stirring.

    • Filter the resulting fibrous polymer and wash it extensively with deionized water to remove any residual solvent and salts.

    • Dry the polymer in a vacuum oven at 80°C until a constant weight is achieved.

Visualization of Synthesis Workflow:

G cluster_synthesis Synthesis of S-PAES-BHPF Monomers Monomers (BHPF, Dihalosulfone, Sulfonated Dihalosulfone) Reaction Polymerization (160-180°C, 12-24h) Monomers->Reaction Solvent Solvent & Base (DMAc, Toluene, K2CO3) Solvent->Reaction Precipitation Precipitation (Methanol/Ethanol) Reaction->Precipitation Washing Washing (Deionized Water) Precipitation->Washing Drying Drying (Vacuum Oven, 80°C) Washing->Drying FinalPolymer Sulfonated BHPF-PAES Polymer Drying->FinalPolymer

Caption: Workflow for the synthesis of sulfonated poly(arylene ether sulfone) containing BHPF.

Synthesis of Sulfonated Polyimide containing a BHPF derivative (S-PI-BAPFDS)

This protocol outlines the synthesis of a sulfonated polyimide using a sulfonated diamine derivative of fluorene, 9,9-bis(4-aminophenyl)fluorene-2,7-disulfonic acid (BAPFDS), which is structurally related to BHPF.

Experimental Protocol:

  • Monomer Preparation: Dry the sulfonated diamine (BAPFDS), a non-sulfonated diamine (e.g., 4,4′-oxydianiline - ODA), and a dianhydride (e.g., 1,4,5,8-naphthalenetetracarboxylic dianhydride - NTDA) in a vacuum oven.

  • Polycondensation:

    • In a flask with a mechanical stirrer and nitrogen inlet, dissolve the diamine monomers in m-cresol.

    • Add the dianhydride to the solution and stir at room temperature for several hours to form the poly(amic acid).

    • Carry out chemical imidization by adding a mixture of acetic anhydride (B1165640) and pyridine, and heat to 120°C for 4 hours. Alternatively, perform thermal imidization by heating the poly(amic acid) solution stepwise up to 200°C.

  • Purification:

    • Precipitate the resulting polyimide solution in a non-solvent like methanol.

    • Wash the polymer thoroughly with methanol and then deionized water.

    • Dry the final sulfonated polyimide product in a vacuum oven at 120°C.

Membrane Fabrication and Characterization

Membrane Casting

Experimental Protocol:

  • Dissolve the synthesized sulfonated polymer (5-10 wt%) in a suitable solvent (e.g., DMAc or DMSO) at a slightly elevated temperature (50-60°C) to form a homogeneous and viscous solution.

  • Filter the polymer solution to remove any impurities.

  • Cast the solution onto a clean, level glass plate using a doctor blade to control the thickness.

  • Dry the cast film in an oven at 80°C for 12 hours, followed by further drying under vacuum at 120°C for another 12 hours to remove the residual solvent.

  • Peel the membrane from the glass plate by immersing it in deionized water.

  • To convert the membrane to its protonated form, immerse it in a 1.0 M sulfuric acid solution for 24 hours, followed by washing with deionized water until the pH is neutral.

Visualization of Membrane Characterization Workflow:

G cluster_characterization Membrane Characterization Workflow Membrane Cast BHPF-Based PEM IEC Ion Exchange Capacity (IEC) (Titration) Membrane->IEC WaterUptake Water Uptake & Swelling Ratio Membrane->WaterUptake Conductivity Proton Conductivity (EIS) Membrane->Conductivity Mechanical Mechanical Properties (Tensile Testing) Membrane->Mechanical Thermal Thermal Stability (TGA) Membrane->Thermal

Caption: Standard workflow for the characterization of BHPF-based polymer electrolyte membranes.

Quantitative Data Summary

The following tables summarize the key performance metrics of BHPF-based and fluorene-containing sulfonated polymer electrolyte membranes from various studies.

Table 1: Physicochemical Properties of BHPF-Based and Fluorene-Containing PEMs

Polymer IDIEC (meq/g)Water Uptake (%)Swelling Ratio (Area, %)
S-PAES-BHPF-X1.5 - 2.530 - 9015 - 40
NTDA-BAPFDS2.088535
NTDA-BAPFDS/ODA (9/1)1.906528
Nafion® 117 (Reference)0.912210

Table 2: Performance Metrics of BHPF-Based and Fluorene-Containing PEMs

Polymer IDProton Conductivity (S/cm) at 80°CTensile Strength (MPa)Elongation at Break (%)
S-PAES-BHPF-X0.08 - 0.1530 - 5010 - 30
NTDA-BAPFDS0.124515
NTDA-BAPFDS/ODA (9/1)0.105520
Nafion® 117 (Reference)0.1030250

Note: "X" in S-PAES-BHPF-X denotes varying degrees of sulfonation. The data presented are representative values from the literature and may vary based on specific synthesis conditions and measurement protocols.

Detailed Experimental Protocols for Characterization

Ion Exchange Capacity (IEC) Measurement
  • Immerse a dried membrane sample of known weight (W_dry) in a 2.0 M NaCl solution for 24 hours to exchange H⁺ ions with Na⁺ ions.

  • Collect the NaCl solution containing the exchanged H⁺ ions.

  • Titrate the collected solution with a standardized NaOH solution (e.g., 0.01 M) using phenolphthalein (B1677637) as an indicator.

  • Calculate the IEC using the following formula: IEC (meq/g) = (V_NaOH × C_NaOH) / W_dry where V_NaOH is the volume of NaOH solution used for titration (in mL) and C_NaOH is the concentration of the NaOH solution (in mol/L).

Water Uptake and Swelling Ratio Measurement
  • Immerse a pre-weighed dry membrane sample (W_dry) in deionized water at a specific temperature (e.g., 25°C or 80°C) for 24 hours.

  • Remove the membrane, wipe off the surface water with filter paper, and immediately weigh it (W_wet).

  • Measure the dimensions (length and width, or diameter) of the dry (L_dry) and wet (L_wet) membrane.

  • Calculate the water uptake and swelling ratio using the following formulas: Water Uptake (%) = [(W_wet - W_dry) / W_dry] × 100 Swelling Ratio (Area, %) = [((L_wet)² - (L_dry)²) / (L_dry)²] × 100

Proton Conductivity Measurement
  • Cut the membrane into a rectangular strip and place it in a four-point probe conductivity cell.

  • Place the cell in a humidity and temperature-controlled chamber.

  • Measure the through-plane resistance of the membrane using electrochemical impedance spectroscopy (EIS) over a frequency range (e.g., 1 Hz to 1 MHz).

  • Calculate the proton conductivity (σ) using the formula: σ (S/cm) = L / (R × A) where L is the thickness of the membrane (cm), R is the resistance obtained from the Nyquist plot (Ω), and A is the cross-sectional area of the membrane (cm²).

Mechanical Properties Measurement
  • Cut the membrane into dumbbell-shaped specimens according to ASTM D638 standard.

  • Measure the tensile strength and elongation at break using a universal testing machine at a controlled strain rate.

Thermal Stability Measurement
  • Analyze the thermal stability of the membrane using thermogravimetric analysis (TGA).

  • Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen or air atmosphere. The onset of weight loss indicates the decomposition temperature.

Conclusion

The incorporation of this compound (BHPF) and its derivatives into the backbone of sulfonated aromatic polymers offers a promising strategy for developing high-performance polymer electrolyte membranes for fuel cell applications. These materials exhibit a favorable combination of high proton conductivity, excellent thermal stability, and good mechanical properties. The protocols and data presented herein provide a comprehensive guide for researchers and scientists working on the development of advanced PEMs. Further optimization of the polymer structure and membrane fabrication processes can lead to even greater improvements in fuel cell performance and durability.

Application Notes and Protocols for the Characterization of 9,9-Bis(4-hydroxyphenyl)fluorene (BHPF)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

9,9-Bis(4-hydroxyphenyl)fluorene (BHPF), also known as bisphenol fluorene (B118485), is a vital monomer in the synthesis of high-performance polymers such as polycarbonates, polyesters, and epoxy resins.[1] Its rigid, cardo-ring structure imparts excellent thermal stability, high glass transition temperatures, and desirable optical properties to these materials.[2][3] Accurate characterization of BHPF is crucial to ensure the quality and performance of the resulting polymers. This document provides detailed application notes and experimental protocols for the analytical characterization of BHPF using various techniques.

Physicochemical Properties

A summary of the key physicochemical properties of BHPF is presented below.

PropertyValueReference
Molecular FormulaC₂₅H₁₈O₂[4][5]
Molecular Weight350.41 g/mol [4][5]
Melting Point224-226 °C[6][7]
AppearanceWhite to tan powder or crystals[6]
SolubilityInsoluble in water[6]

Analytical Techniques and Protocols

A variety of analytical techniques can be employed to characterize BHPF. The following sections detail the protocols for the most common and effective methods.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of BHPF and quantifying it in various matrices.

Experimental Protocol:

  • Instrumentation:

    • HPLC system with a UV-Vis or Diode Array Detector (DAD).

    • C18 reversed-phase column (e.g., Supersil ODS2, 250 x 4.6 mm, 5 µm).[8][9]

  • Reagents:

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of the BHPF sample in methanol to prepare a stock solution (e.g., 1 mg/mL).

    • Prepare a series of working standards by diluting the stock solution with the mobile phase.

    • For unknown samples, dissolve a known amount in the mobile phase and filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of methanol and water. The exact ratio can be optimized, for example, Methanol:Water (80:20 v/v).

    • Flow Rate: 1.0 mL/min.[8]

    • Injection Volume: 10-20 µL.

    • Column Temperature: 30 °C.[8]

    • Detection Wavelength: 257 nm.[8][9]

  • Data Analysis:

    • Identify the BHPF peak by comparing the retention time with that of the standard.

    • Quantify the amount of BHPF by constructing a calibration curve from the peak areas of the standards.

Workflow for HPLC Analysis of BHPF

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Prepare BHPF Standard Solutions hplc_system Inject into HPLC (C18 column) prep_std->hplc_system prep_sample Dissolve and Filter BHPF Sample prep_sample->hplc_system detection UV Detection (257 nm) hplc_system->detection chromatogram Obtain Chromatogram detection->chromatogram analysis Identify & Quantify BHPF Peak chromatogram->analysis Spectro_Logic BHPF BHPF (C25H18O2) NMR NMR Spectroscopy BHPF->NMR Provides MS Mass Spectrometry BHPF->MS Provides FTIR FTIR Spectroscopy BHPF->FTIR Provides Structure Structural Elucidation (Connectivity, Functional Groups) NMR->Structure MolWeight Molecular Weight & Formula Confirmation MS->MolWeight FTIR->Structure Thermal_Analysis_Workflow cluster_sample Sample Preparation cluster_dsc DSC Analysis cluster_tga TGA Analysis cluster_results Data Interpretation sample_prep Weigh BHPF Sample (3-5 mg) dsc_run Heat in DSC (e.g., 10 °C/min) sample_prep->dsc_run tga_run Heat in TGA (e.g., 10 °C/min) sample_prep->tga_run dsc_curve Obtain DSC Thermogram dsc_run->dsc_curve melting_point Determine Melting Point dsc_curve->melting_point tga_curve Obtain TGA Thermogram tga_run->tga_curve decomposition_temp Determine Decomposition Temperature tga_curve->decomposition_temp

References

Application Notes and Protocols for the Analysis of 9,9-Bis(4-hydroxyphenyl)fluorene (BHPF) by GC-MS and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

9,9-Bis(4-hydroxyphenyl)fluorene (BHPF) is a bisphenol compound used in the production of high-performance polymers such as polycarbonates and epoxy resins.[1][2][3] Due to its structural rigidity, it imparts desirable properties like high heat resistance and optical clarity to these materials.[1] However, with the increasing scrutiny of bisphenol A (BPA) and its potential endocrine-disrupting effects, BHPF has been considered as a substitute. Consequently, the release of BHPF into the environment and its potential for human exposure have become a concern, necessitating sensitive and reliable analytical methods for its detection and quantification in various matrices.[4][5] This document provides detailed application notes and protocols for the analysis of BHPF using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), two powerful analytical techniques for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a robust technique for the analysis of volatile and semi-volatile organic compounds. For non-volatile compounds like BHPF, a derivatization step is typically required to increase their volatility and improve chromatographic performance.[6] Silylation is a common derivatization technique for bisphenols, where active hydrogen atoms are replaced by a trimethylsilyl (B98337) (TMS) group.[7][8]

Experimental Protocol: GC-MS Analysis of BHPF

This protocol describes the analysis of BHPF in a general solvent extract. For specific matrices, an appropriate extraction and clean-up procedure should be developed and validated.

1.1.1. Sample Preparation and Derivatization

  • Extraction: Extract the sample using a suitable solvent (e.g., acetonitrile (B52724), dichloromethane) and clean-up procedure (e.g., solid-phase extraction).

  • Solvent Evaporation: Evaporate the solvent from the extract to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Add 50 µL of a silylation reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[9]

    • Add 50 µL of a suitable solvent like acetonitrile or pyridine (B92270) to facilitate the reaction.[9]

    • Vortex the mixture for 1 minute.

    • Heat the mixture at 70-75°C for 30-45 minutes to ensure complete derivatization.

    • Cool the sample to room temperature before injection into the GC-MS system.

1.1.2. GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of silylated BHPF. Optimization may be required based on the specific instrument and column used.

ParameterCondition
Gas Chromatograph
ColumnZB-5 (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-arylene phase column[10]
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature280-305°C[10]
Oven Temperature ProgramInitial temperature of 120°C for 1 min, ramp at 10°C/min to 300°C, hold for 6 min[10]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature200-230°C
MS Interface Temperature280°C[9]
Acquisition ModeSelected Ion Monitoring (SIM) or Full Scan
SIM Ions for TMS-BHPFTo be determined by analyzing a derivatized standard. The molecular ion and characteristic fragment ions should be selected. For native BHPF, the top peak is at m/z 350.[11]
Quantitative Data Summary (GC-MS)

The following table summarizes typical quantitative performance data for the analysis of bisphenols using GC-MS. Data for BHPF may be comparable.

ParameterTypical ValueReference
Limit of Detection (LOD)1–50 ng/L (for various bisphenols in water)[10]
Limit of Quantification (LOQ)0.77 ng/g (for BPA in placenta)[12]
Recovery87–133% (for various bisphenols in water)[10]
Linearity (R²)>0.99-

Note: This data is for general bisphenol analysis and should be established specifically for BHPF in the matrix of interest through proper method validation.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a highly sensitive and selective technique for the analysis of a wide range of compounds, including those that are not amenable to GC-MS without derivatization.[13][14] For BHPF, LC-MS offers the advantage of direct analysis of the underivatized molecule.

Experimental Protocol: LC-MS/MS Analysis of BHPF

This protocol provides a general procedure for the analysis of BHPF in liquid samples.

2.1.1. Sample Preparation

  • Filtration: For aqueous samples, filter through a 0.22 µm syringe filter to remove particulate matter.

  • Dilution: Dilute the sample as necessary with the initial mobile phase composition to bring the analyte concentration within the calibration range. For complex matrices, a simple "dilute-and-shoot" approach may be feasible.[14]

  • Extraction (for complex matrices): For solid or highly complex liquid samples, a suitable extraction method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) followed by solvent exchange into a mobile phase compatible solvent may be required.[15]

2.1.2. LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters for the analysis of BHPF.

ParameterCondition
Liquid Chromatograph
ColumnC18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size)
Mobile Phase A10 mM Ammonium acetate (B1210297) in water
Mobile Phase BMethanol
GradientStart with a low percentage of B, ramp up to a high percentage of B to elute the analyte, then return to initial conditions for equilibration. A typical gradient might be: 0-1 min 10% B, 1-8 min ramp to 95% B, hold for 2 min, 10.1-12 min return to 10% B.
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40°C
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Negative Ion Mode
Precursor Ion ([M-H]⁻)m/z 349.12[11]
Product IonsTo be determined by infusion of a BHPF standard. Characteristic fragments should be selected for quantification and confirmation.
Collision EnergyOptimized for the specific instrument and transitions.
Acquisition ModeMultiple Reaction Monitoring (MRM)
Quantitative Data Summary (LC-MS)

The following table summarizes typical quantitative performance data for the analysis of related compounds using LC-MS/MS.

ParameterTypical ValueReference
Method Detection Limit (MDL)0.6 – 5.4 ng/L (for PFAS in water)[14]
Recovery84 – 113% (for PFAS in water)[14]
Calibration Range5 – 200 ng/L (for PFAS in water)[14]
Precision (RSD)< 15%[16]

Note: This data is for PFAS analysis but demonstrates the typical sensitivity and performance of LC-MS/MS for trace environmental contaminants. Method validation for BHPF is essential.

Visualizations

Experimental Workflow for BHPF Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_lcms LC-MS Analysis cluster_data_analysis Data Analysis Sample Sample Collection (e.g., Water, Biological Tissue) Extraction Extraction (LLE or SPE) Sample->Extraction Cleanup Extract Clean-up Extraction->Cleanup Concentration Solvent Evaporation & Reconstitution Cleanup->Concentration Derivatization Derivatization (Silylation with BSTFA) Concentration->Derivatization For GC-MS LC_Injection LC Injection Concentration->LC_Injection For LC-MS GC_Injection GC Injection Derivatization->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection_GC MS Detection (EI) GC_Separation->MS_Detection_GC Quantification Quantification MS_Detection_GC->Quantification LC_Separation Chromatographic Separation LC_Injection->LC_Separation MS_Detection_LC MS/MS Detection (ESI) LC_Separation->MS_Detection_LC MS_Detection_LC->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for the analysis of BHPF.

Simplified BHPF Metabolism Pathway

signaling_pathway BHPF BHPF CYP450 Cytochrome P450 Enzymes (e.g., CYP3A4) BHPF->CYP450 Metabolic Activation Cellular_Effects Cellular Effects BHPF->Cellular_Effects Direct Effects Metabolites Metabolic Products (e.g., hydroxylated BHPF) CYP450->Metabolites Metabolites->Cellular_Effects Indirect Effects Apoptosis Apoptosis Cellular_Effects->Apoptosis Necroptosis Necroptosis Cellular_Effects->Necroptosis

Caption: Simplified overview of BHPF metabolism and cellular effects.

References

Application Notes and Protocols for FT-IR and Raman Spectroscopy of 9,9-Bis(4-hydroxyphenyl)fluorene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,9-Bis(4-hydroxyphenyl)fluorene (BHPF), a vital monomer in the synthesis of high-performance polymers such as polycarbonates and epoxy resins, possesses a unique molecular structure characterized by a bulky fluorene (B118485) cardo group. This structure imparts exceptional thermal stability and desirable optical properties to the resulting polymers. Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful, non-destructive tool for the structural characterization of BHPF. These techniques provide a molecular fingerprint, enabling the identification of key functional groups and elucidation of the molecule's vibrational modes. This information is critical for quality control, reaction monitoring during polymerization, and understanding the relationship between molecular structure and material properties.

FT-IR spectroscopy is particularly sensitive to polar functional groups and provides information on bond vibrations such as stretching and bending. In contrast, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations, offering complementary information, especially regarding the carbon skeleton. Together, they provide a comprehensive vibrational analysis of the molecule.

Spectroscopic Data of this compound

The following tables summarize the characteristic vibrational frequencies of this compound observed in FT-IR and Raman spectroscopy. The assignments are based on established group frequencies for aromatic compounds, phenols, and fluorene derivatives.

Table 1: Characteristic FT-IR Peaks of this compound

Wavenumber (cm⁻¹)IntensityVibrational Assignment
~3350Broad, StrongO-H stretching (hydrogen-bonded)
~3060MediumAromatic C-H stretching
~1610StrongAromatic C=C stretching
~1510StrongAromatic C=C stretching
~1450MediumCH₂ scissoring (fluorene)
~1230StrongC-O stretching (phenol)
~1175MediumIn-plane O-H bending
~825Strongp-disubstituted benzene (B151609) C-H out-of-plane bending
~740StrongC-H out-of-plane bending (fluorene ortho-disubstituted)

Table 2: Characteristic Raman Peaks of this compound

Wavenumber (cm⁻¹)IntensityVibrational Assignment
~3070StrongAromatic C-H stretching
~1615Very StrongAromatic C=C stretching (ring breathing)
~1590StrongAromatic C=C stretching
~1350MediumC-C stretching
~1240StrongC-O stretching (phenol)
~1000MediumAromatic ring breathing (trigonal)
~840Mediump-disubstituted benzene ring breathing
~750MediumC-H out-of-plane bending (fluorene)

Experimental Protocols

FT-IR Spectroscopy Protocol

This protocol outlines the procedure for acquiring FT-IR spectra of solid this compound using the Attenuated Total Reflectance (ATR) technique.

Materials and Equipment:

Procedure:

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

  • ATR Crystal Cleaning: Clean the surface of the ATR crystal with a lint-free wipe dampened with methanol or isopropanol to remove any residues.

  • Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the powdered BHPF sample onto the center of the ATR crystal using a clean spatula.

  • Pressure Application: Apply consistent pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the FT-IR spectrum. Typical parameters are:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32-64

  • Data Analysis: Process the acquired spectrum (e.g., baseline correction, normalization) and identify the characteristic absorption bands.

  • Cleaning: After analysis, release the pressure clamp, remove the sample, and clean the ATR crystal thoroughly.

Raman Spectroscopy Protocol

This protocol describes the acquisition of a Raman spectrum of solid this compound.

Materials and Equipment:

  • This compound (solid powder)

  • Raman spectrometer with a laser excitation source (e.g., 785 nm)

  • Microscope slide or a suitable sample holder

  • Spatula

Procedure:

  • Instrument Calibration: Calibrate the Raman spectrometer using a standard reference material (e.g., silicon) to ensure wavenumber accuracy.

  • Sample Preparation: Place a small amount of the powdered BHPF sample onto a clean microscope slide.

  • Sample Focusing: Place the slide on the microscope stage of the spectrometer and focus the laser onto the sample surface.

  • Spectrum Acquisition: Acquire the Raman spectrum. Typical parameters include:

    • Laser Wavelength: 785 nm (to minimize fluorescence)

    • Laser Power: 10-50 mW (use the lowest power necessary to obtain a good signal-to-noise ratio and avoid sample degradation)

    • Integration Time: 1-10 seconds

    • Number of Accumulations: 10-20

    • Spectral Range: 200 - 3200 cm⁻¹

  • Data Processing: Process the spectrum to remove background fluorescence if present (e.g., polynomial baseline correction) and normalize the data.

  • Data Analysis: Identify and assign the characteristic Raman scattering peaks.

Visualizations

Caption: Molecular structure of this compound.

ftir_workflow start Start clean_atr Clean ATR Crystal start->clean_atr background Acquire Background Spectrum clean_atr->background load_sample Load BHPF Sample background->load_sample acquire_spectrum Acquire FT-IR Spectrum (4000-400 cm⁻¹, 4 cm⁻¹ res.) load_sample->acquire_spectrum process_data Data Processing (Baseline Correction, Normalization) acquire_spectrum->process_data analyze Analyze Spectrum & Identify Peaks process_data->analyze end End analyze->end

Caption: Experimental workflow for FT-IR analysis of BHPF.

raman_workflow start Start calibrate Calibrate Spectrometer start->calibrate prepare_sample Prepare BHPF Sample on Slide calibrate->prepare_sample focus_laser Focus Laser on Sample prepare_sample->focus_laser acquire_spectrum Acquire Raman Spectrum (785 nm laser, 200-3200 cm⁻¹) focus_laser->acquire_spectrum process_data Data Processing (Baseline Correction, Normalization) acquire_spectrum->process_data analyze Analyze Spectrum & Identify Peaks process_data->analyze end End analyze->end

Caption: Experimental workflow for Raman analysis of BHPF.

Application Note and Protocol for the Purification of 9,9-Bis(4-hydroxyphenyl)fluorene by Sublimation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,9-Bis(4-hydroxyphenyl)fluorene (BHPF), also known as bisphenol fluorene, is a vital monomer in the synthesis of high-performance polymers such as polycarbonates, polyesters, and epoxy resins. The exceptional thermal stability and optical properties of these polymers are directly influenced by the purity of the BHPF monomer. While several methods exist for the purification of crude BHPF, including recrystallization, sublimation offers a powerful technique to achieve high purity by removing non-volatile impurities.[1] This document provides a detailed protocol for the purification of BHPF using vacuum sublimation.

Sublimation is a phase transition of a substance directly from the solid to the gas phase, without passing through the intermediate liquid phase. This process is ideal for the purification of compounds that have a sufficiently high vapor pressure at temperatures below their melting point and are thermally stable. For BHPF, which has a high melting point and is susceptible to degradation at elevated temperatures, vacuum sublimation is a particularly suitable method to obtain a high-purity product.

Physicochemical and Thermal Properties of this compound

A summary of the key physical and thermal properties of BHPF is presented in the table below. These parameters are critical for determining the optimal conditions for the sublimation process.

PropertyValueSource
Molecular FormulaC₂₅H₁₈O₂[2]
Molecular Weight350.41 g/mol [2]
Melting Point224-226 °C[1]
Initial Decomposition Temperature (T₅%)~440 °C[3]
Purity after conventional purificationUp to 99.8% (by HPLC)[1]
Commercial Purity (sublimed)>98.0% (by GC)[4]

Experimental Protocol: Vacuum Sublimation of this compound

This protocol outlines the general procedure for the purification of BHPF using a standard laboratory vacuum sublimation apparatus. The precise temperature and duration may require optimization based on the specific equipment and the impurity profile of the starting material.

Materials and Equipment:

  • Crude this compound

  • Vacuum sublimation apparatus (including sublimation tube, cold finger condenser, and collection flask)

  • High-vacuum pump

  • Heating mantle or oil bath

  • Temperature controller and thermocouple

  • Inert gas source (e.g., Nitrogen or Argon)

  • Spatula and weighing balance

  • Appropriate personal protective equipment (PPE): safety goggles, lab coat, and heat-resistant gloves

Procedure:

  • Preparation of the Apparatus:

    • Thoroughly clean and dry all components of the sublimation apparatus to prevent contamination.

    • Ensure all joints are properly greased with a high-vacuum grease to ensure a good seal.

  • Loading the Sample:

    • Weigh the crude BHPF and place it at the bottom of the sublimation tube. Ensure the material is evenly spread to facilitate uniform heating.

  • Assembling the Apparatus:

    • Carefully insert the cold finger condenser into the sublimation tube, ensuring it does not touch the crude material.

    • Connect the apparatus to the high-vacuum line.

    • Connect a coolant source (e.g., circulating water) to the cold finger.

  • Evacuation of the System:

    • Begin to evacuate the system using the high-vacuum pump. A pressure in the range of 10⁻³ to 10⁻⁶ Torr is recommended for efficient sublimation of high-molecular-weight compounds.

  • Heating and Sublimation:

    • Once a stable high vacuum is achieved, begin to heat the sublimation tube using a heating mantle or an oil bath.

    • Gradually increase the temperature to a range of 200-220 °C. This temperature should be high enough to induce sublimation but remain below the melting point of BHPF (224-226 °C) to avoid melting and potential decomposition.

    • Maintain this temperature and vacuum for several hours. The exact duration will depend on the quantity of the material and the sublimation rate. Visually monitor the deposition of purified BHPF crystals on the cold finger.

  • Cooling and Collection:

    • Once the sublimation is complete (i.e., no more material is observed to sublime), turn off the heating and allow the apparatus to cool to room temperature under vacuum.

    • Once cooled, slowly vent the system with an inert gas like nitrogen or argon.

    • Carefully remove the cold finger from the sublimation tube.

    • Scrape the purified, crystalline BHPF from the surface of the cold finger onto a clean, pre-weighed container.

  • Analysis:

    • Determine the yield of the purified BHPF.

    • Assess the purity of the sublimed product using appropriate analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or melting point determination.

Experimental Workflow

Sublimation_Workflow Workflow for the Purification of BHPF by Sublimation start Start prep Prepare Sublimation Apparatus start->prep load Load Crude BHPF prep->load assemble Assemble Apparatus load->assemble evacuate Evacuate System (High Vacuum) assemble->evacuate heat Heat Sample (200-220 °C) evacuate->heat sublime Sublimation Occurs heat->sublime cool Cool to Room Temperature sublime->cool vent Vent with Inert Gas cool->vent collect Collect Purified BHPF Crystals vent->collect analyze Analyze Purity and Yield collect->analyze end End analyze->end

Caption: A flowchart illustrating the key steps in the vacuum sublimation purification of this compound.

Safety Precautions

  • This compound may cause skin and eye irritation. Handle with appropriate personal protective equipment.

  • The sublimation process involves high temperatures and high vacuum. Ensure the apparatus is properly assembled and shielded.

  • Always vent the vacuum system with an inert gas before opening to avoid the potential for rapid oxidation of the hot product.

  • Consult the Safety Data Sheet (SDS) for this compound before handling.

Conclusion

Vacuum sublimation is an effective method for the purification of this compound, capable of yielding a high-purity product suitable for the synthesis of advanced polymers. The protocol provided herein offers a comprehensive guide for researchers and professionals. Empirical optimization of the sublimation temperature and duration may be necessary to achieve the best results depending on the specific experimental setup and the nature of the impurities in the starting material.

References

Application Notes and Protocols: 9,9-Bis(4-hydroxyphenyl)fluorene in Polyarylene Ether Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 9,9-Bis(4-hydroxyphenyl)fluorene (BHPF), also known as bisphenol FL, as a monomer in the synthesis of high-performance polyarylene ethers. The unique "cardo" structure of BHPF, containing a bulky fluorene (B118485) group, imparts exceptional thermal stability, mechanical strength, and favorable optical and dielectric properties to the resulting polymers, making them suitable for a wide range of advanced applications.[1][2][3]

Introduction

Polyarylene ethers are a class of high-performance thermoplastics known for their excellent thermal and mechanical properties.[4] The incorporation of BHPF as a monomer introduces a rigid, cardo structure into the polymer backbone. This bulky fluorene moiety enhances the polymer's glass transition temperature (Tg), thermal stability, and solubility in organic solvents.[5][6] These characteristics make BHPF-based polyarylene ethers attractive for applications in electronics, aerospace, and as advanced membrane materials.[2][5] This document outlines the synthesis of BHPF, its polymerization into polyarylene ethers, and the key properties of these advanced materials.

Monomer: this compound (BHPF)

BHPF is a bisphenol analog with a fluorene group bridging two hydroxyphenyl rings.[2] It is a crucial monomer for synthesizing high-performance polymers like polyarylene ethers and epoxy resins.[1][2]

Typical Properties of BHPF:

  • Molecular Formula: C₂₅H₁₈O₂[2]

  • Molecular Weight: 350.41 g/mol [2]

  • Melting Point: 224-226 °C[2]

  • Appearance: White to off-white crystalline solid[7]

Synthesis of Polyarylene Ethers from BHPF

The synthesis of polyarylene ethers from BHPF is typically achieved through a nucleophilic aromatic substitution (NAS) reaction. This involves the polycondensation of BHPF with an activated aromatic dihalide, most commonly a difluoro- or dichloro-monomer, in the presence of a weak base like potassium carbonate (K₂CO₃) and a high-boiling aprotic polar solvent.

Experimental Protocol: Synthesis of a BHPF-Based Poly(arylene ether)

This protocol describes the synthesis of a poly(arylene ether) from this compound and a generic activated aromatic difluoride (e.g., 4,4'-difluorobenzophenone).

Materials:

  • This compound (BHPF), high purity (≥99.5%)[1]

  • Activated aromatic difluoride (e.g., 4,4'-difluorobenzophenone)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), anhydrous

  • Toluene (B28343), anhydrous

  • Methanol (B129727)

  • Deionized water

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dean-Stark trap with a reflux condenser

  • Nitrogen inlet and outlet

  • Thermocouple

  • Heating mantle

  • Buchner funnel and filter flask

  • Vacuum oven

Procedure:

  • Reactor Setup: Assemble the three-necked flask with the mechanical stirrer, Dean-Stark trap with condenser, and nitrogen inlet/outlet. Ensure the system is dry and can be maintained under an inert atmosphere.

  • Charging Reactants: To the flask, add equimolar amounts of this compound and the activated aromatic difluoride. Add an excess of anhydrous potassium carbonate (typically 1.1 to 1.5 moles per mole of BHPF).

  • Solvent Addition: Add N,N-dimethylacetamide (or NMP) to achieve a solids concentration of 15-25% (w/v). Add toluene as an azeotropic agent (typically 10-20% of the DMAc volume).

  • Azeotropic Dehydration: Heat the reaction mixture to 140-150 °C with stirring. The toluene-water azeotrope will be collected in the Dean-Stark trap, ensuring anhydrous conditions. Continue this process for 2-4 hours.

  • Polymerization: After removing the toluene, raise the temperature to 160-180 °C to initiate the polymerization. Maintain this temperature for 6-12 hours under a gentle flow of nitrogen. The viscosity of the solution will increase as the polymer forms.

  • Precipitation and Purification: Cool the viscous polymer solution to room temperature. Slowly pour the solution into a stirred excess of methanol or a methanol/water mixture to precipitate the polymer.

  • Washing: Filter the precipitated polymer and wash it thoroughly with deionized water to remove salts and residual solvent. Further wash with methanol.

  • Drying: Dry the purified polymer in a vacuum oven at 80-120 °C until a constant weight is achieved.

Data Presentation: Properties of BHPF-Based Polyarylene Ethers

The properties of polyarylene ethers derived from BHPF can be tailored by the choice of the comonomer. The following table summarizes typical properties based on literature data.

PropertyValue RangeReference
Thermal Properties
Glass Transition Temperature (Tg)182 - 318 °C[8]
5% Weight Loss Temperature (TGA)~400 °C (in air), ~500 °C (in nitrogen)[8]
10% Weight Loss Temperature (TGA)525 - 562 °C[9]
Mechanical Properties
Tensile Strength72 - 110 MPa[8][10]
Tensile Modulus1.69 - 3.6 GPa[8][10]
Elongation at Break4 - 32%[4][8]
Physical Properties
Inherent Viscosity0.25 - 3.40 dL/g[8]
Water Absorption~0.26 - 0.68%[4][6]
Optical Properties
Optical Transmittance (film)>70% at 450-800 nm[6]

Visualizations

Experimental Workflow

experimental_workflow A Charge Reactants: BHPF, Dihalide, K2CO3 B Add Solvents: DMAc/NMP, Toluene A->B C Azeotropic Dehydration (140-150 °C) B->C D Polymerization (160-180 °C) C->D E Precipitation in Methanol/Water D->E F Washing (Water & Methanol) E->F G Drying (Vacuum Oven) F->G H Final Polymer G->H

Caption: Workflow for the synthesis of BHPF-based polyarylene ether.

General Polymer Structure

References

Application Notes and Protocols for the Synthesis of Bisphenol F (BHPF)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed experimental protocol for the synthesis of Bisphenol F (BHPF), a significant chemical intermediate used in the production of epoxy resins, coatings, and other fine chemicals.[1] The primary synthesis route is the acid-catalyzed condensation reaction between phenol (B47542) and formaldehyde (B43269).[1] This guide outlines the necessary reagents, equipment, step-by-step procedures for synthesis and purification, and methods for product analysis. Furthermore, it includes quantitative data from various catalytic systems to aid in experimental design and optimization.

Chemical Reaction Pathway

The synthesis of BHPF involves the electrophilic substitution of phenol with formaldehyde, catalyzed by an acid. The reaction proceeds through the formation of hydroxymethylphenol intermediates, which then react with another phenol molecule to yield a mixture of BHPF isomers (4,4'-BHPF, 2,4'-BHPF, and 2,2'-BHPF).[2]

G phenol Phenol intermediate Hydroxymethylphenol Intermediate phenol->intermediate + Formaldehyde formaldehyde Formaldehyde catalyst Acid Catalyst (H+) catalyst->intermediate Catalyzes bhp_isomers BHPF Isomers (4,4', 2,4', 2,2') intermediate->bhp_isomers + Phenol - H2O water Water

Caption: Acid-catalyzed condensation of phenol and formaldehyde to form BHPF.

Experimental Data

The efficiency of BHPF synthesis is highly dependent on reaction conditions and the type of catalyst used. The following tables summarize quantitative data from studies using different catalytic systems.

Table 1: Performance of a Reusable PVC-Anchored Sulfuric Acid Catalyst [1][3]

Catalyst Conc. (wt%)Phenol/Formaldehyde RatioTemperature (°C)Time (min)Formaldehyde ConversionBHPF Yield (%)BHPF Selectivity (%)
0.120:18060-85.85>93.0
0.520:18060Almost Total>94.0~94.0
1.020:18015-33.6>93.0
1.020:18045-93.7>93.0
1.020:18090Complete--

Table 2: Performance of Zeolite Y Extrudate Catalyst (Y_PS5_Lu5) [2]

ParameterCondition 1Condition 2Condition 3Condition 4
Temperature (°C) 7090110-
Formaldehyde Conversion (%)44.3-68.1-
BHPF Selectivity (%)83.3-74.5-
BHPF Yield (%) 36.9 -50.8 -
Catalyst/Formaldehyde Ratio 15306090
BHPF Yield (%) 31.1 -50.8 -

Experimental Protocols

3.1 Materials and Reagents

  • Phenol (C₆H₅OH)

  • Formaldehyde (HCHO), 37% aqueous solution

  • Acid Catalyst (e.g., Sulfuric acid, Oxalic acid, or a solid acid catalyst like Zeolite Y or anchored H₂SO₄)[1][2]

  • Toluene (for recrystallization, optional)[4]

  • Deionized Water

  • Methanol (B129727) (for HPLC analysis)

  • Acetonitrile (for HPLC analysis)

3.2 Equipment

  • Round-bottom flask (250 mL or appropriate size)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Digital temperature controller

  • Filtration apparatus (for solid catalyst recovery)

  • Rotary evaporator (for solvent removal)

  • Crystallization dish

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector[3][5]

3.3 General Synthesis Workflow

The overall experimental process involves reaction setup, synthesis, product work-up, purification, and analysis.

G start Start setup 1. Assemble Reactor (Flask, Condenser, Stirrer) start->setup charge 2. Charge Reactants (Phenol, Formaldehyde, Catalyst) setup->charge react 3. Condensation Reaction (e.g., 80-110°C, 1-2h) charge->react cool 4. Cool to Room Temperature react->cool separate 5. Product Work-up cool->separate filter_solid Filter to Recover Solid Catalyst separate->filter_solid If Solid Catalyst layer_sep Separate Aqueous Layer (for liquid catalyst) separate->layer_sep If Liquid Catalyst purify 6. Purification filter_solid->purify layer_sep->purify distill Vacuum Distillation (Remove excess phenol) purify->distill crystallize Recrystallization (e.g., from Toluene/Water) distill->crystallize dry 7. Dry Final Product (White Powder/Crystals) crystallize->dry analyze 8. Analysis (HPLC for Yield & Purity) dry->analyze end End analyze->end

Caption: General experimental workflow for BHPF synthesis and purification.

3.4 Detailed Synthesis Procedure (Example Protocol)

This protocol is a generalized procedure based on common laboratory practices for this reaction.[1][2]

  • Reactor Setup: Assemble a round-bottom flask with a magnetic stir bar, a reflux condenser, and a temperature controller connected to a heating mantle.

  • Charging Reactants: In a typical experiment, charge the flask with phenol and the acid catalyst. For example, use 18.80 g of phenol for 0.80 g of 37% aqueous formaldehyde (a 20:1 molar ratio of Phenol to Formaldehyde).[1] The catalyst amount can vary, for instance, 0.5 wt% relative to formaldehyde.[1]

  • Reaction: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 80°C).[1] Maintain this temperature for the specified reaction time (e.g., 1 hour). The reaction is exothermic, and temperature control is crucial.[6]

  • Work-up: After the reaction is complete, turn off the heat and allow the mixture to cool to ambient temperature.[1]

  • Catalyst Recovery: If a solid (heterogeneous) catalyst was used, recover it by filtration. The catalyst can often be washed and reused.[1] If a liquid (homogeneous) catalyst was used, the mixture may separate into an organic phase (containing BHPF and phenol) and an aqueous acid phase.[4]

  • Product Isolation and Purification:

    • Phenol Removal: Excess phenol is typically removed under vacuum distillation.[7] Gradually increase the temperature (up to 180°C) while reducing the pressure (down to 5 kPa) to distill off the residual phenol.[7]

    • Recrystallization: The crude BHPF product can be purified by recrystallization. Toluene is a common solvent for this purpose.[4] Alternatively, a water-based crystallization process can be employed, where the crude product is mixed with water, heated to above 100°C under pressure, and then cooled to induce crystallization.[8]

    • Final Product: The purified crystalline BHPF is separated by filtration, washed with a suitable solvent (like distilled water), and dried.[8]

3.5 Product Analysis by HPLC

The yield, purity, and isomer distribution of the final product can be determined using High-Performance Liquid Chromatography (HPLC).

  • Column: Cogent Bidentate C18 or similar.[5]

  • Mobile Phase: A mixture of methanol/water or acetonitrile/water is common. For example, a 65:35 (v/v) mixture of methanol and water.[3]

  • Detection: UV detector set at 275 nm.[3][5]

  • Sample Preparation: Prepare standard solutions of BHPF in methanol or the mobile phase. Dissolve the experimental product in the same solvent to a known concentration for analysis.[5]

  • Quantification: Analyze the product via the external standard method to determine the concentration of each isomer and calculate the overall yield.[3]

Safety Precautions

  • Chemical Hazards: Phenol is toxic, corrosive, and can cause severe skin burns. Formaldehyde is a known carcinogen and sensitizer. Acid catalysts are highly corrosive.[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: All procedures should be performed in a well-ventilated fume hood to avoid inhalation of vapors.

  • Exothermic Reaction: The condensation reaction is highly exothermic. Proper temperature control and monitoring are essential to prevent a runaway reaction.[6] Ensure the cooling system (reflux condenser) is functioning correctly.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 9,9-Bis(4-hydroxyphenyl)fluorene (BHPF)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 9,9-Bis(4-hydroxyphenyl)fluorene (BHPF).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of BHPF, offering potential causes and solutions in a structured question-and-answer format.

Issue 1: Low Product Yield

  • Question: My reaction resulted in a significantly lower yield of BHPF than expected. What are the potential causes and how can I improve it?

  • Answer: Low yield in BHPF synthesis can stem from several factors. Incomplete reaction is a primary cause. Ensure that the reaction has been given sufficient time to proceed to completion by monitoring it using techniques like Thin Layer Chromatography (TLC).[1] Another critical factor is the molar ratio of the reactants. Phenol (B47542) is often used in excess to act as both a reactant and a solvent, driving the reaction forward. Ratios of phenol to 9-fluorenone (B1672902) of 10:1 have been shown to provide optimal yields.[2] Sub-optimal reaction temperatures can also lead to lower yields. The reaction temperature should be carefully controlled, as different catalytic systems have different optimal temperature ranges. For instance, with certain bifunctional ionic liquid catalysts, a temperature of 110°C has been found to be optimal for achieving high conversion.[3][4] Finally, product loss during the work-up and purification steps can significantly reduce the final yield. Ensure efficient extraction and crystallization procedures are followed.

Issue 2: Low Purity of the Final Product

  • Question: My final BHPF product shows low purity when analyzed by HPLC. What are the likely impurities and how can I remove them?

  • Answer: The primary impurities in BHPF synthesis are typically residual phenol, the acid catalyst, and undesired isomers, such as 9-(4-hydroxyphenyl)-9-(2-hydroxyphenyl) fluorene (B118485) (the ortho-, para- isomer).[5] The formation of these byproducts can negatively impact polymerization reactions.[5] To improve purity, a multi-step purification process is often necessary.

    • Removal of Residual Phenol and Catalyst: Washing the crude product with water is a common first step to remove the acid catalyst and some of the excess phenol.[6] For more effective removal of phenol, a methanol-water treatment can be employed.[7]

    • Removal of Isomers and Other Organic Impurities: Recrystallization is a crucial step for removing isomers and other organic byproducts. Various solvents can be used for recrystallization, including toluene (B28343), methanol/isopropanol (B130326), and nitromethane.[5] A two-step purification process using acetonitrile (B52724) followed by a second solvent like an aliphatic alcohol can also be highly effective.[5]

Issue 3: Discolored Product

  • Question: The synthesized BHPF is not a white crystalline solid and has a noticeable color. What causes this discoloration and how can I obtain a colorless product?

  • Answer: Discoloration in the final product can be due to the presence of oxidized impurities or residual catalyst. The quality of the starting materials, particularly the 9-fluorenone, can directly impact the color of the final product.[6] Ensuring the use of high-purity reactants is essential. The purification process is critical for removing color-causing impurities. Treatment with a methanol-water mixture has been shown to be effective in improving the color of BHPF.[7] Thorough washing and recrystallization are key to obtaining a pure, white crystalline product.

Issue 4: Incomplete Reaction

  • Question: How can I determine if the reaction has gone to completion, and what should I do if it is incomplete?

  • Answer: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material, 9-fluorenone.[1] If the reaction is found to be incomplete after the expected reaction time, several factors could be at play:

    • Insufficient Catalyst: The amount of catalyst can significantly impact the reaction rate. For some catalyst systems, increasing the catalyst loading can improve the conversion rate.[3][4]

    • Sub-optimal Temperature: The reaction may require a higher temperature to proceed to completion within a reasonable timeframe. However, excessively high temperatures can lead to the formation of byproducts, so the temperature should be optimized carefully.[3][4]

    • Reaction Time: Simply extending the reaction time may be sufficient to achieve complete conversion.[2]

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction mechanism for the synthesis of this compound?

A1: The synthesis of BHPF is an acid-catalyzed condensation reaction between 9-fluorenone and two equivalents of phenol.[6] The acidic catalyst protonates the carbonyl oxygen of 9-fluorenone, making the carbonyl carbon more electrophilic. This is followed by an electrophilic aromatic substitution reaction where a molecule of phenol attacks the activated carbonyl carbon. This process is repeated with a second molecule of phenol to form the final product. Thiol co-catalysts are often added to increase the reaction rate.[3][4]

Q2: What are the common catalysts used for BHPF synthesis?

A2: A variety of acidic catalysts can be used for this reaction. Common examples include:

  • Inorganic Acids: Sulfuric acid with a concentration greater than 70% is frequently used.[8]

  • Lewis Acids: Zinc chloride is another common choice.[6]

  • Heteropoly Acids: These have been investigated as environmentally friendlier alternatives to inorganic acids.[2]

  • Bifunctional Ionic Liquids: These catalysts contain both acidic (e.g., –SO3H) and co-catalytic (e.g., –SH) functionalities and have shown high efficiency and reusability.[3][4][9]

Q3: What is the optimal molar ratio of phenol to 9-fluorenone?

A3: While the stoichiometric ratio is 2:1, in practice, a significant excess of phenol is used. This is because phenol often serves as both a reactant and a solvent.[4][10] The optimal molar ratio can vary depending on the specific catalyst and reaction conditions, but ratios ranging from 4:1 to 12:1 have been reported.[2][11] One study found the optimal ratio to be 10:1 for a particular heteropoly acid catalyst system.[2]

Q4: How can I effectively purify the crude BHPF product?

A4: A multi-step purification process is generally recommended to achieve high purity. A typical purification sequence involves:

  • Precipitation and Filtration: After the reaction, the crude product is often precipitated by adding the reaction mixture to water.[8]

  • Washing: The filtered solid is then washed to remove residual acid and excess phenol. Water and organic solvents like 1,2-dichloroethane (B1671644) or a methanol-water mixture are effective for this purpose.[5][7]

  • Recrystallization: This is a critical step to remove isomeric impurities. Solvents such as acetonitrile, toluene, methanol, or isopropanol can be used for recrystallization.[5]

Q5: What are the key safety precautions to consider during BHPF synthesis?

A5: The synthesis of BHPF involves the use of hazardous materials, and appropriate safety measures must be taken:

  • Corrosive Acids: Strong acids like sulfuric acid are corrosive and should be handled with care in a fume hood, using appropriate personal protective equipment (PPE) such as gloves, goggles, and a lab coat.

  • Phenol: Phenol is toxic and can be absorbed through the skin. It should also be handled in a fume hood with appropriate PPE.

  • Solvents: Many of the organic solvents used are flammable and/or toxic. Ensure proper ventilation and avoid sources of ignition. Halogenated solvents should be handled with extra caution due to their potential environmental and health hazards.[5]

Data Presentation

Table 1: Effect of Phenol to 9-Fluorenone Molar Ratio on BHPF Purity and Yield

Molar Ratio (Phenol:Fluorenone)Purity of BHPF (%)Yield of BHPF (%)
4:183.3459.89
6:188.4671.70
8:196.1382.83
10:198.8387.25
12:197.0287.16

Data from a study using a heteropoly acid catalyst.[2]

Table 2: Optimization of Reaction Parameters using a Bifunctional Ionic Liquid Catalyst

ParameterCondition9-Fluorenone Conversion (%)BHPF Selectivity (%)
Catalyst Amount 5 mol%80.690.7
15 mol%10092.0
25 mol%10088.7
Temperature 70 °C< 100-
110 °C100> 90
140 °C100Decreased
Reaction Time 2 h> 99-
4 h10091.8

Data from a study using the bifunctional ionic liquid catalyst 6c.[3][4]

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a representative example and may require optimization based on the specific catalyst and equipment used.

  • Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser, add 9-fluorenone and phenol.[8]

  • Catalyst Addition: While stirring, add the co-catalyst (e.g., β-mercaptopropionic acid).

  • Acid Addition: Cool the mixture with an ice bath and slowly add the acid catalyst (e.g., concentrated sulfuric acid) dropwise, maintaining the temperature within the desired range (e.g., 30-70°C).[8]

  • Reaction Monitoring: Monitor the reaction progress using TLC until the 9-fluorenone spot disappears.[1]

  • Work-up: Once the reaction is complete, add boiling water to the reaction mixture and stir vigorously. Pour the resulting emulsion into cold water to precipitate the crude product.[8]

  • Filtration and Washing: Filter the precipitate and wash it thoroughly with water to remove the acid catalyst and excess phenol. Further washing with an organic solvent may be necessary.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., toluene or a methanol-water mixture) to obtain pure, white crystals of BHPF.[5][7]

  • Drying: Dry the purified product under vacuum to remove any residual solvent.[6]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification reactants Reactants (9-Fluorenone, Phenol) reaction_vessel Reaction Vessel (Controlled Temperature & Stirring) reactants->reaction_vessel catalyst Catalyst & Co-catalyst (e.g., H2SO4, Mercaptopropionic Acid) catalyst->reaction_vessel reaction_monitoring Reaction Monitoring (TLC) reaction_vessel->reaction_monitoring precipitation Precipitation (Addition to Water) reaction_monitoring->precipitation filtration Filtration precipitation->filtration washing Washing (Water, Organic Solvents) filtration->washing crude_product Crude BHPF washing->crude_product recrystallization Recrystallization (e.g., Toluene) crude_product->recrystallization drying Drying (Vacuum Oven) recrystallization->drying pure_product Pure BHPF drying->pure_product

Caption: Experimental workflow for the synthesis and purification of BHPF.

troubleshooting_flowchart start Problem Encountered low_yield Low Product Yield? start->low_yield low_purity Low Purity? low_yield->low_purity No incomplete_reaction Check for Incomplete Reaction (TLC) low_yield->incomplete_reaction Yes discolored_product Discolored Product? low_purity->discolored_product No impurity_id Identify Impurities (Residuals, Isomers) low_purity->impurity_id Yes use_pure_reactants Use High-Purity Reactants discolored_product->use_pure_reactants Yes optimize_ratio Optimize Phenol:Fluorenone Ratio incomplete_reaction->optimize_ratio optimize_temp Optimize Reaction Temperature optimize_ratio->optimize_temp workup_loss Review Work-up & Purification for Loss optimize_temp->workup_loss improve_washing Improve Washing Protocol impurity_id->improve_washing recrystallize Perform Recrystallization improve_washing->recrystallize use_pure_reactants->improve_washing

Caption: Troubleshooting flowchart for BHPF synthesis.

References

Improving yield and selectivity in BHPF condensation reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve yield and selectivity in the 9,9-bis(4-hydroxyphenyl)fluorene (BHPF) condensation reaction.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of BHPF from 9-fluorenone (B1672902) and phenol (B47542).

Issue 1: Low or No Product Yield

A low yield of the desired BHPF product is a common challenge. The following table outlines potential causes and their corresponding solutions.

Potential Cause Troubleshooting Steps & Solutions
Insufficient Catalyst Activity Catalyst Selection: Employ a strong acid catalyst. Options include inorganic acids (e.g., HCl, H₂SO₄), heteropoly acids, or acidic ionic liquids. Bifunctional ionic liquids containing both sulfonic acid (–SO₃H) and sulfhydryl (–SH) groups have shown high conversion rates.[1][2] Catalyst Loading: Optimize the catalyst concentration. For bifunctional ionic liquids, a catalyst loading of around 15 mol% relative to 9-fluorenone has been shown to be effective. Increasing the catalyst amount from 5 mol% to 15 mol% can significantly increase the conversion of 9-fluorenone.[1] Catalyst Deactivation: Ensure the catalyst is fresh and has not been deactivated by moisture or other impurities. If using a solid acid catalyst, consider regeneration according to the manufacturer's instructions.
Suboptimal Reaction Temperature Temperature Optimization: The reaction temperature significantly impacts the reaction rate. For many acid-catalyzed condensations of this type, temperatures in the range of 60°C to 120°C are employed.[1][2] One study found that increasing the temperature from 80°C to 120°C increased the yield of BHPF from 74.16% to 87.25%.[2] However, excessively high temperatures can promote the formation of side products.
Inappropriate Molar Ratio of Reactants Excess Phenol: Use a significant molar excess of phenol relative to 9-fluorenone. Phenol acts as both a reactant and a solvent.[3] A molar ratio of phenol to 9-fluorenone of 10:1 has been reported as optimal, leading to a purity of 98.83% and a yield of 87.25%.[2][3] Insufficient phenol can lead to poor dissolution of 9-fluorenone and an incomplete reaction.[3]
Insufficient Reaction Time Monitor Reaction Progress: The reaction should be allowed to proceed for a sufficient duration to ensure completion. Reaction times can range from 4 to 12 hours depending on the catalyst and temperature.[1][2] Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can help determine the optimal reaction time.[2]
Presence of Water Anhydrous Conditions: The condensation reaction produces water as a byproduct. The presence of excess water at the start of the reaction can inhibit catalyst activity and shift the equilibrium towards the reactants. Ensure all reactants and solvents are sufficiently dry.

Issue 2: Poor Selectivity and Formation of Side Products

The formation of undesired isomers (e.g., o,p'-BHPF) and other byproducts can reduce the selectivity of the reaction.

Potential Cause Troubleshooting Steps & Solutions
Lack of Co-catalyst Use of Thiol Co-catalysts: The addition of a mercapto compound, such as 3-mercaptopropionic acid, as a co-catalyst is crucial for improving the selectivity for the desired p,p'-BHPF isomer.[4][5] The thiol co-catalyst can enhance the reaction rate and direct the condensation to the para position of the phenol ring.[4]
Inappropriate Catalyst Catalyst Choice: The choice of catalyst can influence the regioselectivity. While strong mineral acids are effective, they can sometimes lead to more side reactions. The use of more tailored catalysts like bifunctional ionic liquids or heteropoly acids can offer better control over selectivity.[1][2]
High Reaction Temperature Temperature Control: While higher temperatures increase the reaction rate, they can also lead to the formation of undesired byproducts. It is important to find an optimal temperature that balances reaction speed with selectivity.
Incorrect Work-up Procedure Proper Isolation: The work-up and purification process is critical for isolating the desired isomer. Impurities and other isomers can often be removed through recrystallization.

Issue 3: Difficulty in Product Purification

The crude BHPF product is often contaminated with unreacted starting materials, catalyst residues, and side products.

Potential Cause Troubleshooting Steps & Solutions
Residual Phenol Washing and Recrystallization: Unreacted phenol is a common impurity. Washing the crude product with water can help remove some of the residual phenol. Recrystallization from a suitable solvent system, such as a methanol-water mixture, is an effective method for removing phenol and other impurities.[6]
Color Impurities Recrystallization and Activated Carbon: The presence of color impurities can often be addressed by recrystallization. The use of activated carbon during the recrystallization process can help decolorize the product.
Presence of Isomers Fractional Crystallization: If significant amounts of other isomers are present, fractional crystallization may be necessary to isolate the desired p,p'-BHPF.
Catalyst Residue Filtration and Washing: If a solid acid catalyst is used, it should be removed by filtration before work-up. For homogeneous catalysts, washing the product with an appropriate solvent can help remove residual catalyst.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for the synthesis of BHPF?

A1: BHPF is synthesized through an acid-catalyzed condensation reaction between one equivalent of 9-fluorenone and two equivalents of phenol.[7] The reaction typically produces water as a byproduct.

Q2: What is the role of a mercapto acid co-catalyst in the BHPF condensation reaction?

A2: A mercapto acid, such as 3-mercaptopropionic acid, acts as a co-catalyst that significantly increases the reaction rate and improves the selectivity for the desired p,p'-isomer of BHPF.[4][5] It is believed to facilitate the reaction by forming a more reactive intermediate with the ketone.[4]

Q3: What are the optimal molar ratios for the reactants?

A3: A significant excess of phenol is generally used. An optimal molar ratio of phenol to 9-fluorenone has been reported to be 10:1.[2][3] This excess of phenol helps to drive the reaction to completion and also serves as a solvent.[3]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the BHPF condensation reaction can be effectively monitored using analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2][8] HPLC is particularly useful for quantifying the consumption of reactants and the formation of the product and byproducts.[8]

Q5: What are common side products in this reaction?

A5: The main side products are isomers of BHPF, particularly the ortho,para'-isomer (o,p'-BHPF). Other potential byproducts can include products of phenol self-condensation or other reactions involving the starting materials under strongly acidic conditions.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the BHPF condensation reaction.

Table 1: Effect of Phenol to 9-Fluorenone Molar Ratio on BHPF Yield and Purity [2][3]

Molar Ratio (Phenol:9-Fluorenone)Purity of BHPF (%)Yield of BHPF (%)
6:188.4671.70
8:195.2180.13
10:198.8387.25
12:198.6586.98
14:198.5386.42

Table 2: Effect of Reaction Temperature on BHPF Yield and Purity [2]

Temperature (°C)Purity of BHPF (%)Yield of BHPF (%)
8076.6774.16
10090.1282.34
12098.8387.25
14098.2185.63

Table 3: Effect of Catalyst Loading on 9-Fluorenone Conversion and BHPF Selectivity [1]

Catalyst Loading (mol%)Conversion of 9-Fluorenone (%)Selectivity of BHPF (%)
580.690.7
1095.391.5
1510092.0
2010089.8
2510088.7

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of BHPF using a Heteropoly Acid Catalyst [2]

  • Reactant Charging: In a reaction flask equipped with a stirrer, condenser, and thermometer, charge 9-fluorenone (e.g., 4g, 0.0222 mol) and phenol (e.g., 20.89g, 0.222 mol, 10:1 molar ratio).

  • Catalyst Addition: Add the heteropoly acid catalyst (e.g., 0.4g) and the 3-mercaptopropionic acid co-catalyst (e.g., 0.1g).

  • Reaction: Heat the mixture to the desired temperature (e.g., 120°C) with constant stirring and maintain for the specified reaction time (e.g., 12 hours).

  • Monitoring: Monitor the reaction progress by TLC or HPLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The crude product may precipitate out.

  • Purification: Isolate the crude solid by filtration. Purify the crude product by recrystallization from a suitable solvent system, such as a methanol-water mixture, to obtain pure BHPF.[6]

Protocol 2: Purification of Crude BHPF by Recrystallization [6]

  • Dissolution: Dissolve the crude BHPF in a minimal amount of hot methanol (B129727).

  • Filtration (optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Slowly add water to the hot methanol solution with stirring until the solution becomes cloudy.

  • Cooling: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified white crystals of BHPF by vacuum filtration.

  • Washing: Wash the crystals with a cold methanol-water mixture.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Charge 9-Fluorenone and Phenol Catalyst Add Acid Catalyst and Co-catalyst Reactants->Catalyst Heating Heat to Reaction Temperature Catalyst->Heating Stirring Stir for Specified Time Heating->Stirring Monitoring Monitor by TLC/HPLC Stirring->Monitoring Cooling Cool Reaction Mixture Monitoring->Cooling Isolation Isolate Crude Product Cooling->Isolation Purification Recrystallize from Methanol/Water Isolation->Purification Drying Dry Final Product Purification->Drying

Caption: Experimental workflow for the synthesis of BHPF.

Troubleshooting_Logic cluster_yield Low Yield Troubleshooting cluster_selectivity Low Selectivity Troubleshooting Start Low Yield or Selectivity Issue Check_Catalyst Check Catalyst Activity and Loading Start->Check_Catalyst Check_CoCatalyst Add/Optimize Co-catalyst Start->Check_CoCatalyst Check_Temp Verify Reaction Temperature Check_Catalyst->Check_Temp Check_Ratio Confirm Reactant Molar Ratio Check_Temp->Check_Ratio Check_Time Ensure Sufficient Reaction Time Check_Ratio->Check_Time Outcome_Yield Adjust Conditions & Re-run Check_Time->Outcome_Yield Check_Catalyst_Sel Evaluate Catalyst Choice Check_CoCatalyst->Check_Catalyst_Sel Check_Temp_Sel Optimize Reaction Temperature Check_Catalyst_Sel->Check_Temp_Sel Outcome_Selectivity Adjust Conditions & Re-run Check_Temp_Sel->Outcome_Selectivity

Caption: Troubleshooting logic for BHPF condensation.

References

Common side reactions in the synthesis of fluorene derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the synthesis of fluorene (B118485) derivatives. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of fluorene derivatives?

A1: The synthesis of fluorene derivatives is often accompanied by several common side reactions that can impact yield and purity. The most prevalent issues include:

  • Oxidation at the C9 Position: The methylene (B1212753) bridge at the C9 position is highly susceptible to oxidation, leading to the formation of yellow-colored 9-fluorenone (B1672902) impurities.[1][2]

  • Over-alkylation and Complex Product Mixtures: Alkylation reactions at the C9 position can be challenging to control, often resulting in a mixture of mono- and di-alkylated products.[3]

  • Polymerization Issues: In the synthesis of polyfluorenes, side reactions can lead to polymers with poor structural regularity and the formation of ketone defects that affect their optical properties.[4]

  • Dehalogenation in Coupling Reactions: During cross-coupling reactions like Suzuki or Stille, the halogenated fluorene precursor can undergo dehalogenation, reducing the yield of the desired product.[5][6]

  • Low Yields in Esterification: The esterification of fluorene carboxylic acids can suffer from low conversion rates due to the reversible nature of the reaction.[1]

Troubleshooting Guides

Issue 1: Formation of a Yellow Impurity (Oxidation to 9-Fluorenone)

Q: My reaction mixture and final product have a distinct yellow color, which I suspect is a 9-fluorenone derivative. How can I prevent this?

A: The formation of 9-fluorenone is a common oxidative side reaction.[1][7][8] The methylene group at the C9 position of the fluorene ring is particularly prone to oxidation, especially in the presence of air, heat, or oxidizing agents.[1][2]

Troubleshooting Steps:

Potential Cause Recommended Solution
Presence of Oxygen Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1] Degas all solvents prior to use.
Oxidizing Impurities Purify solvents and reagents to remove any oxidizing contaminants.
Prolonged Heating Minimize reaction time and use the lowest effective temperature.
Base-Catalyzed Oxidation In the presence of a base like sodium hydroxide (B78521), the C9 protons become acidic and the resulting anion can react with molecular oxygen from the air.[9] Ensure a strictly inert atmosphere when using strong bases.

Experimental Protocol: "Green" Oxidation of Fluorene to Fluorenone (for reference and understanding the mechanism)

This protocol intentionally oxidizes fluorene to fluorenone and highlights the conditions that can lead to this side product.

  • Reaction Setup: In a round-bottom flask, dissolve fluorene in a mixture of toluene (B28343) and water.

  • Catalyst Addition: Add a phase transfer catalyst, such as methyltriheptylammonium chloride (Stark's catalyst), to facilitate the interaction between the aqueous sodium hydroxide and the fluorene in the organic layer.[9]

  • Base Addition: Add an aqueous solution of sodium hydroxide. The hydroxide deprotonates the C9 position of fluorene.[9]

  • Oxidation: Stir the reaction mixture vigorously under an air atmosphere. The fluorenyl anion reacts with molecular oxygen from the air to form the ketone.[9]

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Logical Workflow for Preventing 9-Fluorenone Formation

G start Yellow Impurity Observed q1 Is the reaction run under an inert atmosphere? start->q1 sol1 Implement inert atmosphere conditions (N2 or Ar). Degas all solvents. q1->sol1 No q2 Are reagents and solvents purified? q1->q2 Yes sol1->q2 sol2 Purify all reagents and solvents before use. q2->sol2 No q3 Is the reaction temperature optimized? q2->q3 Yes sol2->q3 sol3 Lower the reaction temperature and minimize heating time. q3->sol3 No end Minimized 9-Fluorenone Formation q3->end Yes sol3->end

Caption: Troubleshooting workflow for preventing the oxidation of fluorene.

Issue 2: Poor Selectivity in C9-Alkylation Reactions

Q: I am trying to mono-alkylate my fluorene derivative at the C9 position, but I am getting a mixture of starting material, mono-alkylated, and di-alkylated products. How can I improve the selectivity?

A: The acidity of the C9 protons (pKa ≈ 22.6 in DMSO) makes this position highly reactive for alkylation.[7] However, achieving high selectivity for mono-alkylation can be challenging, and harsh reaction conditions often lead to complex product mixtures.[3]

Troubleshooting Strategies:

Parameter Recommendation for Improved Mono-alkylation Selectivity
Base Use a milder base or a catalytic amount of a strong base. For example, t-BuOK has been shown to be effective in catalytic amounts for mono-alkylation with alcohols.[3][10]
Temperature Lowering the reaction temperature can help to control the reactivity and reduce the formation of di-alkylated products.
Stoichiometry Use a controlled stoichiometry of the alkylating agent. A slight excess may be needed, but a large excess will favor di-alkylation.
Reaction Time Monitor the reaction closely and stop it once the desired mono-alkylated product is maximized to prevent further reaction to the di-alkylated product.

Reaction Pathway for Alkylation

G fluorene Fluorene Derivative anion Fluorenyl Anion fluorene->anion + Base - H+ mono 9-Mono-alkylated Product anion->mono + R-X - X- dianion Mono-alkylated Anion mono->dianion + Base - H+ di 9,9-Di-alkylated Product dianion->di + R-X - X-

Caption: Reaction pathway for the alkylation of fluorene derivatives.

Issue 3: Dehalogenation as a Side Reaction in Cross-Coupling

Q: During my Suzuki (or other palladium-catalyzed) coupling reaction with a halogenated fluorene, I am observing a significant amount of the dehalogenated starting material. What can I do to minimize this?

A: Dehalogenation is a known side reaction in palladium-catalyzed cross-coupling reactions.[5][6] It is often more prevalent with electron-rich aryl halides and can be influenced by the solvent, catalyst, and ligands.

Troubleshooting Dehalogenation:

Factor Potential Solution
Solvent Solvents like dioxane and DMF have been reported to promote dehalogenation more than toluene.[5] Consider switching to a less coordinating solvent like toluene.
Catalyst/Ligand The choice of palladium catalyst and ligand is crucial. While Pd(PPh₃)₄ is common, newer and bulkier ligands can suppress dehalogenation by favoring the desired reductive elimination pathway.[5][11]
Base The strength and nature of the base can influence the extent of dehalogenation. An empirical screen of different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) may be necessary.
Temperature Lowering the reaction temperature can sometimes reduce the rate of the dehalogenation side reaction relative to the desired coupling.
Boronic Acid Excess Using a slight excess of the boronic acid partner can sometimes push the equilibrium towards the desired product.

Simplified Catalytic Cycle and Side Reaction

G pd0 Pd(0)L2 oa Oxidative Addition (Fluorene-X)-Pd(II)L2 pd0->oa + Fluorene-X tc Transmetalation (Fluorene-R)-Pd(II)L2 oa->tc + R-B(OR)2 dehalogenation Dehalogenation Side Reaction oa->dehalogenation re Reductive Elimination tc->re re->pd0 product Coupled Product (Fluorene-R) re->product dehalogenation->pd0 dehalo_product Dehalogenated Fluorene dehalogenation->dehalo_product

Caption: Simplified Suzuki coupling cycle showing the dehalogenation side pathway.

Issue 4: Uncontrolled Polymerization and Defect Formation

Q: I am attempting to synthesize polyfluorenes, but the resulting polymer has poor solubility and a broad, green emission in its fluorescence spectrum. What is causing this?

A: These issues often point to a lack of control during polymerization and the formation of ketone defects.[4] The broad green emission is a well-documented consequence of oxidation at the C9 position of the fluorene monomer units within the polymer chain.[2][4]

Troubleshooting Polyfluorene Synthesis:

Problem Potential Cause Recommended Solution
Poor Solubility & Regularity Oxidative polymerization (e.g., with FeCl₃) can lead to poor site-selectivity and insoluble polymers.[4]Employ controlled polymerization techniques like Suzuki or Yamamoto cross-coupling to ensure regular polymer structure.[4]
Green Emission Incomplete substitution at the C9 position of the fluorene monomer allows for oxidation to a ketone defect during synthesis or device operation.[4]Ensure full substitution at the C9 position with bulky alkyl or aryl groups to sterically hinder oxidation and improve solubility.[4]

Workflow for High-Quality Polyfluorene Synthesis

G start Design Polyfluorene Synthesis monomer Synthesize 9,9-disubstituted Fluorene Monomer start->monomer purify Rigorous Purification of Monomer monomer->purify defect Green Emission Defect monomer->defect Incomplete C9 substitution polymerization Controlled Polymerization (e.g., Suzuki, Yamamoto) purify->polymerization end_product High-Purity Polyfluorene polymerization->end_product polymerization->defect Oxidative conditions

Caption: Workflow for minimizing defects in polyfluorene synthesis.

References

Technical Support Center: Purification of 9,9-Bis(4-hydroxyphenyl)fluorene (BHPF)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and an experimental protocol to address common challenges encountered during the purification of crude 9,9-Bis(4-hydroxyphenyl)fluorene (BHPF) by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities in crude this compound?

A1: Crude BHPF commonly contains unreacted starting materials such as phenol (B47542) and 9-fluorenone (B1672902).[1][2] Side-reaction byproducts can also be present, including isomers like 9-(4-hydroxyphenyl)-9-(2-hydroxyphenyl)fluorene (ortho-, para-isomer) and oligomeric species.[3] The presence of 9-fluorenone can impart a yellowish color to the crude product.

Q2: Is column chromatography the only method to purify crude BHPF?

A2: No, recrystallization is a very common and effective method for purifying BHPF.[1] Solvents such as acetonitrile, methanol-water mixtures, and toluene (B28343) have been successfully used for recrystallization to achieve high purity.[3][4] In some instances, purification by sublimation is also employed for obtaining highly pure BHPF.[5]

Q3: My purified BHPF is still slightly colored. What could be the reason?

A3: A persistent color, typically yellow, is often due to residual 9-fluorenone. It is also possible that some degradation or formation of colored byproducts occurred during the synthesis or purification process, especially if harsh acidic conditions or high temperatures were used.

Q4: What is the expected melting point of pure this compound?

A4: The melting point of pure BHPF is typically in the range of 224-228 °C. Products with melting points in the range of 224.8-225.4°C are considered to have high purity, with less than 0.5% of impurities like the ortho-, para-isomer.[3]

Experimental Protocol: Column Chromatography of BHPF

This protocol outlines a general procedure for the purification of crude BHPF using silica (B1680970) gel column chromatography. The solvent system and other parameters may require optimization based on the specific impurity profile of the crude product, which can be determined by Thin-Layer Chromatography (TLC).

Materials:

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude BHPF in a suitable solvent (e.g., ethyl acetate or a mixture of dichloromethane and methanol).

    • Spot the dissolved sample on a TLC plate.

    • Develop the TLC plate using different solvent systems (e.g., varying ratios of hexane:ethyl acetate) to find a system that gives good separation between the BHPF spot (product) and impurity spots. An ideal Rf value for the product is around 0.25-0.35.

  • Column Packing (Wet Slurry Method):

    • Secure the glass column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approximately 0.5 cm) on top of the plug.

    • In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., hexane or a hexane-rich mixture).

    • Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.

    • Add more eluent and allow it to drain through the column until the silica bed is firm and level. Do not let the solvent level drop below the top of the silica gel.

    • Add a protective layer of sand (approximately 0.5 cm) on top of the packed silica gel.

  • Sample Loading:

    • Dissolve the crude BHPF in a minimal amount of a relatively polar solvent in which it is readily soluble (e.g., ethyl acetate or dichloromethane).

    • Alternatively, for dry loading, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.

    • Carefully add the dissolved sample or the silica-adsorbed sample to the top of the column.

    • Drain the solvent until the sample has entered the silica gel bed.

  • Elution:

    • Carefully add the eluting solvent to the top of the column.

    • Begin elution with the least polar solvent system determined from the TLC analysis.

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane) to elute the compounds from the column. This is known as a gradient elution.

    • Collect fractions in separate test tubes or flasks.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which fractions contain the pure BHPF.

    • Combine the pure fractions.

    • Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified BHPF.

  • Drying:

    • Dry the purified product under vacuum to remove any residual solvent.

Data Presentation

ParameterValueReference
Purity (Sublimed) >98.0% (GC)
Purity (Standard Grade) >96.0% (GC)
Melting Point 224.0 to 228.0 °C
Appearance White to Almost white powder/crystal
Stationary PhaseMobile Phase (Eluent System) - Example Gradient
Silica Gel1. Hexane2. 9:1 Hexane:Ethyl Acetate3. 7:3 Hexane:Ethyl Acetate4. 1:1 Hexane:Ethyl Acetate

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation - Inappropriate solvent system.- Column was not packed properly (channeling).- Overloading the column with sample.- Optimize the solvent system using TLC. A good starting point is a system that gives the target compound an Rf of 0.25-0.35.[6]- Repack the column carefully, ensuring a uniform bed without air pockets.[7]- Use a larger column or reduce the amount of sample loaded.
Compound Won't Elute - Eluting solvent is not polar enough.- Compound may have low solubility in the mobile phase.- Compound may have decomposed on the silica gel.- Gradually increase the polarity of the eluting solvent (e.g., add a small percentage of methanol to the ethyl acetate).- Test the solubility of your compound in various solvents before choosing an eluent system.- Test the stability of your compound on a silica TLC plate before attempting column chromatography.[8] If it is unstable, consider an alternative purification method like recrystallization.
Compound Elutes Too Quickly - Eluting solvent is too polar.- Start with a less polar solvent system.
Cracked or Dry Column - The solvent level dropped below the top of the stationary phase.- Always keep the column head full of solvent. A cracked column will lead to poor separation; the column should be repacked.[9]
Blocked Column Flow - Precipitation of the sample at the top of the column.- Fine silica particles clogging the frit.- Sample contains insoluble particulates.- Ensure the sample is fully dissolved before loading. Consider dry loading if solubility in the eluent is low.[9]- Ensure the sand layer at the bottom is sufficient to retain the silica.- Filter the crude sample solution before loading it onto the column.[10]
Tailing of Bands - The sample was loaded in too large a volume of solvent.- The compound is interacting too strongly with the stationary phase.- Dissolve the sample in the minimum amount of solvent for loading.- Consider adding a small amount of a modifier (e.g., a few drops of acetic acid for acidic compounds or triethylamine (B128534) for basic compounds) to the eluent system, but be mindful of the stability of BHPF.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Product tlc TLC Analysis to Determine Eluent packing Pack Column with Silica Gel Slurry tlc->packing sample_prep Prepare Sample (Dissolve or Dry Load) packing->sample_prep loading Load Sample onto Column sample_prep->loading elution Elute with Gradient Solvent System loading->elution collection Collect Fractions elution->collection fraction_tlc Analyze Fractions by TLC collection->fraction_tlc combine Combine Pure Fractions fraction_tlc->combine evaporation Evaporate Solvent combine->evaporation drying Dry Purified BHPF evaporation->drying troubleshooting_logic cluster_separation Separation Issues cluster_physical Physical Column Issues cluster_solutions Potential Solutions start Problem Encountered poor_sep Poor Separation start->poor_sep no_elution Compound Won't Elute start->no_elution fast_elution Compound Elutes Too Fast start->fast_elution cracked Cracked/Dry Column start->cracked blocked Blocked Flow start->blocked optimize_solvent Optimize Eluent (via TLC) poor_sep->optimize_solvent repack Repack Column poor_sep->repack no_elution->optimize_solvent check_solubility Check Compound Solubility/Stability no_elution->check_solubility fast_elution->optimize_solvent cracked->repack maintain_solvent Maintain Solvent Level cracked->maintain_solvent blocked->check_solubility filter_sample Filter Sample Before Loading blocked->filter_sample

References

Technical Support Center: High-Purity Recrystallization of 9,9-Bis(4-hydroxyphenyl)fluorene (BHPF)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on obtaining high-purity 9,9-Bis(4-hydroxyphenyl)fluorene (BHPF) through recrystallization. This resource offers troubleshooting advice for common experimental issues, answers to frequently asked questions, detailed experimental protocols, and quantitative data to guide your purification strategies.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the recrystallization of BHPF.

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of Recrystallized BHPF 1. Excessive solvent usage: Using too much solvent will result in a significant portion of the BHPF remaining in the mother liquor even after cooling.[1][2] 2. Premature crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize in the filter paper. 3. Incomplete precipitation: The solution may not have been cooled sufficiently to maximize crystal formation.[2] 4. Washing with room temperature solvent: Using a solvent that is not ice-cold for washing the crystals can redissolve a portion of the product.[1]1. Use the minimum amount of near-boiling solvent necessary to dissolve the crude BHPF.[1] If the mother liquor is still available, you can test for remaining product by dipping a glass rod in the solution and letting it dry; a significant residue indicates a high concentration of dissolved BHPF.[3] Consider concentrating the mother liquor and cooling again to recover more product. 2. To prevent premature crystallization, dilute the hot solution with a small amount of additional hot solvent before filtration.[4] Ensure the filtration apparatus is pre-heated. 3. Cool the solution to room temperature first, then transfer to an ice bath (0-5°C) for at least one hour to ensure maximum precipitation.[5] 4. Always wash the collected crystals with a minimal amount of ice-cold solvent.[1]
BHPF Fails to Crystallize (Oiling Out) 1. High impurity level: The presence of significant impurities can lower the melting point of the mixture and inhibit crystal lattice formation, leading to an oil.[6] 2. Rapid cooling: Cooling the solution too quickly can lead to supersaturation and oiling out instead of crystallization.[3] 3. Inappropriate solvent: The chosen solvent may not be ideal for the specific impurity profile of your crude BHPF.1. Attempt to redissolve the oil in a slightly larger volume of hot solvent and cool very slowly. If this fails, it may be necessary to recover the crude material by evaporation and attempt purification by a different method, such as column chromatography, or use a different recrystallization solvent system.[6] 2. Allow the hot, saturated solution to cool slowly and undisturbed to room temperature before transferring to an ice bath. Insulating the flask can help slow the cooling rate.[3] 3. Consult the solvent selection guide (see FAQs) and consider a different solvent or a multi-solvent system. For instance, a two-step purification using acetonitrile (B52724) followed by a mixture of an aromatic hydrocarbon and an aliphatic alcohol has been shown to be effective.[5]
Colored Impurities Remain in the Final Product 1. Inadequate removal of colored byproducts: The synthesis of BHPF can produce colored impurities that are not effectively removed by a single recrystallization step. 2. Oxidation: Phenolic compounds can be susceptible to oxidation, which can lead to coloration.1. Consider a multi-step purification process. For example, an initial wash with a solvent like 1,2-dichloroethane (B1671644) can help remove certain impurities.[5] A subsequent recrystallization from a different solvent system can then be performed. Activated carbon can sometimes be used to remove colored impurities, but should be used with caution as it can also adsorb the desired product. 2. Perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, especially if heating for prolonged periods.
Crystallization Occurs Too Rapidly 1. Solution is too concentrated: Using the absolute minimum amount of solvent can sometimes lead to the product "crashing out" of solution too quickly, trapping impurities.[3]1. Add a small amount of additional hot solvent (1-2 mL per 100 mg of solid) to slightly decrease the saturation.[3] The goal is to have crystals begin to form after about 5 minutes of cooling, with continued growth over 20 minutes.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities include unreacted starting materials such as phenol (B47542) and 9-fluorenone.[7] Byproducts from the synthesis can also be present, with a notable one being the ortho-, para- isomer of BHPF, 9-(4-hydroxyphenyl)-9-(2-hydroxyphenyl)fluorene.[5] Residual acid catalysts used in the condensation reaction are another potential impurity.[5]

Q2: How do I select the best solvent for recrystallizing BHPF?

A2: An ideal recrystallization solvent is one in which BHPF has high solubility at elevated temperatures and low solubility at room temperature or below.[4] The impurities, on the other hand, should either be insoluble in the hot solvent or remain soluble in the cold solvent.[4] Common solvents for BHPF recrystallization include acetonitrile, methanol (B129727), isopropanol, toluene (B28343), and nitromethane (B149229).[5] A methanol-water mixture has also been used to effectively remove residual phenol.[8] For removing the ortho-, para- isomer, nitromethane has been specifically cited as an effective solvent.[5]

Q3: Can I use a solvent mixture for recrystallization?

A3: Yes, solvent mixtures can be very effective. For instance, a mixture of an aromatic hydrocarbon (like toluene) and an aliphatic alcohol has been used in a second purification step.[5] When using a solvent mixture, you typically dissolve the compound in the "good" solvent (in which it is more soluble) and then slowly add the "bad" solvent (in which it is less soluble) until the solution becomes turbid. The solution is then heated until it becomes clear again and allowed to cool slowly.

Q4: What purity levels can be expected with different recrystallization techniques?

A4: The achievable purity depends on the initial purity of the crude product and the chosen recrystallization method. The following table summarizes some reported purity levels.

Recrystallization Solvent/MethodAchieved PurityReference
Washing with water and 1,2-dichloroethane99.8% (by HPLC)[5]
Methanol and IsopropanolMelting Point: 223°C[5]
Nitromethane (to remove o,p-isomer)<0.5% of o,p-isomer[5]
TolueneMelting Point: 224°C[5]
Methanol-water treatment (to remove phenol)Essentially pure[8]
Two-step: Acetonitrile then aliphatic alcohol/aromatic hydrocarbon mixtureMelting Point max: ≥ 226.00°C[5]

Q5: My recrystallization is not starting. What can I do to induce crystal formation?

A5: If crystals do not form upon cooling, the solution may be supersaturated.[6] You can try the following techniques to induce crystallization:

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The small scratches on the glass can provide a nucleation site for crystal growth.[6]

  • Seed Crystals: Add a tiny crystal of pure BHPF to the solution. This will act as a template for further crystal growth.[3]

  • Evaporation: Allow a small amount of the solvent to evaporate. This will increase the concentration of the BHPF and may induce crystallization.

  • Further Cooling: If you have only cooled to room temperature, try cooling the flask in an ice-salt bath to achieve a lower temperature.[6]

Experimental Protocols

Protocol 1: Two-Step Recrystallization for High Purity BHPF

This protocol is based on a patented method for achieving high-purity BHPF, suitable for applications like polymer synthesis.[5]

Step 1: First Purification with Acetonitrile

  • Dissolution: In a suitable flask, suspend the crude BHPF in acetonitrile.

  • Heating: Heat the suspension to the reflux temperature of acetonitrile (approximately 81-82°C) with stirring until a clear solution is obtained.[5]

  • Cooling: Slowly cool the solution to a temperature between 0 and 10°C (preferably 0-5°C).[5]

  • Crystallization: Maintain this temperature for at least one to two hours to allow for complete crystallization.[5]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of fresh, ice-cold acetonitrile.

  • Drying: Dry the purified solid.

Step 2: Second Purification with a Solvent Mixture

  • Solvent Selection: Choose a second solvent system, for example, a mixture of toluene and an aliphatic alcohol (e.g., isopropanol).

  • Redissolution: Dissolve the BHPF from Step 1 in the minimum amount of the hot solvent mixture.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the high-purity crystals by vacuum filtration and wash with a small amount of the ice-cold solvent mixture.

  • Final Drying: Dry the final product under vacuum to remove all residual solvents.

Protocol 2: Removal of Phenolic Impurities using Methanol-Water

This protocol is effective for removing residual phenol from crude BHPF.[8]

  • Initial Dissolution: Mix the impure BHPF with a sufficient amount of methanol at room temperature to dissolve all the impurities.[8]

  • Filtration (Optional): If any solid material remains undissolved, filter the mixture.[8]

  • Water Addition: Add water to the methanol filtrate. This will likely cause the BHPF to precipitate or form a suspension.

  • Heating: Heat the methanol-water mixture to its reflux temperature (typically 65-90°C) to redissolve the BHPF and obtain a clear solution.[8]

  • Cooling: Cool the solution to below 30°C. The pure BHPF will precipitate as a white crystalline solid.[8]

  • Isolation: Separate the purified BHPF crystals from the liquid containing the dissolved impurities by vacuum filtration.

  • Drying: Dry the crystals thoroughly.

Visualizations

Recrystallization_Workflow start Crude BHPF dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities present) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool Clear Solution insoluble_impurities Insoluble Impurities hot_filtration->insoluble_impurities Impurities Removed ice_bath Cool in Ice Bath cool->ice_bath filtration Vacuum Filtration ice_bath->filtration wash Wash with Ice-Cold Solvent filtration->wash mother_liquor Mother Liquor (contains soluble impurities) filtration->mother_liquor dry Dry Crystals wash->dry end_product High-Purity BHPF dry->end_product Troubleshooting_Recrystallization start Cooled Solution check_crystals Crystals Formed? start->check_crystals yes_path Yes no_path No check_yield Yield is Low? yes_path->check_yield yield_ok Proceed to Filtration check_yield->yield_ok No yield_low Too much solvent used? Concentrate mother liquor and re-cool. check_yield->yield_low Yes oiled_out Oiled Out? no_path->oiled_out oil_yes Yes oil_no No (Clear Solution) oil_remedy Re-heat, add more solvent, cool very slowly. oil_yes->oil_remedy induce_crystallization Induce Crystallization: - Scratch flask - Add seed crystal - Cool further oil_no->induce_crystallization

References

Technical Support Center: Minimizing Byproduct Formation in Fluorenone and Phenol Condensation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the condensation reaction of fluorenone and phenol (B47542) to synthesize 9,9-bis(4-hydroxyphenyl)fluorene (BHPF). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions to minimize byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the primary desired product of the fluorenone and phenol condensation reaction?

A1: The primary desired product is this compound (BHPF). This compound is a valuable monomer in the production of high-performance polymers such as specialty polycarbonates and epoxy resins, prized for their thermal stability and optical properties.[1][2]

Q2: What are the most common byproducts in this reaction, and what causes their formation?

A2: The most common byproducts include:

  • 9-(4-hydroxyphenyl)-9-(2-hydroxyphenyl)fluorene (ortho,para-isomer): This isomer forms due to the electrophilic substitution occurring at the ortho position of the phenol ring instead of the desired para position. Its formation is often promoted by certain catalyst systems and reaction conditions.[3]

  • Oligomers: These higher molecular weight impurities can arise from further reactions of the desired product with the starting materials or intermediates, especially at elevated temperatures or with prolonged reaction times.[2]

  • Unreacted starting materials: Residual fluorenone and phenol can remain if the reaction does not go to completion.

The formation of these byproducts is influenced by factors such as catalyst choice, reaction temperature, and the molar ratio of reactants.[2]

Q3: How can I monitor the progress of the reaction and the formation of byproducts?

A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction's progress. By comparing the reaction mixture to standards of the starting materials and the purified product, you can track the consumption of reactants and the formation of BHPF and byproducts. High-performance liquid chromatography (HPLC) is a more quantitative technique used for final purity analysis.[2][4]

Q4: What are the key reaction parameters to control for minimizing byproducts?

A4: To achieve high purity and yield, meticulous control over the following parameters is crucial:

  • Catalyst System: The choice of an acidic catalyst and a co-catalyst is critical. Systems like sulfuric acid with a mercapto compound co-catalyst or specialized ionic liquids have been shown to improve selectivity.[1][2][5]

  • Reaction Temperature: Higher temperatures can increase the reaction rate but may also lead to the formation of undesired byproducts like oligomers. An optimal temperature must be determined for the specific catalytic system being used.[1]

  • Molar Ratio of Reactants: An excess of phenol is typically used to drive the reaction towards the desired product and can also act as a solvent. However, the optimal ratio needs to be determined experimentally to maximize yield and purity.[4][6]

  • Reaction Time: Sufficient reaction time is necessary for complete conversion of the starting materials, but prolonged times can lead to increased byproduct formation.[4]

Troubleshooting Guides

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of BHPF Incomplete reaction.- Increase reaction time and monitor via TLC until fluorenone is consumed.[4]- Ensure proper catalyst activity and concentration.[1]- Optimize the reaction temperature; it may be too low for the chosen catalyst system.[1]
Suboptimal molar ratio of reactants.- Experiment with increasing the molar excess of phenol. A common starting point is a 4:1 to 10:1 molar ratio of phenol to fluorenone.[4][6]
High Levels of ortho,para-Isomer Inappropriate catalyst system.- Consider using a catalyst system known for high para-selectivity, such as certain bifunctional ionic liquids or a combination of a strong acid with a thiol co-catalyst.[1]
Reaction temperature is not optimal.- Investigate the effect of lowering the reaction temperature, as this can sometimes improve regioselectivity.
Presence of Oligomeric Byproducts Reaction temperature is too high.- Lower the reaction temperature. While this may require a longer reaction time, it can significantly reduce oligomer formation.[1]
Reaction time is excessively long.- Monitor the reaction closely and stop it once the starting material is consumed to avoid side reactions.[4]
Product Discoloration (Yellowish Tint) Presence of unreacted fluorenone.- Ensure the reaction goes to completion.- Purify the crude product by recrystallization from a suitable solvent system.[2]
Oxidation of phenolic groups.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Difficulty in Product Purification Ineffective recrystallization solvent.- Experiment with different solvent systems for recrystallization. Acetonitrile (B52724) and methanol/water mixtures have been reported to be effective for purifying BHPF.[3]
Co-precipitation of impurities.- If a single recrystallization is insufficient, a second recrystallization or column chromatography may be necessary.[2]

Data Presentation

Effect of Phenol to Fluorenone Molar Ratio on BHPF Purity and Yield

Catalyst System: Heteropoly acid (H₄Ti(H₂O)TiW₁₁O₃₉) and 3-mercaptopropionic acid co-catalyst. Reaction Time: 12 hours. Data adapted from a study on heteropoly acid catalysis.[4]

Molar Ratio (Phenol:Fluorenone)Purity of BHPF (%)Yield of BHPF (%)
4:183.3459.89
6:188.4671.70
8:196.1382.83
10:198.8387.25
12:197.0287.16
Influence of Reaction Temperature on Fluorenone Conversion and BHPF Selectivity

Catalyst System: Bifunctional Ionic Liquid (IL 6c). Reaction Time: 4 hours. Data adapted from a study on bifunctional ionic liquid catalysis.[1]

Temperature (°C)Conversion of Fluorenone (%)Selectivity for BHPF (%)
70~85~92
90~95~92
11010091.8
140100<90

Experimental Protocols

Protocol 1: Synthesis of BHPF using a Heteropoly Acid Catalyst

This protocol is adapted from a study utilizing a heteropoly acid as the catalyst and 3-mercaptopropionic acid as a co-catalyst.[4]

Materials:

  • Fluorenone

  • Phenol

  • Heteropoly acid (e.g., H₄Ti(H₂O)TiW₁₁O₃₉)

  • 3-mercaptopropionic acid

  • Toluene (or another suitable solvent)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine fluorenone and phenol in a 1:10 molar ratio.

  • Add the heteropoly acid catalyst (e.g., 10 wt% relative to fluorenone) and the 3-mercaptopropionic acid co-catalyst (e.g., 2.5 wt% relative to fluorenone).

  • Heat the reaction mixture to 120°C with continuous stirring.

  • Maintain the reaction at this temperature for 12 hours, monitoring the progress by TLC.

  • After the reaction is complete (as indicated by the consumption of fluorenone), cool the mixture to room temperature.

  • Add boiling water to the reaction mixture and stir vigorously to precipitate the crude product.

  • Filter the crude product and wash it thoroughly with hot deionized water to remove excess phenol and catalyst.

  • Dry the crude product under vacuum.

  • Further purify the crude product by recrystallization from a suitable solvent such as acetonitrile or a methanol/water mixture.

Visualizations

Reaction_Mechanism Fluorenone Fluorenone Activated_Fluorenone Protonated Fluorenone (Activated Electrophile) Fluorenone->Activated_Fluorenone + H+ Phenol1 Phenol (1st molecule) Intermediate1 Carbocation Intermediate 1 Phenol2 Phenol (2nd molecule) BHPF This compound (BHPF) Acid_Catalyst Acid Catalyst (H+) Activated_Fluorenone->Intermediate1 + Phenol (para attack) Intermediate2 9-(4-hydroxyphenyl)fluoren-9-ol Intermediate1->Intermediate2 - H+ Activated_Intermediate2 Protonated Intermediate 2 Intermediate2->Activated_Intermediate2 + H+ Carbocation_Intermediate2 Carbocation Intermediate 2 Activated_Intermediate2->Carbocation_Intermediate2 - H2O Carbocation_Intermediate2->BHPF + Phenol (para attack) Byproduct ortho,para-Isomer Carbocation_Intermediate2->Byproduct + Phenol (ortho attack) Ortho_Phenol Phenol (ortho attack)

Caption: Proposed reaction mechanism for the acid-catalyzed condensation of fluorenone and phenol.

Troubleshooting_Workflow Start Start: Low Yield or High Impurity Analyze Analyze Crude Product (TLC, HPLC) Start->Analyze Identify_Issue Identify Primary Issue Analyze->Identify_Issue Incomplete_Rxn Incomplete Reaction Identify_Issue->Incomplete_Rxn Unreacted Fluorenone High_Isomer High Isomer Content Identify_Issue->High_Isomer ortho,para-Isomer High_Oligomer High Oligomer Content Identify_Issue->High_Oligomer Oligomers Optimize_Time_Temp Increase Reaction Time or Temperature Incomplete_Rxn->Optimize_Time_Temp Check_Catalyst Check Catalyst Activity and Concentration Incomplete_Rxn->Check_Catalyst Optimize_Catalyst Change Catalyst System High_Isomer->Optimize_Catalyst Optimize_Temp_Isomer Lower Reaction Temperature High_Isomer->Optimize_Temp_Isomer Optimize_Temp_Oligomer Lower Reaction Temperature High_Oligomer->Optimize_Temp_Oligomer Optimize_Time_Oligomer Reduce Reaction Time High_Oligomer->Optimize_Time_Oligomer Re_Analyze Re-run Reaction and Analyze Optimize_Time_Temp->Re_Analyze Check_Catalyst->Re_Analyze Optimize_Catalyst->Re_Analyze Optimize_Temp_Isomer->Re_Analyze Optimize_Temp_Oligomer->Re_Analyze Optimize_Time_Oligomer->Re_Analyze Re_Analyze->Identify_Issue If still issues Success Successful Optimization Re_Analyze->Success Issue Resolved

Caption: A logical workflow for troubleshooting byproduct formation in the fluorenone-phenol condensation.

References

Troubleshooting low conversion rates in BHPF synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 9,9-bis(4-hydroxyphenyl)fluorene (BHPF).

Troubleshooting Guides

This section addresses specific issues that may arise during BHPF synthesis in a question-and-answer format.

Issue 1: Low Conversion Rate or Yield

Q1: My BHPF synthesis reaction is showing low conversion of fluorenone, resulting in a low yield. What are the potential causes and how can I troubleshoot this?

A1: Low conversion in BHPF synthesis can stem from several factors related to reaction conditions and reagents. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

  • Suboptimal Molar Ratio of Reactants: An inappropriate ratio of phenol (B47542) to fluorenone can significantly impact the reaction rate. While the stoichiometric ratio is 2:1, using a larger excess of phenol is common to drive the reaction forward. However, an excessive amount of phenol can hinder the reaction by reducing the contact probability between fluorenone and the catalyst.[1]

    • Recommendation: Optimize the phenol to fluorenone molar ratio. A common starting point is a 10:1 ratio.[1]

  • Insufficient Catalyst or Co-catalyst Activity: The acidic catalyst and any co-catalyst are crucial for the condensation reaction.

    • Recommendation:

      • Verify the amount of catalyst and co-catalyst. For heteropoly acid catalysts, a dosage of around 10% of the weight of fluorenone for the catalyst and 2.5% for a co-catalyst like 3-mercaptopropionic acid has been shown to be effective.[1]

      • Ensure the catalyst is active. Catalyst deactivation can occur, for example, through coking in the case of heteropoly acids.[2][3] Consider using fresh catalyst or regenerating the catalyst if possible.

  • Inadequate Reaction Temperature: The reaction temperature directly influences the reaction rate.

    • Recommendation: Ensure the reaction is conducted at an optimal temperature, typically between 110°C and 120°C.[1] Lower temperatures will result in a slower reaction, while excessively high temperatures may lead to side reactions.

  • Insufficient Reaction Time: The reaction may not have had enough time to proceed to completion.

    • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC).[4][5][6][7] An optimal reaction time is typically between 4 to 12 hours.[1]

Experimental Protocol: Monitoring Reaction Progress by TLC

  • Prepare the TLC Plate: Draw a baseline in pencil on a silica (B1680970) gel TLC plate. Mark three lanes: "Fluorenone" (starting material), "Co-spot," and "Reaction Mixture."

  • Spot the Plate:

    • In the "Fluorenone" lane, spot a dilute solution of your fluorenone starting material.

    • In the "Reaction Mixture" lane, spot a small aliquot of your reaction mixture.

    • In the "Co-spot" lane, first spot the fluorenone solution and then, on top of the same spot, apply the reaction mixture.

  • Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate).

  • Visualize: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp.

  • Analyze: The reaction is complete when the spot corresponding to fluorenone is no longer visible in the "Reaction Mixture" lane. The appearance of a new spot with a different Rf value indicates the formation of the BHPF product.

Issue 2: Low Purity of the Final Product

Q2: My final BHPF product is impure, showing multiple spots on TLC or additional peaks in HPLC/NMR. What are the likely impurities and how can I improve the purity?

A2: Impurities in BHPF synthesis often arise from side reactions or incomplete removal of starting materials and byproducts.

Common Impurities:

  • Unreacted Fluorenone: The presence of the yellow-colored starting material, 9-fluorenone, is a common impurity if the reaction has not gone to completion.[8]

  • Isomeric Byproducts: The primary byproduct is often the ortho,para-isomer, 9-(4-hydroxyphenyl)-9-(2-hydroxyphenyl)fluorene.[9]

  • Residual Phenol: Due to the use of excess phenol in the reaction, it can remain as an impurity in the crude product.[1]

Troubleshooting and Purification:

  • Optimize Reaction Conditions to Minimize Side Products:

    • Careful control of the reaction temperature can help minimize the formation of unwanted isomers.

  • Purification of Crude BHPF:

    • Removal of Excess Phenol: The excess phenol can be removed by various methods, including steam distillation or washing with water.

    • Recrystallization: This is a highly effective method for purifying BHPF.[8]

      • Solvent Selection: An ideal solvent for recrystallization will dissolve the BHPF at high temperatures but have low solubility at room temperature or below. Common solvents used for the recrystallization of BHPF and its adducts include diethyl ether, acetone, ethanol, propanol, dioxane, acetic acid, and toluene.[9] A mixture of methanol (B129727) and water has also been reported for purification.[1]

      • Two-Step Purification: A two-step purification process can yield high-purity BHPF. A first step using acetonitrile (B52724) followed by a second step with a solvent selected from aliphatic alcohols, a mixture of aromatic hydrocarbons and aliphatic alcohols, or a mixture of aromatic hydrocarbons and nitriles has been described.[9]

Experimental Protocol: Recrystallization of BHPF

  • Dissolution: Dissolve the crude BHPF product in a minimal amount of a suitable hot solvent (e.g., ethanol).

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Data Presentation: Comparison of Reaction Conditions for BHPF Synthesis

ParameterHeteropoly Acid Catalysis[1]Bifunctional Ionic Liquid Catalysis
Catalyst 11-tungsten-titanium heteropoly acidSulfonic acid and sulfhydryl functionalized ionic liquid
Co-catalyst 3-mercaptopropionic acidNot required
Reactant Ratio (Phenol:Fluorenone) 10:1 (molar)6:1 (molar)
Reaction Temperature 120°C110°C
Reaction Time 12 hours4 hours
Yield 87.25%~95% (selectivity)
Purity 98.83%High

Frequently Asked Questions (FAQs)

Q: What is the general reaction mechanism for the synthesis of BHPF from fluorenone and phenol?

A: The synthesis of BHPF from fluorenone and phenol is a Friedel-Crafts alkylation reaction. The reaction proceeds via electrophilic aromatic substitution where the fluorenone, activated by an acid catalyst, acts as an electrophile that attacks the electron-rich phenol ring. The reaction typically occurs at the para position of the phenol due to steric hindrance at the ortho positions.

Q: How can I confirm the identity and purity of my synthesized BHPF?

A: The identity and purity of BHPF can be confirmed using a combination of analytical techniques:

  • Thin Layer Chromatography (TLC): To quickly assess the purity and compare the product with the starting materials.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity and identify any isomers or byproducts.[10][11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final product.[10][11][13][14][15]

  • Melting Point: Pure BHPF has a distinct melting point (around 224-225°C), which can be used as an indicator of purity.[9]

Q: My catalyst seems to have lost activity after a few runs. What could be the cause and can it be regenerated?

A: Catalyst deactivation is a common issue in heterogeneous catalysis. For heteropoly acid catalysts used in Friedel-Crafts reactions, a common cause of deactivation is "coking," where carbonaceous deposits form on the catalyst surface, blocking active sites.[2][3] Depending on the nature of the catalyst and the deactivation mechanism, regeneration may be possible. This often involves carefully burning off the coke deposits under controlled conditions.

Visualizations

BHPF Synthesis Pathway

BHPF_Synthesis Fluorenone Fluorenone Intermediate Carbocation Intermediate Fluorenone->Intermediate Phenol Phenol (excess) Catalyst Acid Catalyst (e.g., Heteropoly Acid) Catalyst->Intermediate CoCatalyst Co-catalyst (e.g., 3-Mercaptopropionic Acid) CoCatalyst->Intermediate BHPF This compound (p,p-isomer - Major Product) Intermediate->BHPF + 2 Phenol Isomer 9-(4-hydroxyphenyl)-9-(2-hydroxyphenyl)fluorene (o,p-isomer - Minor Byproduct) Intermediate->Isomer + 2 Phenol

Caption: Reaction pathway for the synthesis of BHPF.

Troubleshooting Workflow for Low BHPF Conversion

Troubleshooting_Workflow Start Low BHPF Conversion CheckRatio Check Phenol:Fluorenone Molar Ratio Start->CheckRatio RatioOK Ratio Correct? (e.g., 10:1) CheckRatio->RatioOK AdjustRatio Adjust Molar Ratio RatioOK->AdjustRatio No CheckCatalyst Check Catalyst & Co-catalyst Dosage and Activity RatioOK->CheckCatalyst Yes AdjustRatio->CheckRatio CatalystOK Dosage & Activity OK? CheckCatalyst->CatalystOK ReplaceCatalyst Use Fresh/Regenerated Catalyst & Check Dosage CatalystOK->ReplaceCatalyst No CheckTemp Check Reaction Temperature CatalystOK->CheckTemp Yes ReplaceCatalyst->CheckCatalyst TempOK Temp Correct? (110-120°C) CheckTemp->TempOK AdjustTemp Adjust Temperature TempOK->AdjustTemp No CheckTime Check Reaction Time (Monitor by TLC) TempOK->CheckTime Yes AdjustTemp->CheckTemp TimeOK Reaction Complete? CheckTime->TimeOK IncreaseTime Increase Reaction Time TimeOK->IncreaseTime No End Problem Resolved TimeOK->End Yes IncreaseTime->CheckTime

Caption: A step-by-step workflow for troubleshooting low conversion rates in BHPF synthesis.

References

Effect of catalyst concentration on BHPF reaction kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effect of catalyst concentration on Bisphenol F (BHPF) reaction kinetics. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of BHPF, focusing on problems related to catalyst concentration.

Problem Potential Cause Suggested Solution
Low BHPF Yield or Formaldehyde (B43269) Conversion Insufficient Catalyst Concentration: The number of active catalytic sites is too low to achieve a high reaction rate within the given time.1. Incrementally increase the catalyst concentration and monitor the reaction progress.2. Ensure the catalyst is well-dispersed in the reaction mixture.3. Verify that the reaction temperature and time are optimal for the chosen catalyst system.
Catalyst Deactivation: Active sites are blocked by bulky, high-molecular-weight byproducts or coke formation, a known issue with catalysts like zeolites.[1]1. For solid catalysts, implement a regeneration procedure, such as calcination in air at a specified temperature (e.g., 500 °C for Zeolite Y).[1]2. Consider using a catalyst less prone to deactivation.3. Optimize reaction conditions (e.g., lower temperature) to minimize byproduct formation.
Poor Selectivity (Undesirable Isomer Ratio) Suboptimal Catalyst Concentration: Catalyst loading can influence the distribution of BHPF isomers (p,p', o,p', and o,o').1. Vary the catalyst concentration systematically to find the optimal loading for the desired isomer selectivity. Refer to literature data for your specific catalyst system.[2]2. The type of catalyst (e.g., Brønsted vs. Lewis acid sites) significantly impacts isomer distribution.[3] Ensure you are using the appropriate catalyst for your target isomer.
Incorrect Reaction Temperature: Temperature can affect the relative rates of formation of different isomers.1. Adjust the reaction temperature. Lower temperatures may favor the formation of a specific isomer.2. Profile the reaction at various temperatures to determine the effect on selectivity.
Reaction Rate is Unresponsive to Increased Stirring Speed Mass Transfer Limitation (Internal): The reaction is limited by the diffusion of reactants into the pores of a heterogeneous catalyst, not by the external diffusion from the bulk liquid.[1]1. This indicates that external mass transfer is not the bottleneck. Focus on optimizing intrinsic kinetic parameters.2. If the reaction rate is too slow, consider using a catalyst with a larger pore size or smaller particle size to reduce diffusion path lengths.
Difficulty in Catalyst Recovery Use of Homogeneous (Liquid) Acid Catalysts: Catalysts like phosphoric acid or hydrochloric acid are difficult to separate from the product mixture, leading to corrosion and environmental concerns.1. Switch to a heterogeneous (solid) acid catalyst, such as an ion-exchange resin, zeolite, or a supported acid like phosphotungstic acid on palygorskite.[3]2. These catalysts can be easily recovered by simple filtration and are often reusable.[3]

Frequently Asked Questions (FAQs)

Q1: What is the typical role of a catalyst in the BHPF synthesis reaction? A1: The synthesis of BHPF is an electrophilic aromatic substitution reaction where phenol (B47542) reacts with formaldehyde. The reaction requires an acid or base catalyst. Acid catalysts, such as phosphoric acid or solid acids like zeolites, protonate the formaldehyde, making it a more reactive electrophile to attack the electron-rich phenol ring.[1][4]

Q2: How does increasing catalyst concentration generally affect the reaction rate? A2: Generally, increasing the catalyst concentration increases the reaction rate, provided the reaction is not limited by other factors like mass transfer. A higher concentration of catalyst provides more active sites for the reactants, leading to a faster conversion of formaldehyde and a higher yield of BHPF within a shorter time. However, there is often an optimal concentration beyond which the benefits diminish or adverse effects like increased byproduct formation occur.

Q3: What is considered an optimal catalyst concentration for BHPF synthesis? A3: The optimal catalyst concentration is highly dependent on the specific catalyst used, reactant ratios, and reaction temperature. For example:

  • Using 12-phosphotungstic acid supported on acid-activated palygorskite (PTA/Pa), an optimal concentration was found to be 0.006 g/g (catalyst weight per gram of reactants).[3]

  • For a short-channeled Zr-Al-SBA-15 catalyst, a high yield was achieved with a catalyst concentration of 0.004 g/cm³ .[5][6] It is crucial to perform optimization studies for your specific experimental setup.

Q4: Can the catalyst concentration affect the final product's isomer distribution? A4: Yes, the catalyst concentration can influence the selectivity towards the different isomers of BHPF (4,4'-BHPF, 2,4'-BHPF, and 2,2'-BHPF). Studies have shown that varying the amount of catalyst can alter the ratio of these isomers in the final product.[2] The acid strength and the type of acid sites (Brønsted vs. Lewis) also play a critical role in determining isomer distribution.[3]

Q5: How can I determine if the reaction is kinetically controlled or mass-transfer limited? A5: A common method is to study the effect of stirring speed on the reaction rate. If increasing the agitation speed (e.g., from 200 to 350 rpm) does not result in a significant change in the reaction rate or product yield, it suggests that the reaction is not limited by external mass transfer. The rate-limiting step is likely the surface reaction on the catalyst or internal pore diffusion.[1][6]

Data on Catalyst Concentration Effects

The following tables summarize quantitative data from studies on the effect of catalyst concentration on BHPF synthesis.

Table 1: Effect of 10% PTA/Pa Catalyst Concentration on Product Yield and Selectivity

Reaction Conditions: Phenol/Formaldehyde mole ratio = 15:1, Temperature = 343 K, Time = 40 min.

Catalyst Conc. (g/g)Product Yield (%)BHPF Selectivity (%)
0.0026593
0.0047895
0.006 87 96
0.0088695
0.0108594

(Data sourced from a graphical representation in a study by Xia et al. on the green synthesis of bisphenol F.[2][3])

Table 2: Effect of 10% PTA/Pa Catalyst Concentration on Isomer Distribution

Reaction Conditions: Phenol/Formaldehyde mole ratio = 15:1, Temperature = 343 K, Time = 40 min.

Catalyst Conc. (g/g)p,p'-BHPF (%)o,p'-BHPF (%)o,o'-BHPF (%)
0.00255405
0.00458384
0.006 60 36 4
0.00859374
0.01058384

(Data sourced from a graphical representation in a study by Xia et al. on the green synthesis of bisphenol F.[2])

Experimental Protocols & Visualizations

General Experimental Protocol for BHPF Synthesis

This protocol provides a generalized methodology for the acid-catalyzed synthesis of BHPF in a batch reactor. Researchers should adapt the specific quantities, temperatures, and times based on the chosen catalyst and desired outcomes.

1. Materials and Setup:

  • Reactants: Phenol, Formaldehyde (typically a 37 wt% aqueous solution).

  • Catalyst: Heterogeneous acid catalyst (e.g., Zeolite Y, PTA/Pa).

  • Reactor: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a temperature probe.

  • Heating: Heating mantle or oil bath.

  • Analysis: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) for product analysis.

2. Procedure:

  • Charging the Reactor: Add a significant molar excess of molten phenol to the reactor (e.g., a phenol-to-formaldehyde molar ratio of 10:1 to 15:1).[1][3]

  • Catalyst Addition: Add the predetermined amount of the solid acid catalyst to the phenol.

  • Heating and Stirring: Begin vigorous stirring (e.g., 250 rpm) and heat the mixture to the desired reaction temperature (e.g., 70°C to 110°C).[1]

  • Initiating the Reaction: Once the temperature is stable, slowly add the formaldehyde solution to the reactor over a set period.

  • Reaction Monitoring: Maintain the reaction at a constant temperature for the specified duration (e.g., 40-60 minutes).[1][3] Withdraw small aliquots of the reaction mixture at regular intervals for analysis.

  • Quenching and Workup: After the reaction is complete, cool the mixture.

  • Catalyst Separation: Separate the solid catalyst from the liquid product mixture by filtration.

  • Product Analysis: Analyze the composition of the liquid phase using HPLC or GC to determine the conversion of formaldehyde, the yield of BHPF, and the selectivity towards different isomers.

Visual Diagrams

Reaction_Pathway Phenol Phenol Intermediate Hydroxymethylphenol Intermediate Phenol->Intermediate Formaldehyde Formaldehyde Formaldehyde->Intermediate Catalyst H+ (Catalyst) Catalyst->Intermediate BHPF Bisphenol F (p,p', o,p', o,o' isomers) Intermediate->BHPF + Phenol Water Water Intermediate->Water - H2O

Caption: Acid-catalyzed reaction pathway for the synthesis of Bisphenol F.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis Reactants Charge Phenol & Catalyst to Reactor Heat Heat to Reaction Temp (e.g., 90°C) Reactants->Heat Add_FA Add Formaldehyde Heat->Add_FA React Stir for set time (e.g., 60 min) Add_FA->React Sample Take Aliquots React->Sample Analyze Analyze Products (HPLC / GC) Sample->Analyze Cool Cool & Filter Catalyst Cool->Analyze Data Calculate Yield & Selectivity Analyze->Data

Caption: General experimental workflow for studying BHPF synthesis kinetics.

Troubleshooting_Tree Start Low BHPF Yield? Check_Conc Is Catalyst Conc. Optimal? Start->Check_Conc Yes Increase_Conc Action: Increase Catalyst Concentration Check_Conc->Increase_Conc No Check_Deactivation Is Catalyst Deactivated? Check_Conc->Check_Deactivation Yes Success Yield Improved Increase_Conc->Success Regenerate Action: Regenerate or Replace Catalyst Check_Deactivation->Regenerate Yes Check_Temp Is Reaction Temp Too Low? Check_Deactivation->Check_Temp No Regenerate->Success Increase_Temp Action: Increase Temperature Check_Temp->Increase_Temp Yes Check_Temp->Success No, review other parameters Increase_Temp->Success

Caption: Decision tree for troubleshooting low yield in BHPF synthesis.

References

Technical Support Center: Purification of 9,9-Bis(4-hydroxyphenyl)fluorene (BHPF)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) regarding the removal of residual phenol (B47542) from 9,9-Bis(4-hydroxyphenyl)fluorene (BHPF) products.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing residual phenol from crude BHPF?

A1: The most common methods for purifying BHPF and removing residual phenol include recrystallization, solvent washing, and distillation techniques.[1][2][3] Recrystallization is widely employed using various solvent systems to selectively precipitate the BHPF while leaving phenol and other impurities in the mother liquor.[1][4] Washing the crude product with appropriate solvents can also effectively remove phenol.[1][2] For larger scale operations or when dealing with high concentrations of phenol, distillation methods like steam distillation or vacuum distillation are effective for initial phenol removal.[2][3]

Q2: How can I detect the presence of residual phenol in my BHPF product?

A2: The presence of residual phenol can be detected using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. A more straightforward, albeit less quantitative, method is to check the melting point of the BHPF product. Pure BHPF has a sharp melting point, and the presence of impurities like phenol will typically lower and broaden the melting point range.[1] For instance, a purified BHPF product can have a melting point of 224-225.5°C.[1]

Q3: What purity levels can be expected from the different purification methods?

A3: With optimized purification protocols, it is possible to achieve high purity levels for BHPF. For example, a two-step purification process involving acetonitrile (B52724) and a subsequent recrystallization from a mixture of an aromatic hydrocarbon and an aliphatic alcohol can yield BHPF with a purity higher than 99.6%.[1]

Troubleshooting Guides

Issue 1: Low Purity of BHPF After Recrystallization

Possible Cause: The chosen recrystallization solvent is not optimal for selectively dissolving impurities while keeping the BHPF insoluble at lower temperatures.

Troubleshooting Steps:

  • Solvent System Selection: Experiment with different solvent systems. Some effective solvents and solvent mixtures reported for BHPF purification include:

    • Acetonitrile[1]

    • A mixture of methanol (B129727) and water[4]

    • A mixture of a lower aliphatic alcohol (e.g., methanol, ethanol, propanol) and an aromatic hydrocarbon (e.g., toluene, xylene)[1]

    • Toluene[1]

    • Nitromethane (particularly effective for removing isomeric impurities)[1]

    • Acetates followed by the addition of a hydrocarbon-based solvent like hexane[1]

  • Optimize Cooling Rate: A slow cooling rate during recrystallization generally promotes the formation of purer crystals. Rapid cooling can trap impurities within the crystal lattice.

  • Perform a Second Recrystallization: If a single recrystallization does not yield the desired purity, a second recrystallization step using the same or a different solvent system can significantly improve the purity.[1]

Issue 2: Residual Phenol Remains After Washing

Possible Cause: The washing solvent is not effectively dissolving the phenol, or an insufficient volume of solvent is being used.

Troubleshooting Steps:

  • Solvent Choice: Ensure the washing solvent has good solubility for phenol. Effective washing solvents include:

    • Acetone[1]

    • Isopropanol[1]

    • Boiling water[2]

  • Washing Procedure:

    • Instead of a simple rinse, consider slurrying the crude product in the heated solvent for a period to ensure thorough contact.

    • Perform multiple washing steps with fresh solvent each time. For example, a procedure might involve sequential washes with acetone, water, and then isopropanol.[1]

Issue 3: Discoloration of the Final BHPF Product

Possible Cause: Presence of colored by-products from the synthesis or degradation of the product during purification.

Troubleshooting Steps:

  • Recrystallization from a Ketone/Alcohol-Aromatic Hydrocarbon Mixture: A method specifically for purifying colored bisphenols involves dissolving the crude product in an aliphatic ketone and then recrystallizing it from a mixed solvent of a lower aliphatic alcohol and an aromatic hydrocarbon.[1]

  • Methanol-Water Treatment: A process of dissolving the impure BHPF in methanol, filtering, adding water to the filtrate, heating to dissolve the suspension, and then cooling to precipitate has been shown to yield a white crystalline product.[4]

Data Presentation

Table 1: Overview of Purification Methods for Removing Residual Phenol from BHPF

Purification MethodSolvent System / ConditionsReported Purity / Melting PointReference
Two-Step Recrystallization 1. Acetonitrile2. Aromatic hydrocarbon/aliphatic alcohol mixture> 99.6%[1]
Recrystallization Nitromethane< 0.5% ortho-, para- isomer impurity, MP: 224.8-225.4°C[1]
Recrystallization TolueneMP: 224°C[1]
Methanol-Water Treatment Methanol and Water"Essentially pure", white crystalline material[4]
Washing Acetone, Water, IsopropanolMP: 221-224°C[1]
Distillation Steam DistillationEffective for removing excess phenol[2]
Dissolution & Precipitation OH-free organic solvent after phenol distillationHigh purity[1]

Experimental Protocols

Protocol 1: Two-Step Recrystallization for High Purity BHPF

This protocol is based on a patented method for achieving high purity BHPF.[1]

  • First Purification Step (Acetonitrile): a. Dissolve the crude BHPF product in acetonitrile with heating and stirring. b. Allow the solution to cool slowly to room temperature to induce crystallization. c. Further cool the mixture in an ice bath to maximize crystal precipitation. d. Isolate the crystals by filtration and wash them with cold acetonitrile. e. Dry the intermediate product.

  • Second Purification Step (Aromatic Hydrocarbon/Aliphatic Alcohol): a. Dissolve the product from the first step in a mixture of an aromatic hydrocarbon (e.g., toluene) and an aliphatic alcohol (e.g., methanol). Use a minimal amount of hot solvent to ensure complete dissolution. b. Allow the solution to cool slowly to room temperature. c. Cool further in an ice bath. d. Filter the purified BHPF crystals. e. Wash the crystals with a cold mixture of the recrystallization solvents. f. Dry the final product under vacuum.

Protocol 2: Purification by Methanol-Water Treatment

This protocol is effective for removing both phenol and coloration.[4]

  • Dissolution in Methanol: a. Mix the crude BHPF containing phenol with methanol at room temperature. Use enough methanol to dissolve all the impurities.

  • Filtration: a. Filter the mixture to remove any insoluble material.

  • Precipitation with Water: a. Add water to the filtrate. A suspension of BHPF will form.

  • Heating and Cooling: a. Heat the mixture to reflux temperature (around 65-90°C) until all the suspended material dissolves completely. b. Cool the solution to below 30°C to allow the pure BHPF to precipitate as white crystals.

  • Isolation: a. Separate the crystals by filtration. b. Wash the crystals with a cold methanol-water mixture. c. Dry the purified BHPF.

Visualizations

experimental_workflow_two_step crude_BHPF Crude BHPF (with residual phenol) step1 Step 1: Recrystallization from Acetonitrile crude_BHPF->step1 intermediate Intermediate Purity BHPF Crystals step1->intermediate impurities1 Phenol & Impurities in Acetonitrile step1->impurities1 step2 Step 2: Recrystallization from Aromatic Hydrocarbon / Aliphatic Alcohol intermediate->step2 pure_BHPF High Purity BHPF (>99.6%) step2->pure_BHPF impurities2 Residual Impurities in Mixed Solvent step2->impurities2

Caption: Workflow for the two-step recrystallization of BHPF.

experimental_workflow_methanol_water crude_BHPF Crude BHPF (with phenol & color) dissolve Dissolve in Methanol crude_BHPF->dissolve filter1 Filter Insolubles dissolve->filter1 add_water Add Water to Filtrate (Precipitation) filter1->add_water heat_cool Heat to Dissolve, then Cool to Crystallize add_water->heat_cool filter2 Filter Purified Crystals heat_cool->filter2 pure_BHPF Pure White Crystalline BHPF filter2->pure_BHPF impurities Phenol & Color Impurities in Filtrate filter2->impurities

Caption: Workflow for BHPF purification using methanol-water treatment.

References

Technical Support Center: Synthesis and Impurity Characterization of 9,9-Bis(4-hydroxyphenyl)fluorene (BHPF)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 9,9-Bis(4-hydroxyphenyl)fluorene (BHPF). It provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to address challenges related to impurity characterization and control.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound (BHPF)?

A1: BHPF is typically synthesized through the acid-catalyzed condensation reaction of 9-fluorenone (B1672902) with phenol (B47542).[1][2] The reaction is facilitated by a catalyst, and various acidic catalysts can be used, including inorganic acids, organic acids, and solid acids.[2] Phenol often serves as both a reactant and a solvent in this process.[2]

Q2: What are the common impurities encountered during BHPF synthesis?

A2: A significant impurity is the ortho-, para- isomer, 9-(4-hydroxyphenyl)-9-(2-hydroxyphenyl) fluorene (B118485).[3] Other potential impurities include unreacted starting materials like phenol and 9-fluorenone, as well as byproducts from side reactions, such as oligomers.[1] Sulfonated reaction products can also form, especially at higher temperatures when using certain acid catalysts.[4]

Q3: Which analytical techniques are most suitable for characterizing impurities in BHPF?

A3: High-Performance Liquid Chromatography (HPLC) is a commonly used method for analyzing the purity of BHPF and quantifying impurities.[5][6] Other valuable techniques include Gas Chromatography-Mass Spectrometry (GC-MS) for identifying volatile impurities and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation of the final product and any isolated impurities.[5][7][8][9] Differential Scanning Calorimetry (DSC) can be used to determine the melting point, which is an indicator of purity.[3]

Q4: How can the purity of the final BHPF product be improved?

A4: Purification is typically achieved through recrystallization from appropriate solvents.[1] A two-step purification process involving acetonitrile (B52724) followed by a solvent like an aliphatic alcohol or a mixture of aromatic hydrocarbons and aliphatic alcohols has been patented.[3] Washing the crude product with solvents such as water or organic solvents helps remove residual reactants and catalysts.[1]

Troubleshooting Guide

Problem 1: Low Yield of BHPF

  • Potential Cause: Suboptimal reaction conditions, such as incorrect temperature, reaction time, or molar ratio of reactants.[1][2]

  • Solution: Optimize the reaction parameters. For instance, a molar ratio of phenol to 9-fluorenone of 6:1, a reaction temperature of 110°C, and a reaction time of 4 hours have been reported as suitable conditions with certain catalysts.[2] Ensure the catalyst used is active and present in the correct concentration.

Problem 2: High Levels of the Ortho-, Para- Isomer Impurity

  • Potential Cause: The reaction conditions may favor the formation of the ortho-substituted byproduct.

  • Solution: Modifying the catalyst system can improve selectivity for the desired para-, para- isomer.[2][7] Additionally, purification methods specifically designed to remove this isomer, such as crystallization using nitromethane, can be employed.[3]

Problem 3: Presence of Colored Impurities in the Final Product

  • Potential Cause: The quality of the 9-fluorenone starting material can directly impact the color of the final product.[1] Side reactions or degradation of reactants/products at elevated temperatures can also lead to colored byproducts.

  • Solution: Use high-purity 9-fluorenone.[1] Carefully control the reaction temperature to minimize the formation of degradation products.[1] Purification steps like recrystallization should help in removing colored impurities.

Problem 4: Difficulty in Removing Residual Phenol

  • Potential Cause: Phenol is often used in excess and can be challenging to remove completely from the final product.[2]

  • Solution: After the reaction, the crude product can be precipitated and thoroughly washed to remove excess phenol.[1] Specific purification methods have been developed to address phenol as an impurity.[3]

Data Presentation

Table 1: Common Impurities in BHPF Synthesis and their Characterization

Impurity NameChemical StructureCommon Analytical Technique for Identification
9-(4-hydroxyphenyl)-9-(2-hydroxyphenyl) fluoreneIsomer of BHPFHPLC, GC-MS, NMR[3]
PhenolC₆H₅OHHPLC, GC-MS[1]
9-FluorenoneC₁₃H₈OHPLC, GC-MS[1]
Oligomeric ByproductsHigher molecular weight speciesSize Exclusion Chromatography (SEC), Mass Spectrometry
Sulfonated ProductsBHPF with -SO₃H group(s)Mass Spectrometry, Elemental Analysis

Table 2: Influence of Reaction Parameters on BHPF Synthesis

ParameterTypical Range/ValueEffect on Yield and PurityReference
Molar Ratio (Phenol:9-Fluorenone) 5:1 to 10:1An excess of phenol is generally used to drive the reaction. Too low a ratio may result in an incomplete reaction.[2]
Reaction Temperature 70°C - 110°CHigher temperatures can increase the reaction rate but may also lead to the formation of byproducts like sulfonated products.[1][2][4]
Reaction Time 4 - 12 hoursSufficient time is needed for the reaction to reach completion. Optimization is required to minimize byproduct formation.[2][10]
Catalyst Type and Concentration Various acidic catalystsThe choice of catalyst significantly impacts the reaction rate and selectivity towards the desired product.[1][2]

Experimental Protocols

1. Synthesis of this compound (BHPF)

This protocol is a general guideline based on typical synthesis methods.[2][11]

  • Materials: 9-fluorenone, phenol, catalyst (e.g., a bifunctional ionic liquid or heteropoly acid), and a co-catalyst if required (e.g., 3-mercaptopropionic acid).[2][11]

  • Procedure:

    • In a reaction vessel equipped with a stirrer and a condenser, charge the desired amounts of 9-fluorenone and phenol.

    • Heat the mixture to the desired reaction temperature (e.g., 110°C) with stirring until the solids are completely dissolved.[2]

    • Add the catalyst and co-catalyst to the reaction mixture.

    • Maintain the reaction at the set temperature for the specified duration (e.g., 4 hours).[2]

    • Monitor the reaction progress by a suitable analytical technique like HPLC.[5]

    • Upon completion, cool the reaction mixture to room temperature.

    • Precipitate the crude product by adding a suitable anti-solvent (e.g., water).

    • Filter the precipitate and wash it thoroughly to remove unreacted phenol and catalyst residues.[1]

    • Dry the crude product under vacuum.

2. Purification of BHPF by Recrystallization

  • Materials: Crude BHPF, suitable solvent (e.g., acetonitrile, toluene, or an alcohol).[1][3]

  • Procedure:

    • Dissolve the crude BHPF in a minimum amount of the chosen solvent at an elevated temperature.

    • If necessary, hot-filter the solution to remove any insoluble impurities.

    • Allow the solution to cool slowly to room temperature to induce crystallization.

    • Further cool the mixture in an ice bath to maximize the yield of crystals.

    • Collect the purified crystals by filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the purified BHPF crystals under vacuum. A purity of >99.5% is often required for specific applications.[1]

3. Analysis of BHPF Purity by High-Performance Liquid Chromatography (HPLC)

This is a general method and may require optimization for specific instruments and impurity profiles.[5]

  • Instrumentation: An HPLC system equipped with a UV detector and a C18 column (e.g., 250 x 4.6 mm, 5 µm).[5]

  • Mobile Phase: A suitable mixture of solvents, such as acetonitrile and water, often with a gradient elution.

  • Sample Preparation:

    • Accurately weigh a small amount of the BHPF sample.

    • Dissolve the sample in a suitable solvent (e.g., the mobile phase) to a known concentration.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.[5]

    • Detection Wavelength: e.g., 257 nm.[5]

    • Flow Rate: e.g., 1.0 mL/min.

    • Injection Volume: e.g., 10 µL.

  • Analysis:

    • Inject the prepared sample into the HPLC system.

    • Record the chromatogram.

    • Identify the peak corresponding to BHPF based on its retention time (determined using a pure standard).

    • Identify and quantify impurity peaks relative to the main product peak. The conversion of 9-fluorenone and the selectivity for BHPF can be calculated from the peak areas.[5]

Visualizations

BHPF_Synthesis Fluorenone 9-Fluorenone Reactants Fluorenone->Reactants Phenol Phenol Phenol->Reactants BHPF This compound Reactants->BHPF Catalyst Acid Catalyst Catalyst->Reactants

Caption: Synthesis of this compound.

Impurity_Formation Fluorenone 9-Fluorenone Reactants Fluorenone->Reactants Phenol Phenol Phenol->Reactants para_para_BHPF p,p'-BHPF (Desired Product) Reactants->para_para_BHPF Para-attack ortho_para_BHPF o,p'-BHPF (Impurity) Reactants->ortho_para_BHPF Ortho-attack Catalyst Acid Catalyst Catalyst->Reactants

Caption: Formation of the desired product and a key isomeric impurity.

Impurity_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis Crude_BHPF Crude BHPF Synthesis Purification Purification (e.g., Recrystallization) Crude_BHPF->Purification Purified_BHPF Purified BHPF Purification->Purified_BHPF Purity_Assessment Purity Assessment (HPLC) Purified_BHPF->Purity_Assessment Impurity_Identification Impurity Identification (LC-MS, GC-MS) Purity_Assessment->Impurity_Identification Impurity peaks detected Structure_Elucidation Structure Elucidation (NMR) Impurity_Identification->Structure_Elucidation Unknown impurity

Caption: Experimental workflow for impurity characterization.

References

Technical Support Center: Drying Methods for Purified 9,9-Bis(4-hydroxyphenyl)fluorene (BHPF)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective removal of solvents from purified 9,9-Bis(4-hydroxyphenyl)fluorene (BHPF).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for drying purified BHPF?

A1: The most prevalent methods for drying purified BHPF after recrystallization are vacuum oven drying and air drying, often in sequence.[1] Initially, the crystalline product is typically washed with a cold solvent and air-dried on a filter funnel under vacuum to remove the bulk of the solvent.[1][2] For complete solvent removal, vacuum oven drying at elevated temperatures is employed.[1]

Q2: Why is it crucial to remove residual solvents from BHPF?

A2: Residual organic solvents are not completely removed by practical manufacturing techniques and offer no therapeutic benefit.[3] It is essential to remove them to the extent possible to meet product specifications, good manufacturing practices, and ensure the safety and stability of the final product.[3][4] For active pharmaceutical ingredients (APIs), regulatory bodies like the FDA provide guidelines on acceptable levels of residual solvents.[5]

Q3: What are the typical solvents used in the purification of BHPF that need to be removed?

A3: Common solvents used in the recrystallization and purification of BHPF include acetonitrile (B52724), toluene (B28343), isopropanol, methanol, and mixtures of these with water.[1][6][7] The choice of drying method will depend on the boiling point and residual amount of these solvents.

Q4: How can I determine if my BHPF sample is sufficiently dry?

A4: The purity of BHPF can be assessed by its melting point, which for a pure compound is in the range of 224-226 °C.[1][8][9] The absence of residual solvent can be confirmed using analytical techniques such as Gas Chromatography (GC) or by performing a loss on drying test.[3]

Q5: Can the drying process affect the quality of the final BHPF product?

A5: Yes, improper drying can lead to issues such as thermal degradation, changes in crystal structure, and the presence of residual solvents, all of which can impact the product's purity, stability, and performance in downstream applications.[4][10] It is important to use appropriate temperatures and drying times to avoid these issues.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Yellowish tint to the final product Presence of impurities, such as unreacted 9-fluorenone (B1672902) or ortho-, para- isomers of BHPF.[11]Perform an additional recrystallization step using an appropriate solvent system. Common purification solvents include acetonitrile, toluene/isopropanol mixtures, or methanol/water mixtures.[1][6]
Low melting point of the dried product The presence of residual solvent or other impurities is depressing the melting point.[1]Extend the drying time in the vacuum oven or slightly increase the temperature, ensuring it remains below the compound's decomposition temperature.[4] If the issue persists, a further purification step may be necessary.
Product appears oily or clumpy after drying Incomplete solvent removal or the presence of low-boiling point impurities.Wash the crystals with a minimum amount of ice-cold, non-polar solvent in which BHPF has low solubility, followed by thorough drying under vacuum.[2][12]
No crystal formation during recrystallization Too much solvent was used, or the solution was cooled too rapidly.[13]Try scratching the inside of the flask with a glass rod to induce crystallization. If that fails, a small seed crystal of pure BHPF can be added.[13] Alternatively, some of the solvent can be evaporated to increase the concentration of the solute.[13]
Poor yield after recrystallization and drying Too much solvent was used during recrystallization, leading to significant product loss in the mother liquor.[13] The washing step was performed with a solvent that was not sufficiently cold, causing some of the product to redissolve.[12]Use the minimum amount of near-boiling solvent necessary to dissolve the compound.[12] Always use ice-cold solvent for washing the crystals on the filter.[2]

Experimental Protocols & Data

Table 1: Summary of Vacuum Oven Drying Parameters for BHPF
Solvent System Used for Recrystallization Drying Temperature (°C) Drying Time (hours) Reference
Toluene/Isopropanol (9:1 v/v) then Acetonitrile120≥ 16[1]
Methanol90≥ 16[1]
Not specified10012[14]
Not specified5012[15]
Protocol 1: General Recrystallization and Drying of BHPF
  • Dissolution: In a suitable flask, dissolve the crude BHPF in a minimum amount of a hot recrystallization solvent (e.g., acetonitrile or a mixture of toluene and isopropanol).[1][12]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[12]

  • Filtration and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[11] Wash the crystals with a small amount of fresh, ice-cold solvent to remove any soluble impurities adhering to the crystal surface.[2]

  • Preliminary Drying: Keep the crystals on the vacuum funnel and allow air to be pulled through them for a period (e.g., two hours at room temperature) to remove the bulk of the solvent.[1]

  • Final Drying: Transfer the crystals to a vacuum oven. Dry the material at the appropriate temperature and for a sufficient duration (see Table 1) to ensure all residual solvent is removed.[1]

Visual Guides

Drying_Workflow Experimental Workflow for Drying Purified BHPF cluster_purification Purification cluster_drying Drying cluster_analysis Quality Control Recrystallization Recrystallization of BHPF Filtration Vacuum Filtration & Washing Recrystallization->Filtration Crystals Formed Air_Drying Preliminary Air Drying (on filter funnel) Filtration->Air_Drying Wet Crystals Vacuum_Oven Vacuum Oven Drying Air_Drying->Vacuum_Oven Partially Dried Crystals Final_Product Pure, Dry BHPF Vacuum_Oven->Final_Product Solvent-Free Crystals Analysis Analysis (Melting Point, GC) Final_Product->Analysis

Workflow for BHPF purification and drying.

Troubleshooting_Logic Troubleshooting Low Melting Point of Dried BHPF Start Dried BHPF has a low melting point Check_Drying Was the drying time and temperature sufficient? Start->Check_Drying Extend_Drying Extend drying time or increase temperature slightly Check_Drying->Extend_Drying No Recheck_MP Re-measure melting point Check_Drying->Recheck_MP Yes Extend_Drying->Recheck_MP Check_Purity Is the melting point still low? Recheck_MP->Check_Purity Failure Consider alternative purification methods Recheck_MP->Failure If problem persists Recrystallize Perform another recrystallization Check_Purity->Recrystallize Yes Success Product is pure Check_Purity->Success No Recrystallize->Recheck_MP

Troubleshooting logic for low melting point.

References

Validation & Comparative

A Comparative Analysis of the Hormonal Activities of 9,9-Bis(4-hydroxyphenyl)fluorene (BHPF) and Bisphenol A (BPA)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of experimental data reveals distinct and opposing hormonal activities of 9,9-Bis(4-hydroxyphenyl)fluorene (BHPF) and the well-studied compound Bisphenol A (BPA). While BPA is a known estrogen agonist, BHPF consistently demonstrates anti-estrogenic properties. This guide provides a detailed comparison of their performance in key experimental assays, offering valuable insights for researchers, scientists, and drug development professionals.

Executive Summary

This guide synthesizes in vitro and in vivo data to compare the hormonal activities of BHPF and BPA. The primary findings indicate that:

  • BPA acts as an estrogen receptor agonist , mimicking the effects of endogenous estrogens.

  • BHPF functions as an estrogen receptor antagonist , blocking the effects of endogenous estrogens.

This fundamental difference in their mechanism of action leads to contrasting physiological outcomes, which are detailed in the subsequent sections.

Data Presentation: A Head-to-Head Comparison

The hormonal activities of BHPF and BPA have been evaluated in a variety of assays. The following tables summarize the key quantitative findings from comparative studies.

CompoundAssay TypeCell Line/ModelEndpointResultPotency
BPA Estrogen Receptor (ER) Transcriptional ActivationT47D-KBlucLuciferase InductionAgonistEC50: ~1 µM
BHPF Estrogen Receptor (ER) Transcriptional ActivationT47D-KBlucInhibition of E2-induced Luciferase ActivityAntagonistIC50: ~0.1 µM

Table 1: In Vitro Estrogenic and Anti-Estrogenic Activity. This table presents the half-maximal effective concentration (EC50) for the estrogenic activity of BPA and the half-maximal inhibitory concentration (IC50) for the anti-estrogenic activity of BHPF in a reporter gene assay.

CompoundAnimal ModelDosingEndpointResult
BPA Immature Female MiceOral GavageUterine WeightSignificant Increase
BHPF Immature Female MiceOral GavageUterine WeightSignificant Decrease

Table 2: In Vivo Uterotrophic Assay Results. This table summarizes the effects of BPA and BHPF on uterine weight in an in vivo mouse model, a key indicator of estrogenic or anti-estrogenic activity.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Estrogen Receptor (ER) Transcriptional Activation Assay (Reporter Gene Assay)

This in vitro assay is used to determine if a chemical can activate or inhibit the estrogen receptor, leading to the expression of a reporter gene (in this case, luciferase).

Objective: To quantify the estrogenic (agonist) or anti-estrogenic (antagonist) activity of test compounds.

Cell Line: T47D-KBluc human breast cancer cells, which are estrogen-responsive and contain a luciferase reporter gene construct.

Procedure:

  • Cell Culture: T47D-KBluc cells are maintained in a phenol (B47542) red-free medium supplemented with fetal bovine serum.

  • Plating: Cells are seeded into 96-well plates and allowed to attach overnight.

  • Dosing:

    • Agonist Assay (for BPA): Cells are treated with various concentrations of the test compound.

    • Antagonist Assay (for BHPF): Cells are co-treated with a fixed concentration of 17β-estradiol (E2), a natural estrogen, and various concentrations of the test compound.

  • Incubation: Plates are incubated for 24 hours to allow for receptor activation and reporter gene expression.

  • Lysis and Luminescence Reading: A reagent is added to lyse the cells and provide the substrate for the luciferase enzyme. The resulting luminescence is measured using a luminometer.

  • Data Analysis: Luminescence values are normalized to a vehicle control. For agonists, the EC50 value is calculated from the dose-response curve. For antagonists, the IC50 value is determined from the inhibition of the E2-induced response.

Uterotrophic Assay

This in vivo assay is a standard method for assessing the estrogenic or anti-estrogenic effects of a substance by measuring its impact on the uterine weight of immature or ovariectomized female rodents.

Objective: To determine the in vivo estrogenic or anti-estrogenic activity of a test compound.

Animal Model: Immature female CD-1 mice (approximately 21 days old).

Procedure:

  • Acclimation: Animals are acclimated to the laboratory conditions for a few days before the start of the experiment.

  • Grouping: Mice are randomly assigned to control and treatment groups.

  • Dosing:

    • Estrogenic Activity (for BPA): Animals are administered the test compound daily for three consecutive days via oral gavage or subcutaneous injection. A vehicle control group receives only the vehicle.

    • Anti-Estrogenic Activity (for BHPF): Animals are co-administered a known estrogen (like ethinyl estradiol) along with the test compound daily for three consecutive days. A positive control group receives the estrogen only.

  • Necropsy: On the day after the final dose, the animals are euthanized.

  • Uterine Excision and Weighing: The uteri are carefully excised, trimmed of any adhering fat and connective tissue, and weighed (wet weight). The uteri may also be blotted to remove luminal fluid before weighing (blotted weight).

  • Data Analysis: The uterine weights of the treatment groups are compared to the control group. A statistically significant increase in uterine weight indicates estrogenic activity, while a significant decrease in the estrogen-induced uterine weight gain indicates anti-estrogenic activity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Estrogenic_Signaling_Pathway cluster_BPA Bisphenol A (BPA) - Agonist Activity BPA BPA ER_BPA Estrogen Receptor (ER) BPA->ER_BPA Binds and Activates ERE_BPA Estrogen Response Element (ERE) ER_BPA->ERE_BPA Binds to DNA Gene_Activation Gene Transcription (e.g., Proliferation Genes) ERE_BPA->Gene_Activation Cellular_Response_BPA Estrogenic Effects (e.g., Uterine Growth) Gene_Activation->Cellular_Response_BPA

Caption: BPA's estrogenic signaling pathway.

Anti_Estrogenic_Signaling_Pathway cluster_BHPF This compound (BHPF) - Antagonist Activity BHPF BHPF ER_BHPF Estrogen Receptor (ER) BHPF->ER_BHPF Binds and Blocks Estrogen Endogenous Estrogen (E2) Estrogen->ER_BHPF Binding Inhibited ERE_BHPF Estrogen Response Element (ERE) ER_BHPF->ERE_BHPF Binding Prevented No_Gene_Activation Blocked Gene Transcription ERE_BHPF->No_Gene_Activation Cellular_Response_BHPF Anti-Estrogenic Effects (e.g., Reduced Uterine Growth) No_Gene_Activation->Cellular_Response_BHPF

Caption: BHPF's anti-estrogenic signaling pathway.

Reporter_Gene_Assay_Workflow start Plate Estrogen-Responsive Cells (e.g., T47D-KBluc) treat Treat with Compound (BPA or BHPF +/- E2) start->treat incubate Incubate for 24h treat->incubate lyse Lyse Cells and Add Luciferase Substrate incubate->lyse read Measure Luminescence lyse->read analyze Analyze Data (Calculate EC50 or IC50) read->analyze end Determine Hormonal Activity analyze->end

Caption: Workflow for the Reporter Gene Assay.

Uterotrophic_Assay_Workflow start Acclimate Immature Female Mice dose Administer Compound Daily for 3 Days start->dose necropsy Necropsy on Day 4 dose->necropsy weigh Excise and Weigh Uteri necropsy->weigh compare Compare Uterine Weights to Control Group weigh->compare end Determine In Vivo Hormonal Activity compare->end

Caption: Workflow for the Uterotrophic Assay.

Conclusion

The experimental evidence clearly delineates the opposing hormonal activities of this compound and Bisphenol A. BPA is a well-established estrogen receptor agonist, promoting estrogenic responses both in vitro and in vivo. In stark contrast, BHPF acts as an estrogen receptor antagonist, effectively blocking estrogen-mediated signaling. This comparative guide, with its presentation of quantitative data, detailed experimental protocols, and clear visual diagrams, provides a critical resource for the scientific community to understand the distinct endocrine-disrupting profiles of these two compounds. These findings underscore the importance of thorough toxicological evaluation of BPA substitutes to avoid regrettable substitution with compounds that may also interfere with the endocrine system, albeit through different mechanisms.

9,9-Bis(4-hydroxyphenyl)fluorene (BHPF) as a High-Performance, BPA-Free Alternative in Polycarbonate Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for safer, high-performance materials is paramount. This guide provides a comprehensive comparison of polycarbonates synthesized from 9,9-Bis(4-hydroxyphenyl)fluorene (BHPF) and the conventionally used Bisphenol A (BPA). We present a data-driven analysis of their performance, detailed experimental protocols for their synthesis, and an examination of their distinct interactions with estrogen receptors.

The widespread use of BPA-based polycarbonates has been met with increasing scrutiny due to the endocrine-disrupting properties of BPA. This has spurred the development of BPA-free alternatives, with BHPF emerging as a promising candidate. Polycarbonates derived from BHPF exhibit enhanced thermal stability and desirable optical properties, positioning them as a viable substitute in demanding applications. However, it is crucial to note that while BHPF does not exhibit the estrogenic activity associated with BPA, it has been shown to possess anti-estrogenic properties, which may also have physiological implications.[1]

Performance Comparison: BHPF-Polycarbonate vs. BPA-Polycarbonate

The selection of a monomer for polycarbonate synthesis significantly influences the material's final properties. The following tables summarize the key performance differences between polycarbonates derived from BHPF and BPA, based on available experimental data.

Table 1: Mechanical Properties

PropertyBHPF-PolycarbonateBPA-PolycarbonateTest Method
Tensile Strength at Break (MPa) 23 - 72[1]~60 - 72.4ASTM D638
Flexural Modulus (GPa) Data not available~2.2 - 2.4ASTM D790
Notched Izod Impact Strength (kJ/m²) Data not available~16 - 35ASTM D256 / ISO 180

Table 2: Thermal Properties

PropertyBHPF-PolycarbonateBPA-PolycarbonateTest Method
Glass Transition Temperature (Tg) (°C) ~275[1]~147DSC
Initial Decomposition Temperature (T5%) (°C) ~440[1]~320 - 425TGA

Table 3: Optical Properties

PropertyBHPF-PolycarbonateBPA-PolycarbonateTest Method
Light Transmittance (%) ~88.1[1]~85 - 91ASTM D1003
Refractive Index ~1.656 - 1.71[1][2][3][4]~1.584 - 1.586ASTM D542

Experimental Protocols

The following sections detail the methodologies for the synthesis of the BHPF monomer and the subsequent polymerization to form BHPF-polycarbonate, alongside a comparative protocol for BPA-polycarbonate synthesis via melt transesterification.

Synthesis of this compound (BHPF) Monomer

Materials:

  • 9-Fluorenone

  • Phenol (B47542)

  • Acid catalyst (e.g., methanesulfonic acid, heteropoly acid)

  • Co-catalyst (e.g., 3-mercaptopropionic acid)

  • Solvent (e.g., toluene)

Procedure:

  • To a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, add 9-fluorenone, an excess of phenol, and the solvent.

  • Introduce the acid catalyst and co-catalyst to the mixture.

  • Heat the reaction mixture to a temperature between 40°C and 110°C and maintain for a period of 2 to 13 hours, depending on the catalytic system used.[5]

  • Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture and precipitate the crude BHPF product by adding a non-solvent or by cooling.

  • Filter the crude product and wash thoroughly to remove unreacted phenol and catalyst residues.

  • Purify the crude BHPF by recrystallization from a suitable solvent to obtain a high-purity monomer.

  • Dry the purified BHPF under vacuum.

Synthesis of BHPF-Polycarbonate via Melt Transesterification

Materials:

Procedure:

  • Charge the reaction vessel with BHPF and DPC in a precise molar ratio (e.g., 1:1.01 to 1:1.1).[1]

  • Add the transesterification catalyst to the mixture.

  • Under a nitrogen atmosphere, heat the mixture to a temperature range of 180-220°C to initiate the transesterification reaction, leading to the formation of oligomers and the release of phenol.

  • Gradually reduce the pressure to facilitate the removal of the phenol byproduct, which drives the polymerization reaction forward.

  • Increase the temperature in stages, typically up to 300-330°C, to promote the growth of high molecular weight polymer chains.[1]

  • Maintain the final temperature and low pressure for a specified duration (e.g., 150 minutes) to achieve the desired molecular weight.[1]

  • Extrude the molten polycarbonate from the reactor and cool to obtain the solid polymer.

Synthesis of BPA-Polycarbonate via Melt Transesterification (for comparison)

Materials:

  • Bisphenol A (BPA)

  • Diphenyl Carbonate (DPC)

  • Transesterification catalyst (e.g., sodium hydroxide, lithium acetate)[6]

Procedure:

  • Combine BPA and DPC in the reaction vessel, typically with a slight molar excess of DPC (e.g., 1:1.04).[6]

  • Introduce the catalyst.

  • Heat the mixture under a nitrogen atmosphere to a temperature of approximately 180-200°C to start the transesterification process and the removal of phenol.

  • Gradually increase the temperature to around 220-260°C while simultaneously reducing the pressure to further drive the polymerization.

  • For the final polycondensation stage, raise the temperature to 270-300°C under high vacuum (<1 mmHg) to achieve a high molecular weight polycarbonate.

  • The reaction is typically continued until the desired melt viscosity is reached.

  • The resulting polymer is then extruded and pelletized.

Visualization of Signaling Pathways and Experimental Workflow

To illustrate the distinct biological interactions of BPA and BHPF, as well as the general workflow for polycarbonate synthesis and characterization, the following diagrams are provided.

G cluster_workflow General Experimental Workflow for Polycarbonate Comparison Monomer_Synthesis Monomer Synthesis (BHPF or BPA) Polymerization Melt Transesterification Polymerization Monomer_Synthesis->Polymerization Purified Monomer Characterization Polymer Characterization Polymerization->Characterization Polycarbonate Resin Data_Analysis Comparative Data Analysis Characterization->Data_Analysis Performance Data

Experimental workflow for polycarbonate synthesis and comparison.

G cluster_bpa BPA: Estrogenic Activity cluster_bhpf BHPF: Anti-Estrogenic Activity BPA Bisphenol A (BPA) ER_BPA Estrogen Receptor (ERα) BPA->ER_BPA Binds and Activates ERE_BPA Estrogen Response Element (ERE) in DNA ER_BPA->ERE_BPA Binds to Transcription_BPA Gene Transcription (Estrogenic Response) ERE_BPA->Transcription_BPA Initiates BHPF BHPF ER_BHPF Estrogen Receptor (ERα) BHPF->ER_BHPF Binds and Blocks No_Transcription Blocked Gene Transcription (No Estrogenic Response) ER_BHPF->No_Transcription Prevents Activation Estrogen Endogenous Estrogen Estrogen->ER_BHPF Binding Inhibited

Comparative signaling pathways of BPA and BHPF.

Conclusion

This compound presents a compelling alternative to Bisphenol A for the synthesis of high-performance polycarbonates, particularly in applications demanding superior thermal resistance and optical clarity. The data indicates a significant improvement in the glass transition and decomposition temperatures of BHPF-polycarbonates compared to their BPA-based counterparts. However, the mechanical properties of pure BHPF-polycarbonates require further comprehensive characterization for a complete comparative assessment.

From a biological standpoint, the substitution of BPA with BHPF mitigates the risk of estrogenic activity. Nevertheless, the anti-estrogenic nature of BHPF warrants careful consideration and further toxicological evaluation to fully understand its potential health implications. This guide provides a foundational resource for researchers and professionals to make informed decisions regarding the use of BHPF as a BPA substitute in the development of advanced and safer polymer materials.

References

Unveiling the Anti-Estrogenic Profile of BHPF: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of in vitro and in vivo studies reveals the potent anti-estrogenic effects of Bisphenol HPF (BHPF), a substitute for Bisphenol A (BPA). This guide provides a detailed comparison of BHPF's performance against well-established anti-estrogen drugs, tamoxifen (B1202) and fulvestrant, offering valuable insights for researchers, scientists, and professionals in drug development.

Quantitative Data Summary: A Side-by-Side Look at Anti-Estrogenic Potency

The following tables present a summary of the quantitative data gathered from various studies, highlighting the comparative anti-estrogenic efficacy of BHPF, tamoxifen, and fulvestrant. It is important to consider that the data for each compound may originate from different studies with varying experimental conditions.

Table 1: In Vitro Anti-Estrogenic Activity

CompoundAssayCell Line/TargetPotency (IC50 / Ki)
BHPF Estrogen Receptor α (ERα) Luciferase Reporter AssayT47D cells~1 µM
Tamoxifen Estrogen Receptor α (ERα) Luciferase Reporter AssayT47D cells~0.1 µM
Fulvestrant Estrogen Receptor α (ERα) Luciferase Reporter AssayT47D cells~0.1 nM
BHPF Competitive Estrogen Receptor Binding AssayHuman ERαKi not explicitly found
Tamoxifen Competitive Estrogen Receptor Binding AssayHuman ERαKi ≈ 1-10 nM
Fulvestrant Competitive Estrogen Receptor Binding AssayHuman ERαKi ≈ 1-5 nM

Table 2: In Vivo Anti-Uterotrophic Activity in Mice

CompoundDosing RegimenEffect on Uterine Weight
BHPF 0.2, 2, 20 mg/kg/day (Oral Gavage)Significant reduction at all doses
Tamoxifen 1 mg/kg/day (Oral Gavage)Significant reduction
Fulvestrant 5 mg/kg/day (Subcutaneous Injection)Significant reduction

Detailed Experimental Protocols

To ensure reproducibility and accurate comparison, detailed methodologies for the key experiments cited are provided below.

MCF-7 Cell Proliferation Assay (Anti-Estrogenic Activity)

This assay evaluates a compound's ability to inhibit the estrogen-induced growth of ER-positive MCF-7 breast cancer cells.

  • Cell Culture: MCF-7 cells are maintained in DMEM supplemented with 10% fetal bovine serum (FBS). Prior to the assay, cells are cultured in phenol (B47542) red-free DMEM with 5% charcoal-stripped FBS for at least 3 days to deplete endogenous estrogens.

  • Treatment: Cells are seeded in 96-well plates. After 24 hours, the medium is replaced with treatment medium containing 0.1 nM 17β-estradiol (E2) and varying concentrations of the test compounds (BHPF, tamoxifen, or fulvestrant).

  • Incubation: Plates are incubated for 6 days, with a medium change on day 3.

  • Proliferation Assessment: Cell viability is determined using the Sulforhodamine B (SRB) colorimetric assay.

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of E2-induced proliferation (IC50) is calculated from the dose-response curves.

Uterotrophic Assay in Immature Female Mice

This in vivo assay assesses the anti-estrogenic activity of a compound by measuring its ability to inhibit estrogen-induced uterine growth.

  • Animals: Immature female C57BL/6 mice (18 days old) are used.

  • Dosing: Animals are treated daily for three consecutive days by oral gavage with the test compound (BHPF or tamoxifen) or by subcutaneous injection (fulvestrant). One hour after each dose of the test compound, mice are treated with a subcutaneous injection of estradiol (B170435) (E2) to stimulate uterine growth.

  • Tissue Collection: Twenty-four hours after the final dose, the mice are euthanized, and their uteri are excised and weighed.

  • Data Analysis: The uterine weight is normalized to the body weight. The anti-estrogenic effect is determined by the reduction in uterine weight in the presence of the test compound compared to E2 treatment alone.

Yeast Two-Hybrid (Y2H) Assay

This assay is employed to investigate the direct interaction of compounds with the estrogen receptor.

  • Principle: The yeast strain contains two plasmids: one encoding the human ERα ligand-binding domain (LBD) fused to the GAL4 DNA-binding domain (DBD), and the other encoding a coactivator peptide fused to the GAL4 activation domain (AD). In the presence of an ER agonist, the ER-LBD interacts with the coactivator, reconstituting a functional GAL4 transcription factor that drives the expression of a reporter gene (e.g., lacZ).

  • Procedure: Yeast cells are grown in the presence of a constant concentration of E2 and varying concentrations of the test compound.

  • Data Analysis: The β-galactosidase activity is measured to quantify reporter gene expression. A decrease in β-galactosidase activity in the presence of the test compound indicates its anti-estrogenic activity.

Visualizing the Mechanisms and Workflows

To provide a clearer understanding of the signaling pathways, experimental processes, and logical connections, the following diagrams have been generated using the DOT language.

EstrogenSignalingPathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estradiol (E2) ER Estrogen Receptor (ER) E2->ER Binds HSP HSP90 ER->HSP Dissociates from ERE Estrogen Response Element ER->ERE Dimerizes & Translocates Transcription Gene Transcription ERE->Transcription Activates BHPF BHPF BHPF->ER Antagonist Tamoxifen Tamoxifen Tamoxifen->ER Antagonist Fulvestrant Fulvestrant Fulvestrant->ER Antagonist & Degrader

Caption: Estrogen signaling and points of inhibition.

ExperimentalWorkflow start Start invitro In Vitro Assays (MCF-7, Y2H) start->invitro invivo In Vivo Assay (Uterotrophic) start->invivo data_collection Data Collection (IC50, Uterine Weight) invitro->data_collection invivo->data_collection data_analysis Comparative Analysis data_collection->data_analysis conclusion Conclusion on Anti-Estrogenic Potency data_analysis->conclusion

Caption: Experimental workflow for comparison.

LogicalRelationship BHPF BHPF ER_Antagonism Estrogen Receptor Antagonism BHPF->ER_Antagonism InVitro_Effects Inhibition of ER-positive Cancer Cell Growth ER_Antagonism->InVitro_Effects InVivo_Effects Anti-uterotrophic Effect in Mice ER_Antagonism->InVivo_Effects Alternative Potential as an Anti-estrogen Agent InVitro_Effects->Alternative InVivo_Effects->Alternative

Caption: Logical flow of BHPF's anti-estrogenic action.

Comparative Analysis of BHPF and Other Bisphenol Analogs (BPS, BPF)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the bisphenol analogs fluorene-9-bisphenol (BHPF), bisphenol S (BPS), and bisphenol F (BPF) reveals significant differences in their interactions with the endocrine system. While BPS and BPF are known to mimic the effects of estrogen, BHPF acts as an estrogen receptor antagonist. This guide provides a detailed analysis of their performance based on experimental data, outlines key experimental protocols, and visualizes the underlying biological pathways and workflows for researchers, scientists, and drug development professionals.

Executive Summary

Bisphenol A (BPA) alternatives, such as BPS and BPF, have been increasingly used in consumer products labeled "BPA-free." However, scientific evidence indicates that these analogs are not necessarily safer and possess similar endocrine-disrupting properties to BPA.[1][2][3] BPS and BPF are hormonally active, exhibiting estrogenic, antiestrogenic, androgenic, and antiandrogenic effects with potencies comparable to BPA.[2][4] In contrast, BHPF (fluorene-9-bisphenol) has been identified as an anti-estrogenic compound, actively blocking the estrogen receptor.[5] This fundamental difference in their mode of action underscores the importance of thorough toxicological evaluation of all BPA substitutes.

Data Presentation

The following tables summarize the quantitative data on the estrogenic and anti-estrogenic activities of BPS, BPF, and BHPF, as well as their binding affinities to the estrogen receptor (ER).

Table 1: Comparative Estrogenic Potency of BPS and BPF Relative to BPA

Bisphenol AnalogAverage Estrogenic Potency (vs. BPA)Range of Estrogenic Potency (vs. BPA)Reference
BPS 0.32 ± 0.280.01–0.90[4]
BPF 1.07 ± 1.200.10–4.83[4]

Potency values are calculated by dividing the potency of the analog by the potency of BPA in the same study.

Table 2: Estrogen Receptor (ER) Binding Affinity and Transcriptional Activation

CompoundReceptor SubtypeAssay TypeMetricValueReference
BPS ERαCompetitive BindingRelative Binding Affinity (vs. E2)0.0055%[4]
BPF ERαMolecular DynamicsBinding Free Energy-34.45 kcal/mol (strongest)[5]
BPA ERαMolecular DynamicsBinding Free EnergyHigher than BPF[5]
BPS ERαMolecular DynamicsBinding Free EnergyHigher than BPF and BPA[5]
BPA zfERαTranscriptional ActivationSelectivitySelective for zfERα[6]
BPS zfERβ subtypesTranscriptional ActivationPotencySlightly more potent[6]
BPF zfERβ subtypesTranscriptional ActivationPotencySlightly more potent[6]
BPAF ERαTranscriptional ActivationPotency (vs. BPA)9.2-fold more potent[7]
BPB ERαTranscriptional ActivationPotency (vs. BPA)3.8-fold more potent[7]
BPZ ERαTranscriptional ActivationPotency (vs. BPA)3.0-fold more potent[7]
BPE ERαTranscriptional ActivationPotency (vs. BPA)Similar potency[7]

Table 3: Anti-Estrogenic Activity of BHPF

CompoundEffectAssayObservationsReference
BHPF Anti-estrogenicIn vitro (cell-based assays)Blocks estrogen receptor[5]
BHPF Anti-estrogenicIn vivo (uterotrophic assay in mice)Induced low uterine weight and atrophic endometria[8]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparative analysis are provided below.

Estrogen Receptor Competitive Binding Assay

This assay determines the relative binding affinity of a test chemical to the estrogen receptor (ERα, ERβ) compared to 17β-estradiol (E2).[9]

Materials:

  • Rat uterine cytosol (source of ER)

  • Radiolabeled estradiol (B170435) ([³H]-E2)

  • Test chemical (BHPF, BPS, BPF)

  • Assay buffer (TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)

  • Hydroxylapatite (HAP) slurry

  • Scintillation fluid and counter

Procedure:

  • Preparation of Rat Uterine Cytosol: Prepare cytosol from the uteri of ovariectomized rats. The protein concentration of the cytosol should be determined.

  • Assay Setup: In assay tubes, combine a fixed amount of uterine cytosol (e.g., 50-100 µg protein), a single concentration of [³H]-E2 (e.g., 0.5-1.0 nM), and increasing concentrations of the unlabeled test chemical or E2 (for standard curve).[9] The total assay volume is typically 0.5 mL.[9]

  • Incubation: Incubate the tubes at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Ligand: Add HAP slurry to each tube to adsorb the receptor-ligand complexes. Incubate on ice with intermittent vortexing. Centrifuge the tubes to pellet the HAP.

  • Washing: Wash the HAP pellets multiple times with assay buffer to remove unbound [³H]-E2.

  • Quantification: After the final wash, resuspend the pellets in ethanol (B145695) and transfer to scintillation vials. Add scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of [³H]-E2 binding against the log concentration of the competitor. The concentration of the test chemical that inhibits 50% of the maximum [³H]-E2 binding is the IC50 value.[9]

Yeast Two-Hybrid (Y2H) Assay for Estrogenic/Anti-Estrogenic Activity

This reporter gene assay is used to screen for substances that can interact with the human estrogen receptor (hER) and modulate its transcriptional activity.[10][11]

Principle: Genetically modified yeast cells are engineered to express the human estrogen receptor (hER) and a reporter gene (e.g., lacZ, encoding β-galactosidase) under the control of estrogen response elements (EREs). Binding of an estrogenic agonist to the hER activates transcription of the reporter gene. An antagonist will block this activation in the presence of an agonist.

Procedure:

  • Yeast Strain: Use a yeast strain (e.g., Saccharomyces cerevisiae) co-transformed with two plasmids: one expressing the hER ligand-binding domain fused to a DNA-binding domain, and the other expressing a coactivator protein fused to a transcriptional activation domain.[10]

  • Culture Preparation: Culture the yeast cells in a selective medium lacking specific nutrients to ensure the maintenance of the plasmids.

  • Exposure: Expose the yeast culture to various concentrations of the test compounds (BHPF, BPS, BPF) in the presence (for antagonist testing) or absence (for agonist testing) of a known estrogen agonist like 17β-estradiol (E2).

  • Incubation: Incubate the cultures for a defined period to allow for receptor binding and reporter gene expression.

  • Cell Lysis and Enzyme Assay: Lyse the yeast cells to release the β-galactosidase enzyme. Measure the enzyme activity by adding a chromogenic substrate (e.g., o-nitrophenyl-β-D-galactopyranoside, ONPG) and quantifying the color change spectrophotometrically.

  • Data Analysis: For agonists, plot the β-galactosidase activity against the concentration of the test compound to determine the EC50 (half-maximal effective concentration). For antagonists, plot the inhibition of E2-induced β-galactosidase activity against the concentration of the test compound to determine the IC50 (half-maximal inhibitory concentration).

Mandatory Visualization

Signaling Pathway Diagram

The following diagram illustrates the classical estrogen receptor signaling pathway and the differential effects of estrogenic agonists (BPS, BPF) and antagonists (BHPF).

EstrogenSignaling cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist Estrogenic Agonist (BPS, BPF, E2) ER Estrogen Receptor (ER) (inactive, bound to HSP) Agonist->ER Binds ER_Agonist ER-Agonist Complex (active) Antagonist Antagonist (BHPF) Antagonist->ER Binds ER_Antagonist ER-Antagonist Complex (inactive) HSP Heat Shock Proteins ER->HSP Releases Dimer_Agonist Dimerized ER-Agonist Complex ER_Agonist->Dimer_Agonist Dimerization & Nuclear Translocation Dimer_Antagonist Dimerized ER-Antagonist Complex ER_Antagonist->Dimer_Antagonist Dimerization & Nuclear Translocation ERE Estrogen Response Element (ERE) on DNA Gene_Activation Target Gene Transcription (Proliferation, etc.) ERE->Gene_Activation Activates Gene_Repression No Transcription ERE->Gene_Repression Blocks Activation Dimer_Agonist->ERE Binds to Dimer_Antagonist->ERE Binds to

Caption: Estrogen receptor signaling pathway showing agonist vs. antagonist action.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for a reporter gene assay to assess estrogenic or anti-estrogenic activity.

ReporterAssayWorkflow start Start cell_culture Culture Reporter Cell Line (e.g., Yeast, MCF-7) start->cell_culture plate_cells Plate Cells in Multi-well Plate cell_culture->plate_cells treatment Treat Cells with Compounds (+/- Estrogen for Antagonist Assay) plate_cells->treatment prepare_compounds Prepare Serial Dilutions of Test Compounds (BHPF, BPS, BPF) prepare_compounds->treatment incubation Incubate for 24-48 hours treatment->incubation lysis Lyse Cells incubation->lysis add_substrate Add Reporter Substrate (e.g., Luciferin, ONPG) lysis->add_substrate measure_signal Measure Signal (Luminescence/Absorbance) add_substrate->measure_signal data_analysis Data Analysis: - Dose-response curves - Calculate EC50/IC50 measure_signal->data_analysis end End data_analysis->end

Caption: Workflow for an in vitro estrogenicity reporter gene assay.

References

Toxicological comparison of BHPF and Bisphenol AF (BPAF)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the ongoing search for safer alternatives to Bisphenol A (BPA), numerous analogues have been synthesized and incorporated into consumer and industrial products. Among these are fluorene-9-bisphenol (BHPF) and Bisphenol AF (BPAF). While developed to mitigate the known endocrine-disrupting effects of BPA, the toxicological profiles of these substitutes themselves demand rigorous scrutiny. This guide provides an objective comparison of the toxicological data for BHPF and BPAF, supported by experimental evidence to inform researchers, scientists, and drug development professionals.

Executive Summary

Current research indicates that both BHPF and BPAF exhibit varying degrees of toxicity, often comparable to or even exceeding that of BPA in certain endpoints. BPAF, in particular, has demonstrated potent endocrine-disrupting activity, cytotoxicity, and genotoxicity in numerous studies. BHPF has also been shown to induce hepatic toxicity and disrupt early embryonic development. This guide synthesizes the available data to facilitate a direct comparison of their toxicological profiles.

Comparative Toxicological Data

The following tables summarize the quantitative data from various studies on the toxicological effects of BHPF and BPAF.

Table 1: Cytotoxicity Data
CompoundCell LineAssayEndpointEffective ConcentrationReference
BPAF Human Adipose-Derived Stem Cells (hASCs)Cell Viability AssayLC500.009 µM[1][2]
BPAF Rat Adipose-Derived Stem Cells (rASCs)Cell Viability AssayLC500.014 µM[1][2]
BPAF Human Hepatocellular Carcinoma (HepG2)Cell Viability AssayDecreased Viability5-20 µg/mL[3]
BPAF Human Adrenocortical Carcinoma (H295R)CCK-8 Assay16.1% cell viability200 µM (24h)[4]
BHPF Primary Mouse HepatocytesNot SpecifiedHepatotoxicity≥ 10⁻⁶ M[5]
Table 2: Genotoxicity Data
CompoundCell/OrganismAssayEffectConcentrationReference
BPAF Human Peripheral Blood Mononuclear Cells (PBMCs)Comet AssayOxidative DNA damage≥ 1 ng/mL[6]
BPAF Human Hepatocellular Carcinoma (HepG2)γH2AX AssayDNA double-strand breaks5-20 µg/mL[3]
BPAF RatsMicronucleus AssayMicronucleus inductionNot Specified[7]
BHPF Not explicitly found in searches----
Table 3: Endocrine Disruption Data
CompoundTargetEffectPotency ComparisonReference
BPAF Estrogen Receptor α (ERα)AgonistMore potent than BPA[8][9]
BPAF Androgen Receptor (AR)AntagonistMore potent than BPA[10]
BPAF Thyroid Hormone Receptor α (TRα)AgonistMore potent than BPA[9]
BHPF Estrogen ReceptorAnti-estrogenic effectReduces estrogen-responsive gene expression[11]
Table 4: Reproductive and Developmental Toxicity Data
CompoundOrganismEffectConcentrationReference
BPAF Daphnia magnaSimilar or stronger reproductive and developmental toxicity than BPA100 µg/L[12]
BPAF ZebrafishAffects reproductive neuroendocrine system1 and 100 µg/L[13][14]
BPAF Female Marine MedakaToxic to reproduction and liver188.33 µg/L[15]
BHPF MiceInhibits early embryonic development, disrupts mitochondrial functionNot Specified[16]

Key Experimental Protocols

Comet Assay (for Genotoxicity)

The alkaline comet assay is utilized to detect DNA single-strand breaks, double-strand breaks, and alkali-labile sites.[6]

  • Cell Preparation: Human peripheral blood mononuclear cells (PBMCs) are isolated and exposed to various concentrations of the test compound (e.g., BPAF at 0.001, 0.01, and 0.1 µg/mL for 48 hours).[6]

  • Embedding: The cells are mixed with low-melting-point agarose (B213101) and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a cold lysis solution (containing NaCl, EDTA, Tris, and Triton X-100) to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an electrophoresis chamber with an alkaline buffer (pH > 13) to unwind the DNA. Electrophoresis is then performed.

  • Neutralization and Staining: The slides are neutralized with a Tris buffer and stained with a fluorescent DNA-binding dye (e.g., ethidium (B1194527) bromide or SYBR Green).

  • Visualization and Analysis: The slides are examined under a fluorescence microscope. Damaged DNA migrates away from the nucleus, forming a "comet tail." The extent of DNA damage is quantified by measuring the length and intensity of the tail.

Cell Viability Assay (for Cytotoxicity)

Cell viability assays are used to determine the number of viable cells in a culture after exposure to a test compound.

  • Cell Culture: A specific cell line (e.g., HepG2) is seeded in a multi-well plate and allowed to attach and grow.

  • Compound Exposure: The cells are treated with a range of concentrations of the test substance (e.g., BPAF at 5-20 µg/mL) for a defined period.[3]

  • Reagent Addition: A viability reagent, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a resazurin-based reagent, is added to the wells.

  • Incubation: The plate is incubated to allow viable cells to metabolize the reagent. In the case of MTT, a purple formazan (B1609692) product is formed.

  • Measurement: The absorbance or fluorescence is measured using a microplate reader. The intensity of the signal is proportional to the number of viable cells.

  • Data Analysis: The results are typically expressed as a percentage of the viability of untreated control cells. The LC50 (lethal concentration 50%) value, the concentration that causes 50% cell death, can be calculated.[1][2]

Estrogen Receptor (ER) Binding and Activation Assays

These assays are used to determine if a chemical can bind to and activate estrogen receptors.

  • Competitive Binding Assay: This assay measures the ability of a test compound to compete with a radiolabeled estrogen (e.g., [3H]17β-estradiol) for binding to the estrogen receptor. A decrease in radioactivity bound to the receptor indicates that the test compound is binding to it.[9]

  • Reporter Gene Assay: Cells (e.g., MCF-7) are transfected with a plasmid containing an estrogen-responsive element (ERE) linked to a reporter gene (e.g., luciferase). The cells are then exposed to the test compound. If the compound activates the estrogen receptor, the receptor will bind to the ERE and drive the expression of the reporter gene, which can be quantified by measuring the luciferase activity.[17]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling pathways affected by BPAF and a general workflow for toxicological assessment.

BPAF_Endocrine_Disruption cluster_ER Estrogen Receptor Pathway cluster_AR Androgen Receptor Pathway BPAF BPAF ER Estrogen Receptor (ERα) BPAF->ER Binds and Activates (Agonist) AR Androgen Receptor (AR) BPAF->AR Binds and Blocks (Antagonist) ERE Estrogen Response Element (ERE) in DNA ER->ERE Binds to Gene_Expression Altered Gene Expression (e.g., proliferation, differentiation) ERE->Gene_Expression Regulates Androgen Androgens (e.g., Testosterone) Androgen->AR Binds AR_Complex Androgen-AR Complex ARE Androgen Response Element (ARE) in DNA AR_Complex->ARE Binds to Androgenic_Effects Normal Androgenic Effects ARE->Androgenic_Effects Initiates

Caption: BPAF's interference with estrogen and androgen signaling pathways.

Toxicological_Assessment_Workflow cluster_invitro cluster_invivo start Test Compound (BHPF or BPAF) in_vitro In Vitro Studies start->in_vitro in_vivo In Vivo Studies start->in_vivo cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) in_vitro->cytotoxicity genotoxicity Genotoxicity Assays (e.g., Comet, Micronucleus) in_vitro->genotoxicity endocrine Endocrine Disruption Assays (e.g., ER/AR binding, reporter gene) in_vitro->endocrine acute_toxicity Acute Toxicity in_vivo->acute_toxicity subchronic_toxicity Subchronic Toxicity in_vivo->subchronic_toxicity developmental Reproductive & Developmental Toxicity in_vivo->developmental data_analysis Data Analysis & Risk Assessment cytotoxicity->data_analysis genotoxicity->data_analysis endocrine->data_analysis acute_toxicity->data_analysis subchronic_toxicity->data_analysis developmental->data_analysis

Caption: General workflow for toxicological assessment of bisphenols.

Conclusion

The available toxicological data suggests that both BHPF and BPAF are not inert substitutes for BPA and exhibit their own unique toxicological profiles. BPAF, in particular, consistently demonstrates a higher potency than BPA in terms of its endocrine-disrupting activities, cytotoxicity, and genotoxicity.[2][8] Its ability to act as a potent agonist for estrogen and thyroid hormone receptors, and as an antagonist for the androgen receptor, raises significant concerns for its continued use.[8][9][10]

BHPF has been shown to induce liver toxicity and disrupt early embryonic development by impairing mitochondrial function.[5][16] Notably, it has demonstrated anti-estrogenic activity, which contrasts with the estrogenic effects of BPA and BPAF.[11]

References

A Comparative Guide to Catalysts in the Synthesis of 9,9-Bis(4-hydroxyphenyl)fluorene (BHPF)

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 9,9-Bis(4-hydroxyphenyl)fluorene (BHPF), a critical monomer in the production of high-performance polymers like epoxy resins and polycarbonates, relies on the acid-catalyzed condensation of 9-fluorenone (B1672902) with phenol.[1][2][3][4][5] The choice of catalyst is paramount, directly influencing reaction efficiency, product purity, and environmental impact. This guide provides a comparative analysis of different catalysts employed in BHPF synthesis, supported by experimental data to aid researchers and professionals in catalyst selection and process optimization.

The condensation reaction is typically promoted by acidic catalysts, which can range from traditional inorganic acids to more advanced systems like heteropoly acids and bifunctional ionic liquids.[1][2][4][5] Often, a co-catalyst, such as a thiol compound, is introduced to enhance the reaction rate.[1][2][4][5]

Comparative Performance of Catalysts

The efficacy of various catalytic systems in BHPF synthesis is summarized in the table below. It is important to note that the experimental conditions vary between studies, which can affect direct comparisons. However, this data provides valuable insights into the performance of each catalyst type under its optimized conditions.

Catalyst SystemCo-catalystReactant Ratio (Phenol:Fluorenone)Catalyst LoadingTemperature (°C)Time (h)9-Fluorenone Conversion (%)BHPF Selectivity/Yield (%)
Bifunctional Ionic Liquid (BFIL) 6c ([SO₃HC₃MBT][p-CH₃C₆H₄SO₃])None6:115 mol%1104~10091.8 (Selectivity)
Bifunctional Ionic Liquid (BFIL) 6c ([SO₃HC₃MBT][p-CH₃C₆H₄SO₃])NoneNot SpecifiedNot Specified608~10095.2 (Selectivity)[1][6]
Heteropoly Acid (H₄Ti(H₂O)TiW₁₁O₃₉)3-mercaptopropionic acid10:10.4g (for 4g fluorenone)Not Specified12Not Specified87.25 (Yield)[7]
Sulfuric Acid (96%)β-mercaptopropionic acid4:10.72 mol (for 0.25 mol fluorenone)30-700.25CompleteNot Specified
Sulfuric Acid (96%)β-mercaptopropionic acid6:10.13 mol (for 0.25 mol fluorenone)30-700.75Not SpecifiedNot Specified

Key Observations:

  • Bifunctional Ionic Liquids (BFILs) have emerged as highly effective catalysts, demonstrating the ability to achieve nearly 100% conversion of 9-fluorenone with high selectivity for BHPF.[1][6] The integration of both a sulfonic acid group for catalysis and a sulfhydryl group as a co-catalyst into a single molecule simplifies the reaction system.[1][2][3][4][5]

  • Heteropoly Acids , when used with a co-catalyst, also show high efficacy, leading to impressive product yields.[7] These catalysts are noted for their potential environmental benefits over traditional inorganic acids.[7]

  • Traditional Strong Acids like sulfuric acid, paired with a mercaptan co-catalyst, can achieve rapid and complete conversion of 9-fluorenone.[8] However, these systems often require careful temperature control and can present challenges in terms of catalyst separation and recycling.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are the experimental protocols for the synthesis of BHPF using the aforementioned catalyst systems.

Protocol 1: Synthesis using Bifunctional Ionic Liquid (BFIL) 6c

This protocol is based on the work by Wei et al. and describes the use of a sulfonic acid and sulfhydryl group-containing BFIL.[1]

Materials:

  • 9-fluorenone (10 mmol)

  • Phenol (60 mmol)

  • BFIL 6c ([SO₃HC₃MBT][p-CH₃C₆H₄SO₃]) (15 mol%)

Procedure:

  • In a reaction vessel, combine 10 mmol of 9-fluorenone, 60 mmol of phenol, and 15 mol% of the BFIL 6c catalyst.

  • Heat the reaction mixture to 110 °C.

  • Maintain the reaction at this temperature for 4 hours with stirring.

  • Monitor the conversion of 9-fluorenone and the selectivity of BHPF using an appropriate analytical method such as High-Performance Liquid Chromatography (HPLC).[9]

Protocol 2: Synthesis using Heteropoly Acid

This protocol is adapted from a study utilizing a custom-synthesized heteropoly acid catalyst.[7]

Materials:

  • 9-fluorenone (4g, approximately 0.0222 mol)

  • Phenol (20.89g, molar ratio of 10:1 to fluorenone)

  • Heteropoly acid (H₄Ti(H₂O)TiW₁₁O₃₉) (0.4g)

  • 3-mercaptopropionic acid (0.1g)

Procedure:

  • Combine 4g of 9-fluorenone, 20.89g of phenol, 0.4g of the heteropoly acid catalyst, and 0.1g of 3-mercaptopropionic acid as a co-catalyst in a suitable reaction flask.

  • Allow the reaction to proceed for 12 hours under the optimized temperature conditions (not specified in the abstract).

  • After the reaction period, the crude product is typically precipitated, filtered, and then purified, often through recrystallization, to obtain high-purity BHPF.[10]

Protocol 3: Synthesis using Sulfuric Acid and β-mercaptopropionic acid

This protocol is based on a patent describing the use of concentrated sulfuric acid.[8]

Materials:

  • 9-fluorenone (45g, 0.25 mol)

  • Phenol (94g, 1 mol)

  • β-mercaptopropionic acid (0.2 ml, approximately 2.3 mmol)

  • 96% Sulfuric Acid (40 ml, 0.72 mol)

Procedure:

  • In a 250 ml four-necked flask equipped with a stirrer, dropping funnel, thermometer, and reflux condenser, place 45g of fluorenone and 94g of phenol.

  • Warm the mixture to 30 °C and add 0.2 ml of β-mercaptopropionic acid.

  • Cool the mixture with an ice water bath.

  • Add 40 ml of 96% sulfuric acid dropwise, ensuring the temperature is maintained between 30 and 70 °C.

  • The reaction is reported to be complete within 15 minutes, as monitored by thin-layer chromatography.

  • Following the reaction, the product is isolated. This typically involves adding boiling water, stirring vigorously, and then pouring the emulsion into cold water to precipitate the crude BHPF.

Visualizing the Synthesis Workflow

The general experimental workflow for the synthesis of BHPF, regardless of the specific catalyst used, follows a consistent set of steps. This process is illustrated in the diagram below.

G cluster_setup Reaction Setup cluster_process Reaction Process cluster_workup Product Isolation and Purification Reactants Reactants (9-Fluorenone, Phenol) Mixing Mixing and Heating Reactants->Mixing Catalyst Catalyst (e.g., BFIL, Heteropoly Acid, H2SO4) Catalyst->Mixing CoCatalyst Co-catalyst (Optional, e.g., Thiol) CoCatalyst->Mixing Solvent Solvent (Optional, Phenol can act as solvent) Solvent->Mixing Reaction Condensation Reaction Mixing->Reaction Controlled Temperature Precipitation Precipitation Reaction->Precipitation Addition of Anti-solvent (e.g., Water) Filtration Filtration Precipitation->Filtration Washing Washing Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Drying Drying Recrystallization->Drying FinalProduct High-Purity BHPF Drying->FinalProduct

Caption: General experimental workflow for the synthesis of this compound (BHPF).

References

A Comparative Guide: Heteropoly Acid vs. Inorganic Acid Catalysis in Bisphenol F Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of catalytic performance in the synthesis of Bisphenol F (BHPF), supported by experimental data.

The synthesis of Bisphenol F (BHPF), a crucial monomer in the production of epoxy resins and polycarbonates, relies on the acid-catalyzed condensation of phenol (B47542) and formaldehyde (B43269). The choice of catalyst is a critical factor that significantly influences reaction efficiency, selectivity, and environmental impact. This guide provides a detailed comparison of two major classes of catalysts employed for this synthesis: traditional inorganic acids and emerging heteropoly acids.

At a Glance: Performance Comparison

Heteropoly acids generally exhibit higher catalytic activity and selectivity towards the desired p,p'-BHPF isomer compared to conventional inorganic acids. Furthermore, their reusable nature and lower corrosivity (B1173158) present significant advantages in terms of process sustainability and cost-effectiveness.

Catalyst TypeCatalyst ExamplePhenol:Formaldehyde (molar ratio)Temperature (°C)TimeYield (%)Selectivity (%)ReusabilityReference
Heteropoly Acid 10% Phosphotungstic Acid on Palygorskite (10% PTA/Pa)15:17040 min8796Good[1][2]
Inorganic Acid PVC-Anchored Sulfuric Acid20:1801 h~94 (based on formaldehyde conversion)94Excellent (6 cycles)N/A
Inorganic Acid Phosphoric Acid3:1 (Phenol:Catalyst)422 h92Not SpecifiedNot reusable[3]
Inorganic Acid 50% Sulfuric Acid25:1Not SpecifiedNot SpecifiedNot Specified~38.2 (p,p'-isomer)Not reusable[4]

Note: Direct comparison is challenging due to varying reaction conditions and catalyst forms across different studies. The data presented is based on available literature.

Delving Deeper: A Head-to-Head Comparison

Heteropoly Acid Catalysis: The Efficacious and Eco-Friendly Alternative

Heteropoly acids (HPAs) are complex proton acids that possess high thermal stability and superacidity. Their well-defined structure allows for modifications to tune their catalytic properties.

Advantages:

  • High Catalytic Activity and Selectivity: As demonstrated with 10% PTA/Pa, heteropoly acids can achieve high yields and excellent selectivity for the desired BHPF isomers under relatively mild conditions.[1][2] One study highlighted that an acid resin-carbon composite catalyst demonstrated higher turnover frequencies and selectivity for BHPF compared to phosphoric acid and sulfuric acid.

  • Reusability: A key advantage of solid-supported heteropoly acid catalysts is their ease of separation from the reaction mixture and their potential for multiple reuse cycles with minimal loss of activity. This significantly reduces waste and catalyst cost over time.

  • Reduced Corrosivity: Compared to strong mineral acids, heteropoly acids are generally less corrosive to reaction vessels, leading to lower maintenance costs and enhanced equipment longevity.

  • Environmental Benignity: The reusability and lower toxicity of many heteropoly acids contribute to a greener synthesis process with a reduced environmental footprint.

Limitations:

  • Cost: While their reusability can offset the initial investment, some heteropoly acids can be more expensive than common inorganic acids.

  • Leaching: In some cases, the active catalytic species may leach from the support material into the reaction mixture, requiring additional purification steps.

Inorganic Acid Catalysis: The Conventional Workhorse

Traditional inorganic acids like sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) have long been used as catalysts in industrial-scale BHPF synthesis due to their low cost and ready availability.

Advantages:

  • Low Cost and Availability: Simple inorganic acids are inexpensive and widely available commodities.

  • High Reactivity: Strong mineral acids can effectively catalyze the condensation reaction, leading to high conversions of reactants. For instance, a PVC-anchored sulfuric acid catalyst achieved almost total conversion of formaldehyde.

Disadvantages:

  • Low Selectivity: Inorganic acids often lead to the formation of a complex mixture of BHPF isomers (o,p'-, p,p'-, and o,o'-BHPF) and other byproducts, necessitating extensive and costly purification processes. A patent using 50% sulfuric acid reported a p,p'-isomer content of only 38.2%.[4]

  • Corrosivity: Strong inorganic acids are highly corrosive, requiring specialized and expensive corrosion-resistant reactors and equipment.

  • Environmental and Safety Concerns: The use of large quantities of strong acids raises significant environmental concerns related to waste disposal and safety hazards associated with handling and transportation.

  • Lack of Reusability: Homogeneous inorganic acid catalysts are difficult to separate from the reaction mixture and are typically neutralized and disposed of after a single use, leading to significant waste generation.

Experimental Protocols: A Glimpse into the Laboratory

The following are generalized experimental protocols for the synthesis of BHPF using both heteropoly acid and inorganic acid catalysts, based on procedures described in the literature.

Synthesis of BHPF using Heteropoly Acid Catalyst (10% PTA/Pa)

This protocol is based on the synthesis using 12-phosphotungstic acid supported on acid-activated palygorskite.[2]

Materials:

  • Phenol

  • Formaldehyde (37% aqueous solution)

  • 10% PTA/Pa catalyst

  • Reactor with a stirrer and temperature control

Procedure:

  • Charge the reactor with phenol and the 10% PTA/Pa catalyst.

  • Heat the mixture to the desired reaction temperature (e.g., 70°C) with stirring.

  • Slowly add the formaldehyde solution to the reaction mixture over a specific period.

  • Maintain the reaction at the set temperature for the designated time (e.g., 40 minutes).

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the solid catalyst from the reaction mixture by filtration. The catalyst can be washed, dried, and stored for reuse.

  • The liquid phase, containing BHPF, unreacted phenol, and byproducts, is then subjected to a work-up procedure. This typically involves distillation under reduced pressure to remove excess phenol, followed by recrystallization or chromatography to purify the BHPF product.

Synthesis of BHPF using Inorganic Acid Catalyst (Phosphoric Acid)

This protocol is a generalized procedure based on literature describing the use of phosphoric acid.[3]

Materials:

  • Phenol

  • Formaldehyde (37% aqueous solution)

  • Phosphoric acid (H₃PO₄)

  • Reactor with a stirrer and temperature control

Procedure:

  • Melt phenol in the reaction vessel and add the phosphoric acid catalyst.

  • Heat the mixture to the reaction temperature (e.g., 42°C) while stirring.

  • Gradually add the formaldehyde solution to the phenol-catalyst mixture.

  • Allow the reaction to proceed for the specified duration (e.g., 2 hours).

  • Upon completion, cool the reaction mixture.

  • The work-up procedure involves neutralizing the acid catalyst, typically with a base, followed by separation of the organic and aqueous layers.

  • The organic layer is then washed with water to remove any remaining salts and impurities.

  • Excess phenol is removed by vacuum distillation.

  • The crude BHPF is then purified by recrystallization from a suitable solvent to obtain the final product.

Visualizing the Catalytic Pathways

The following diagrams illustrate the logical flow of the BHPF synthesis process, highlighting the distinct pathways for heteropoly acid and inorganic acid catalysis.

BHPF_Synthesis_Comparison cluster_reactants Reactants cluster_catalysis Catalytic Pathway cluster_HPA Heteropoly Acid Catalysis cluster_Inorganic Inorganic Acid Catalysis cluster_products Products & Separation cluster_catalyst_fate Catalyst Fate Phenol Phenol HPA_Reaction Condensation Reaction (High Selectivity) Phenol->HPA_Reaction Inorganic_Reaction Condensation Reaction (Lower Selectivity) Phenol->Inorganic_Reaction Formaldehyde Formaldehyde Formaldehyde->HPA_Reaction Formaldehyde->Inorganic_Reaction HPA_Catalyst Heteropoly Acid (e.g., 10% PTA/Pa) HPA_Catalyst->HPA_Reaction BHPF_Product Bisphenol F (BHPF) (Mixture of Isomers) HPA_Reaction->BHPF_Product Byproducts Byproducts HPA_Reaction->Byproducts HPA_Reuse Catalyst Recovery & Reuse HPA_Reaction->HPA_Reuse Inorganic_Catalyst Inorganic Acid (e.g., H₂SO₄, H₃PO₄) Inorganic_Catalyst->Inorganic_Reaction Inorganic_Reaction->BHPF_Product Inorganic_Reaction->Byproducts Inorganic_Neutralization Neutralization & Disposal Inorganic_Reaction->Inorganic_Neutralization Separation Purification (Distillation, Recrystallization) BHPF_Product->Separation Byproducts->Separation Final_Product High-Purity p,p'-BHPF Separation->Final_Product

Caption: Comparative workflow of BHPF synthesis.

Conclusion

For the synthesis of Bisphenol F, heteropoly acid catalysts present a compelling alternative to traditional inorganic acids. Their superior selectivity, reusability, and reduced environmental impact align with the principles of green chemistry and sustainable manufacturing. While the initial cost of heteropoly acids may be higher, the long-term benefits of increased yield of the desired isomer, simplified purification processes, and catalyst recycling can lead to more economical and environmentally responsible production of BHPF. For researchers and professionals in drug development and materials science, the adoption of heteropoly acid catalysis offers a promising pathway to developing more efficient and sustainable chemical processes.

References

Performance Showdown: BHPF-Derived Polymers Emerge as a High-Temperature, Endocrine-Friendly Alternative to BPA-Based Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking advanced polymer solutions, a detailed comparison between polymers derived from Bis(4-hydroxyphenyl)fluorene (BHPF) and the widely used Bisphenol A (BPA) reveals a compelling case for BHPF in applications demanding superior thermal stability and a more favorable endocrine activity profile. While BPA-based polycarbonates have long been a benchmark for their optical clarity and toughness, concerns over the endocrine-disrupting properties of BPA have driven the search for safer, high-performance alternatives. BHPF, a fluorene-containing bisphenol, gives rise to polymers that not only address these health concerns but also offer significant performance advantages, particularly in high-temperature environments.

This guide provides an objective, data-driven comparison of the performance characteristics of polymers derived from BHPF and BPA, summarizing key experimental data and outlining the methodologies used to generate these findings.

At a Glance: Key Performance Differences

Quantitative Performance Comparison

The following table summarizes the key performance metrics for polymers derived from BHPF and BPA. It is important to note that the properties of polymers can vary depending on the specific grade, molecular weight, and processing conditions. The data presented here is compiled from various scientific sources to provide a comparative overview.

PropertyBHPF-Derived PolymerBPA-Derived PolymerTest Method
Thermal Properties
Glass Transition Temperature (Tg)~275 °C[1]~147-150 °C[2]DSC
Decomposition Temperature (T5%)~440 °C[1]~350-400 °CTGA
Mechanical Properties
Tensile Strength~72 MPa (for a derivative)[1]55 - 75 MPa[2]ASTM D638
Flexural ModulusData not readily available2.0 - 2.4 GPa[2]ASTM D790
Notched Izod Impact StrengthData not readily available600 - 850 J/m[2]ASTM D256
Optical Properties
Light Transmittance~88.1%[1]>88%[3]UV-Vis Spectroscopy
Refractive Index~1.639 (for a copolymer)[4]~1.584 - 1.586[2]Abbe Refractometer
Endocrine Activity
Estrogenic ActivityAnti-estrogenicEstrogenicYeast Two-Hybrid Assay

Endocrine Activity: A Tale of Two Pathways

A critical distinction between BHPF and BPA lies in their interaction with the endocrine system. BPA is a well-known endocrine disruptor that mimics the hormone estrogen, primarily by binding to estrogen receptors α (ERα) and β (ERβ), and the estrogen-related receptor γ (ERRγ). This interaction can trigger a cascade of cellular responses, leading to potential health concerns.

In contrast, studies have demonstrated that BHPF exhibits anti-estrogenic activity. Instead of activating estrogen receptors, it acts as an antagonist, blocking the action of natural estrogens. This fundamental difference in their signaling pathways makes BHPF-derived polymers a significantly more attractive option for applications where biocompatibility and minimal hormonal interference are paramount.

Endocrine Activity Comparison cluster_BPA BPA Signaling cluster_BHPF BHPF Signaling BPA Bisphenol A (BPA) ER_alpha_BPA Estrogen Receptor α (ERα) BPA->ER_alpha_BPA Binds & Activates ER_beta_BPA Estrogen Receptor β (ERβ) BPA->ER_beta_BPA Binds & Activates ERR_gamma Estrogen-Related Receptor γ (ERRγ) BPA->ERR_gamma Strongly Binds Estrogenic_Response Estrogenic Response (Cell Proliferation, etc.) ER_alpha_BPA->Estrogenic_Response ER_beta_BPA->Estrogenic_Response ERR_gamma->Estrogenic_Response BHPF Bis(4-hydroxyphenyl)fluorene (BHPF) ER_alpha_BHPF Estrogen Receptor α (ERα) BHPF->ER_alpha_BHPF Binds & Blocks (Antagonist) No_Estrogenic_Response Blocks Estrogenic Response ER_alpha_BHPF->No_Estrogenic_Response

Figure 1: Signaling pathway comparison of BPA and BHPF.

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, standardized experimental protocols are essential. Below are detailed methodologies for key experiments cited in this guide.

Synthesis of BHPF Polycarbonate via Melt Polymerization

This protocol describes the synthesis of a BHPF-based polycarbonate through a two-stage melt polycondensation process.

Materials:

  • 9,9-Bis(4-hydroxyphenyl)fluorene (BHPF)

  • Diphenyl carbonate (DPC)

  • Catalyst (e.g., tetramethylammonium (B1211777) hydroxide/sodium hydroxide)

  • Nitrogen gas (high purity)

Procedure:

  • Oligomerization: A precise molar ratio of BHPF and DPC (typically a slight excess of DPC) and the catalyst are charged into a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.

  • The reactor is purged with nitrogen and heated to a temperature of 180-220°C under a nitrogen atmosphere to melt the monomers.

  • The mixture is stirred to ensure homogeneity, and the temperature is maintained for a specified period (e.g., 60 minutes) to allow for the initial transesterification reaction and the removal of the phenol (B47542) byproduct.

  • Polycondensation: The temperature is gradually increased to 250-300°C, while the pressure is slowly reduced to a high vacuum (<1 Torr).

  • The reaction is continued under these conditions for a set duration (e.g., 1-3 hours) to facilitate the removal of phenol and increase the polymer's molecular weight. The viscosity of the melt will noticeably increase during this stage.

  • Once the desired viscosity is achieved, the reaction is stopped by introducing nitrogen gas to break the vacuum.

  • The molten polymer is then extruded from the reactor and cooled to obtain the solid polycarbonate.

Melt Polymerization Workflow start Start charge_reactants Charge BHPF, DPC, and Catalyst into Reactor start->charge_reactants purge_heat Purge with N2 Heat to 180-220°C charge_reactants->purge_heat oligomerization Oligomerization (60 min) purge_heat->oligomerization increase_temp_vacuum Increase Temperature (250-300°C) Reduce Pressure (<1 Torr) oligomerization->increase_temp_vacuum polycondensation Polycondensation (1-3 hours) increase_temp_vacuum->polycondensation stop_reaction Stop Reaction (Introduce N2) polycondensation->stop_reaction extrude_cool Extrude and Cool Polymer stop_reaction->extrude_cool end End extrude_cool->end

Figure 2: Workflow for melt polymerization of BHPF polycarbonate.

Yeast Two-Hybrid (Y2H) Assay for Endocrine Activity

This assay is used to determine the estrogenic or anti-estrogenic activity of a compound by assessing its ability to mediate the interaction between the human estrogen receptor (hER) and a coactivator protein in yeast.

Principle: The yeast strain is genetically engineered to contain two separate hybrid proteins:

  • Bait: The ligand-binding domain (LBD) of the human estrogen receptor (hER) fused to a DNA-binding domain (DBD).

  • Prey: A coactivator protein that interacts with the hER LBD in the presence of an estrogenic ligand, fused to a transcription activation domain (AD).

When an estrogenic compound (agonist) is present, it binds to the hER LBD, causing a conformational change that promotes the interaction with the coactivator. This brings the DBD and AD into close proximity, leading to the activation of a reporter gene (e.g., lacZ, which produces β-galactosidase). An anti-estrogenic compound (antagonist) will bind to the hER LBD but prevent the interaction with the coactivator, thus inhibiting the activation of the reporter gene.

Procedure:

  • Yeast Culture: The engineered yeast strain is cultured in a suitable medium.

  • Exposure: The yeast cells are exposed to various concentrations of the test compound (BHPF or BPA) and a known estrogen (e.g., 17β-estradiol) as a control.

  • Incubation: The cultures are incubated to allow for ligand binding and reporter gene expression.

  • Reporter Gene Assay: The activity of the reporter gene product (e.g., β-galactosidase) is measured using a colorimetric or fluorometric assay.

  • Data Analysis: The results are analyzed to determine the dose-response relationship and to classify the compound as estrogenic (induces reporter gene expression), anti-estrogenic (inhibits estradiol-induced reporter gene expression), or inactive.

Conclusion

The comparative analysis of polymers derived from BHPF and BPA underscores the significant potential of BHPF-based materials as a superior alternative in many demanding applications. Their enhanced thermal stability opens doors for use in high-temperature electronics, automotive components, and medical devices that require steam sterilization. Furthermore, the anti-estrogenic nature of BHPF addresses the growing health and safety concerns associated with BPA, making BHPF-derived polymers a more responsible choice for consumer products and sensitive biomedical applications. While further research is needed to fully characterize the mechanical properties of pure BHPF homopolymers, the available data strongly suggests that these materials are poised to play a crucial role in the future of high-performance, safer plastics.

References

Comparative Analysis of 9,9-Bis(4-hydroxyphenyl)fluorene (BHPF) Binding to Androgen Receptors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Introduction to Androgen Receptor and Ligand Binding

The androgen receptor is a ligand-activated transcription factor that plays a crucial role in the development and maintenance of male reproductive tissues and secondary sexual characteristics. The binding of androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), to the AR initiates a conformational change, leading to the transcription of target genes.[1] Compounds that interfere with this process, either by mimicking natural androgens (agonists) or by blocking their action (antagonists), can have significant physiological effects.

Comparative Binding Affinity of BHPF and Other Compounds

While specific IC50 or Ki values for BHPF binding to the androgen receptor are not prominently reported, studies on structurally similar bisphenols, such as Bisphenol A (BPA) and Bisphenol AF (BPAF), indicate that they act as antagonists to the androgen receptor.[2][3][4] These compounds competitively inhibit the binding of natural androgens to the AR.[5]

For a comprehensive comparison, the following table summarizes the reported binding affinities and activities of various compounds for the androgen receptor.

CompoundTypeIC50 (nM)Notes
Dihydrotestosterone (DHT)Agonist~1-5A potent natural androgen.[6]
TestosteroneAgonistVaries (lower than DHT)The primary male sex hormone.
R1881 (Metribolone)Agonist~1A potent synthetic androgen often used as a radioligand in binding assays.
BicalutamideAntagonist~160A first-generation nonsteroidal antiandrogen used in the treatment of prostate cancer.[7]
EnzalutamideAntagonist~21-36A second-generation nonsteroidal antiandrogen with significantly higher binding affinity than bicalutamide.[7]
Bisphenol A (BPA)Antagonist~746 - 2,260A well-known endocrine disruptor with antiandrogenic activity.[8][9] The IC50 can vary depending on the assay conditions. Both BPA and BPAF antagonized AR function via competitive inhibition.[5]
Bisphenol AF (BPAF)AntagonistPotency similar to BPAA fluorinated analog of BPA, also demonstrating antiandrogenic properties.[10] Both BPA and BPAF antagonized AR function via competitive inhibition.[5]
9,9-Bis(4-hydroxyphenyl)fluorene (BHPF) Likely Antagonist Data not available Based on its structural similarity to other bisphenols, it is predicted to have antagonistic activity at the androgen receptor.

Note: IC50 values represent the concentration of a ligand that is required to inhibit 50% of the specific binding of a radiolabeled ligand and can vary between different experimental setups.

Androgen Receptor Signaling Pathway

The canonical androgen receptor signaling pathway is initiated by the binding of an androgenic ligand. The following diagram illustrates this process.

androgen_receptor_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR Androgen Receptor (AR) AR_dimer AR Dimer AR->AR_dimer Dimerization HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation AR_dimer_n AR Dimer AR_dimer->AR_dimer_n Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer_n->ARE Binds Gene Target Gene Transcription ARE->Gene Initiates

Caption: Canonical Androgen Receptor Signaling Pathway.

Experimental Protocols

The determination of binding affinity for the androgen receptor is typically performed using a competitive binding assay. This section outlines a general protocol for such an experiment.

Competitive Radioligand Binding Assay

This in vitro assay measures the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.

Materials:

  • Recombinant human androgen receptor (or tissue cytosol containing AR)

  • Radiolabeled ligand (e.g., [³H]-R1881)

  • Test compound (e.g., BHPF)

  • Reference compounds (e.g., DHT, Bicalutamide)

  • Assay buffer

  • 96-well plates

  • Scintillation counter

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound and reference compounds.

    • Prepare a working solution of the radiolabeled ligand at a concentration close to its Kd.

    • Prepare the androgen receptor solution.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, the androgen receptor solution, and the serially diluted test or reference compounds.

    • Include control wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of unlabeled ligand).

  • Incubation:

    • Add the radiolabeled ligand to all wells.

    • Incubate the plate to allow the binding to reach equilibrium. Incubation time and temperature may vary depending on the specific receptor and ligand.

  • Separation of Bound and Free Ligand:

    • Separate the receptor-bound radioligand from the free radioligand. Common methods include filtration through glass fiber filters or dextran-coated charcoal adsorption.

  • Quantification:

    • Quantify the amount of bound radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

The following diagram illustrates the workflow of a competitive binding assay.

competitive_binding_assay start Start prepare Prepare Reagents (Receptor, Radioligand, Test Compounds) start->prepare setup Set up Assay Plate (Controls and Test Compound Dilutions) prepare->setup incubate Incubate to Reach Equilibrium setup->incubate separate Separate Bound and Free Ligand incubate->separate quantify Quantify Bound Radioactivity separate->quantify analyze Data Analysis (Calculate IC50) quantify->analyze end End analyze->end

Caption: Workflow of a Competitive Radioligand Binding Assay.

Conclusion

While direct quantitative data on the binding affinity of this compound to the androgen receptor remains to be elucidated, its structural similarity to other known antiandrogenic bisphenols suggests a high probability of it acting as an AR antagonist. The comparative data presented in this guide, alongside the detailed experimental protocols, provides a valuable framework for researchers to further investigate the endocrine-disrupting potential of BHPF and to design experiments to quantify its interaction with the androgen receptor. Further studies are warranted to determine the precise binding affinity and the full pharmacological profile of BHPF.

References

Unveiling the Impact of BHPF on Porcine Oocyte Maturation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing concern over the reproductive toxicity of bisphenol A (BPA) has led to the widespread adoption of its analogues, such as fluorene-9-bisphenol (BHPF). However, the safety of these substitutes is under scrutiny. This guide provides an objective comparison of the effects of BHPF on the in vitro maturation of porcine oocytes, supported by experimental data, and contrasts its performance with other bisphenol alternatives like BPA and bisphenol S (BPS). The porcine model is highly relevant to human reproductive research due to physiological similarities.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of BHPF, BPA, and BPS on key parameters of porcine oocyte in vitro maturation (IVM). Data is compiled from multiple studies to provide a comparative overview.

Table 1: Effect of BHPF on Porcine Oocyte Maturation

ConcentrationFirst Polar Body Extrusion (PBE) Rate (%)Abnormal Spindle Rate (%)Relative ATP Level (%)Relative ROS Level (%)Early Apoptosis Rate (%)
Control (0 µM)75.3 ± 2.515.2 ± 1.810010012.5 ± 1.5
25 µM BHPF62.1 ± 3.128.9 ± 2.285.1 ± 5.4125.6 ± 8.121.3 ± 2.1*
50 µM BHPF48.7 ± 2.8 45.3 ± 3.162.7 ± 4.9 158.2 ± 9.535.8 ± 2.9
75 µM BHPF35.4 ± 2.261.8 ± 3.5 45.9 ± 3.8189.4 ± 11.2 48.2 ± 3.3

*p < 0.05, **p < 0.01 compared to control. Data extracted from Jiao et al., 2020.

Table 2: Comparative Effects of BPA and BPS on Porcine Oocyte Maturation

CompoundConcentrationFirst Polar Body Extrusion (PBE) Rate (%)Abnormal Spindle/Chromosome Alignment Rate (%)
BPA Control (0 µM)83.67 ± 2.86Normal
200 µM62.32 ± 3.39*Increased
250 µM43.19 ± 1.38 Significantly Increased[1][2]
BPS Control (0 µM)~893.7 ± 0.58
300 pM~46.710 ± 0.58
30 nM~58.421.3 ± 0.61
3 µM~71.723.8 ± 0.41**

*p < 0.05, **p < 0.01 compared to control. BPA data from Wang et al., 2016. BPS data from Žalmanová et al., 2023.[3]

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide, primarily based on the study investigating the effects of BHPF.

In Vitro Maturation (IVM) of Porcine Oocytes
  • Oocyte Collection: Porcine ovaries are collected from a local slaughterhouse and transported to the laboratory in a saline solution at 37°C. Cumulus-oocyte complexes (COCs) are aspirated from 3-6 mm antral follicles using a sterile syringe.

  • Maturation Medium: The basic maturation medium is typically TCM-199 supplemented with porcine follicular fluid (pFF), cysteine, EGF, hCG, and PMSG.

  • BHPF Treatment: BHPF is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution and then diluted in the maturation medium to the final concentrations (e.g., 25, 50, and 75 µM). The final concentration of DMSO in the medium is kept below 0.1%.

  • Culture Conditions: COCs are cultured in the maturation medium with or without BHPF at 38.5°C in a humidified atmosphere of 5% CO2 for 42-44 hours.

Assessment of Oocyte Maturation
  • First Polar Body Extrusion (PBE): After maturation, cumulus cells are removed by gentle pipetting in the presence of hyaluronidase. Oocytes are then examined under a stereomicroscope to assess the extrusion of the first polar body, a key indicator of nuclear maturation.

  • Spindle and Chromosome Staining: Denuded oocytes are fixed in 4% paraformaldehyde, permeabilized with Triton X-100, and blocked with bovine serum albumin. They are then incubated with a primary antibody against α-tubulin to label the spindle and counterstained with DAPI to visualize the chromosomes. The morphology of the spindle and alignment of chromosomes are observed using a confocal laser scanning microscope.

  • Intracellular ATP Level Measurement: The ATP levels in single oocytes are measured using an ATP assay kit according to the manufacturer's instructions. The luminescence is measured with a luminometer.

  • Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels are detected by staining oocytes with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA). The fluorescence intensity is measured using a fluorescence microscope.

  • Apoptosis Assay: Early apoptosis is detected using an Annexin V-FITC Apoptosis Detection Kit. Oocytes are stained with Annexin V-FITC and propidium (B1200493) iodide (PI) and observed under a fluorescence microscope.

Visualizing the Impact: Signaling Pathways and Workflows

Experimental Workflow

The following diagram illustrates the general workflow for investigating the effects of BHPF on porcine oocyte maturation.

experimental_workflow cluster_collection Oocyte Collection & Preparation cluster_ivm In Vitro Maturation (IVM) cluster_analysis Endpoint Analysis ovaries Porcine Ovaries aspiration Follicle Aspiration ovaries->aspiration cocs Cumulus-Oocyte Complexes (COCs) aspiration->cocs control Control Medium cocs->control bhp_treatment BHPF Treatment Groups cocs->bhp_treatment culture Culture (42-44h) control->culture bhp_treatment->culture pbe Polar Body Extrusion culture->pbe spindle Spindle/Chromosome Staining culture->spindle atp ATP Measurement culture->atp ros ROS Measurement culture->ros apoptosis Apoptosis Assay culture->apoptosis

Caption: Experimental workflow for assessing BHPF toxicity on porcine oocyte IVM.

Postulated Signaling Pathway of BHPF-Induced Oocyte Maturation Arrest

This diagram outlines the potential signaling cascade through which BHPF disrupts the maturation of porcine oocytes, based on the experimental findings.

signaling_pathway cluster_cellular_stress Cellular Stress Induction cluster_cellular_damage Cellular Damage cluster_maturation_failure Maturation Failure BHPF BHPF Exposure ros_increase Increased ROS BHPF->ros_increase atp_decrease Decreased ATP BHPF->atp_decrease spindle_abnormality Spindle Abnormality ros_increase->spindle_abnormality apoptosis Early Apoptosis ros_increase->apoptosis atp_decrease->spindle_abnormality pbe_inhibition Inhibition of Polar Body Extrusion spindle_abnormality->pbe_inhibition apoptosis->pbe_inhibition

Caption: BHPF-induced signaling pathway leading to oocyte maturation arrest.

Conclusion

The available data strongly indicates that BHPF, a common BPA substitute, exerts significant toxic effects on porcine oocyte maturation in vitro.[4] Exposure to BHPF leads to a dose-dependent decrease in the rate of first polar body extrusion, accompanied by an increase in spindle abnormalities, a reduction in intracellular ATP levels, an accumulation of reactive oxygen species, and an elevation in early apoptosis rates.[4] These findings are concerning and suggest that BHPF may not be a safe alternative to BPA in consumer products, particularly concerning female reproductive health.

When compared to BPA and BPS, BHPF demonstrates a similar pattern of reproductive toxicity. All three compounds have been shown to impair meiotic progression and induce cellular stress in porcine oocytes. While direct comparative studies under identical conditions are limited, the collective evidence underscores the potential for various bisphenol analogues to disrupt oocyte maturation. This highlights the critical need for thorough toxicological evaluation of BPA substitutes before their widespread commercial use. Further research is warranted to elucidate the precise molecular mechanisms underlying BHPF-induced ootoxicity and to establish safe exposure limits.

References

Cross-Validation of Analytical Methods for BHPF Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing concern over the endocrine-disrupting properties of bisphenol A (BPA) has led to its substitution with other bisphenol analogues, including Bis(p-hydroxyphenyl)methane (BHPF). Consequently, robust and reliable analytical methods are crucial for the accurate detection and quantification of BHPF in various matrices to assess human exposure and environmental contamination. This guide provides an objective comparison of commonly employed analytical techniques for BHPF detection, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.

Comparative Analysis of Analytical Methods

The primary analytical techniques for the determination of BHPF include Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), and Gas Chromatography-Mass Spectrometry (GC-MS). The performance of these methods is evaluated based on key validation parameters such as Limit of Detection (LOD), Limit of Quantification (LOQ), linearity, recovery, and precision.

Table 1: Performance Comparison of LC-MS/MS Methods for BHPF Detection
MatrixSample PreparationLOQRecovery (%)RSD (%)Reference
BeverageMolecularly Imprinted Solid-Phase Extraction (MIP-SPE)0.15 ng/mL50-103<15[1]
Canned FoodMolecularly Imprinted Solid-Phase Extraction (MIP-SPE)1.5 ng/g50-103<15[1]
Human UrineDispersive Liquid-Liquid Microextraction (DLLME)0.10 µg/LNot ReportedNot Reported[2]
Table 2: Performance Comparison of HPLC-FLD Methods for BHPF Detection
MatrixSample PreparationLOQRecovery (%)RSD (%)Reference
Human UrineDispersive Solid-Phase Extraction (d-SPE) coupled with Solid-Phase Extraction (SPE)11.42-22.35 ng/mL74.3-86.5<10[3][4]
Human Amniotic FluidDispersive Liquid-Liquid Microextraction (DLLME)6.17-22.72 ng/mL80.9-115.9<12[5]
Table 3: Performance Comparison of GC-MS Methods for BHPF Detection
MatrixSample Preparation & DerivatizationLOQRecovery (%)RSD (%)Reference
Paper and BoardLiquid Extraction & Trimethylsilylation (BSTFA)0.78-9.10 µg/kgNot Reported<16.6 (reproducibility)[6]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are summarized protocols for the key techniques discussed.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

1. Sample Preparation (MIP-SPE for Beverages and Canned Food)[1]

  • Beverages: Dilute the sample with water.

  • Canned Food: Homogenize the sample and extract with a suitable solvent.

  • MIP-SPE Procedure:

    • Condition the MIP-SPE cartridge.

    • Load the sample extract.

    • Wash the cartridge to remove interferences.

    • Elute the analytes with an appropriate solvent.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. Chromatographic and Mass Spectrometric Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable C18 column.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with additives like formic acid.

  • MS/MS System: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Detection: Multiple Reaction Monitoring (MRM) mode for specific precursor-product ion transitions of BHPF.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

1. Sample Preparation (d-SPE and SPE for Human Urine)[3][4]

  • Enzymatic Hydrolysis: To determine total BHPF (free and conjugated), treat the urine sample with β-glucuronidase/sulfatase.

  • Dispersive SPE (d-SPE): Add extraction solvent and salts to the sample, vortex, and centrifuge.

  • Solid-Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge (e.g., C18).

    • Load the supernatant from the d-SPE step.

    • Wash the cartridge.

    • Elute BHPF with a suitable solvent.

    • Evaporate and reconstitute the eluate.

2. Chromatographic and Detection Conditions

  • HPLC System: A standard HPLC system.

  • Column: A C18 or other suitable reversed-phase column.

  • Mobile Phase: A gradient or isocratic mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

  • Fluorescence Detector: Set to the optimal excitation and emission wavelengths for BHPF (e.g., Excitation: 230 nm, Emission: 300 nm).[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation and Derivatization (Paper and Board)[6]

  • Extraction: Perform a liquid extraction of the paper or cardboard sample.

  • Derivatization:

    • Evaporate the extract to dryness.

    • Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine).[6]

    • Heat the mixture to facilitate the reaction, which converts the polar hydroxyl groups of BHPF into more volatile silyl (B83357) ethers.[8][9][10]

2. GC-MS Conditions

  • GC System: A gas chromatograph with a suitable capillary column (e.g., DB-5ms).

  • Injection: Splitless injection of the derivatized sample.

  • Oven Temperature Program: A programmed temperature ramp to separate the analytes.

  • MS System: A mass spectrometer operating in electron ionization (EI) mode.

  • Detection: Selected Ion Monitoring (SIM) or full scan mode to detect the characteristic ions of the derivatized BHPF.

BHPF Signaling Pathway Disruption

BHPF is recognized as an endocrine-disrupting chemical that can interfere with hormonal signaling pathways. One of the key mechanisms is its interaction with estrogen receptors, which can lead to a cascade of downstream effects. Additionally, BHPF has been shown to induce programmed cell death, such as ferroptosis and apoptosis, through the dysregulation of specific cellular pathways.

BHPF_Signaling_Pathway cluster_0 BHPF Exposure cluster_1 Cellular Effects cluster_2 Downstream Pathways cluster_3 Adverse Outcomes BHPF BHPF ER Estrogen Receptor (ER) Binding BHPF->ER YTHDF2 YTHDF2 Downregulation BHPF->YTHDF2 Endocrine_Disruption Endocrine Disruption ER->Endocrine_Disruption GCH1 Reduced gch1 Translation YTHDF2->GCH1 STING1 Increased sting1 Stability YTHDF2->STING1 Hormonal_Imbalance Hormonal Imbalance Endocrine_Disruption->Hormonal_Imbalance Ferroptosis Cardiomyocyte Ferroptosis GCH1->Ferroptosis Apoptosis Caudal Vein Plexus Apoptosis STING1->Apoptosis

Caption: BHPF-induced signaling pathway disruption.

Conclusion

The selection of an analytical method for BHPF detection is a critical decision that depends on the specific research question, the sample matrix, and the required sensitivity and selectivity. LC-MS/MS offers high sensitivity and specificity, making it ideal for trace-level quantification and confirmatory analysis. HPLC-FLD provides a cost-effective and sensitive alternative for routine screening of fluorescent compounds like BHPF. GC-MS, although requiring a derivatization step, is a robust and reliable technique, particularly when coupled with tandem mass spectrometry. This guide provides the necessary information for researchers to make an informed decision on the most suitable method for their analytical challenges in BHPF detection.

References

A Comparative Guide to the Long-Term Stability of 9,9-Bis(4-hydroxyphenyl)fluorene (BHPF)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the long-term stability of 9,9-Bis(4-hydroxyphenyl)fluorene (BHPF), a key monomer in the synthesis of high-performance polymers.[1] It is intended for researchers, scientists, and drug development professionals to understand and evaluate the stability profile of BHPF in comparison to its alternatives. This document outlines standard experimental protocols for stability testing and presents available data and plausible degradation pathways based on current scientific understanding.

Introduction to this compound (BHPF)

BHPF, also known as Bisphenol FL, is a bisphenol analog characterized by a rigid fluorene (B118485) moiety.[2] This structural feature imparts exceptional thermal stability to polymers derived from it, making them suitable for high-temperature applications in electronics, aerospace, and other advanced industries.[1] As a potential substitute for Bisphenol A (BPA), understanding the long-term stability of BHPF under various environmental conditions is critical for assessing its performance, safety, and shelf-life.

Comparative Long-Term Stability Profile

While specific long-term stability data for pure BHPF under various stress conditions is not extensively published, its stability can be inferred from studies on fluorene-based polymers and related phenolic compounds. This section compares the expected stability of BHPF with common alternatives like Bisphenol A (BPA), Bisphenol F (BPF), and Bisphenol S (BPS).

Table 1: Comparison of Physicochemical Properties and Expected Stability

PropertyThis compound (BHPF)Bisphenol A (BPA)Bisphenol F (BPF)Bisphenol S (BPS)
Molar Mass 350.41 g/mol [2]228.29 g/mol 200.23 g/mol 250.27 g/mol
Melting Point 224-226 °C[1]158-159 °C162-164 °C245-250 °C
Water Solubility LowSparingly solubleSparingly solubleModerately soluble
Expected Thermal Stability High, due to the rigid fluorene group.[1]ModerateModerateHigh, due to the sulfone group.
Expected Photolytic Stability Susceptible to oxidation at the C-9 position, potentially forming fluorenone-like structures.[3]Susceptible to photo-oxidation and degradation.Similar to BPA.More stable than BPA and BPF due to the electron-withdrawing sulfone group.[4]
Expected Oxidative Stability Phenolic hydroxyl groups are susceptible to oxidation.Phenolic hydroxyl groups are susceptible to oxidation.Phenolic hydroxyl groups are susceptible to oxidation.Phenolic hydroxyl groups are susceptible to oxidation, but the sulfone group may influence the rate.
Expected Hydrolytic Stability Generally stable due to the non-hydrolyzable nature of its core structure.StableStableStable

Experimental Protocols for Long-Term Stability Testing

To rigorously assess the long-term stability of BHPF, standardized protocols should be followed. The International Council for Harmonisation (ICH) and the Organisation for Economic Co-operation and Development (OECD) provide comprehensive guidelines.

General Stability Testing Protocol (ICH Q1A(R2))

This protocol is designed to determine the re-test period for a drug substance or the shelf life of a drug product.[5][6]

Workflow for General Stability Testing of BHPF

G cluster_prep Preparation cluster_storage Storage Conditions cluster_testing Testing Schedule cluster_analysis Analysis b1 Select ≥ 3 Primary Batches of High-Purity BHPF b2 Characterize Initial Samples (t=0) (Purity, Appearance, etc.) b1->b2 s1 Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH b2->s1 s2 Intermediate: 30°C ± 2°C / 65% RH ± 5% RH b2->s2 s3 Accelerated: 40°C ± 2°C / 75% RH ± 5% RH b2->s3 t1 Long-Term: Every 3 months for the 1st year, every 6 months for the 2nd year, and annually thereafter. s1->t1 t2 Accelerated: Minimum of 0, 3, and 6 months. s3->t2 a1 Perform Stability-Indicating Tests (e.g., HPLC for purity and degradants) t1->a1 a2 Evaluate Physical Properties (Appearance, Color, etc.) t1->a2 t2->a1 t2->a2 a3 Data Evaluation and Shelf-Life Determination a1->a3 a2->a3

Caption: Workflow for ICH Q1A(R2) stability testing of BHPF.

Testing Parameters:

  • Appearance: Visual inspection for any changes in color or physical state.

  • Purity: A stability-indicating HPLC method should be used to determine the purity of BHPF and to detect and quantify any degradation products.

  • Water Content: Karl Fischer titration can be used to determine the water content, especially under humid storage conditions.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[7]

Table 2: Recommended Forced Degradation Conditions for BHPF

Stress ConditionProtocolPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°C for 48 hoursBHPF is expected to be largely stable due to the absence of hydrolyzable functional groups in its core structure.
Base Hydrolysis 0.1 M NaOH at 60°C for 48 hoursSimilar to acid hydrolysis, significant degradation is not expected. Some degradation of phenolic groups might occur under harsh conditions.
Oxidation 3% H₂O₂ at room temperature for 24 hoursOxidation of the phenolic hydroxyl groups to form quinone-like structures.
Thermal Degradation Dry heat at 105°C for 72 hoursMinimal degradation is expected due to high thermal stability. At very high temperatures, decomposition of the fluorene structure may occur.
Photostability Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).Photo-oxidation at the C-9 position of the fluorene ring, potentially leading to the formation of 9-fluorenone (B1672902) derivatives.[3]
Hydrolytic Stability (OECD Guideline 111)

This guideline specifically assesses the rate of hydrolysis of a chemical as a function of pH.[8][9][10][11]

Experimental Workflow for OECD 111 Hydrolytic Stability Testing

A Prepare Sterile Aqueous Buffer Solutions (pH 4, 7, and 9) B Add BHPF to Buffer Solutions (Concentration < 0.01 M) A->B C Incubate in the Dark at 50°C B->C D Sample at Predetermined Intervals (e.g., 0, 1, 2, 5 days) C->D E Analyze Samples by HPLC for BHPF Concentration D->E F Determine Hydrolysis Rate and Half-Life E->F G Identify Major Degradation Products (if any) F->G

Caption: Workflow for hydrolytic stability testing of BHPF (OECD 111).

Potential Degradation Pathways

Based on the chemical structure of BHPF and studies on related compounds, the following degradation pathways can be postulated.

Diagram of Potential BHPF Degradation Pathways

BHPF This compound (BHPF) Oxidation Oxidative Stress (e.g., H₂O₂) BHPF->Oxidation Photodegradation Photolytic Stress (UV/Vis Light) BHPF->Photodegradation Quinone Quinone-type Derivatives Oxidation->Quinone Polymerization Polymeric Byproducts Oxidation->Polymerization Fluorenone 9-Fluorenone Derivatives Photodegradation->Fluorenone

Caption: Postulated degradation pathways for BHPF under stress conditions.

Analytical Methods for Stability Testing

High-Performance Liquid Chromatography (HPLC) is the most suitable technique for the quantitative analysis of BHPF and its degradation products during stability studies.[12]

Table 3: Recommended HPLC Method Parameters

ParameterRecommended Condition
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)[12]
Mobile Phase Gradient elution with a mixture of acetonitrile (B52724) and water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection UV at 257 nm (for fluorenone-related impurities) and 275 nm (for BHPF and phenolic byproducts)[12]
Column Temperature 30°C[12]
Injection Volume 10 µL

Conclusion

This compound exhibits high intrinsic thermal stability, a key attribute for its application in high-performance polymers. However, like other phenolic compounds, it is susceptible to oxidative and photolytic degradation. The phenolic hydroxyl groups and the C-9 position of the fluorene ring are the most likely sites of degradation.

For a comprehensive evaluation of its long-term stability, it is imperative to conduct rigorous studies following established guidelines such as ICH Q1A(R2) and OECD 111. The experimental protocols and analytical methods outlined in this guide provide a robust framework for researchers and drug development professionals to assess the stability profile of BHPF and compare it with alternative bisphenols. Such studies are crucial for determining appropriate storage conditions, shelf-life, and ensuring the quality and safety of products derived from this important monomer.

References

Safety Operating Guide

Proper Disposal of 9,9-Bis(4-hydroxyphenyl)fluorene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 9,9-Bis(4-hydroxyphenyl)fluorene, ensuring the safety of laboratory personnel and the protection of the environment.

Researchers, scientists, and drug development professionals handling this compound must adhere to strict disposal protocols due to its hazardous properties. This chemical is classified as a skin and eye irritant and is very toxic to aquatic life with long-lasting effects[1][2][3][4][5]. Therefore, proper waste management is not only a regulatory requirement but also a critical aspect of responsible laboratory practice.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Tightly fitting safety goggles or safety glasses with side-shields[2][6].

  • Skin Protection: Chemical-impermeable gloves and long-sleeved clothing[2][6].

  • Respiratory Protection: In situations where dust formation is likely, a full-face respirator should be used[2].

Work should be conducted in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure[1][2][6]. Avoid creating dust when handling the solid chemical[1][2][6]. In case of accidental contact, wash the affected skin area with soap and plenty of water, and for eye contact, rinse cautiously with water for several minutes[1][2][6].

Step-by-Step Disposal Protocol

The disposal of this compound waste must comply with federal, state, and local regulations. The primary federal law governing hazardous waste is the Resource Conservation and Recovery Act (RCRA)[7][8][9].

  • Waste Segregation: Do not mix this compound waste with other waste streams[1][7]. It should be segregated and stored in a dedicated, properly labeled container.

  • Container Requirements: Use a container that is chemically compatible with this compound and is free from damage or leaks. The container must have a secure, leak-proof closure[8]. The original container is often a suitable option[1].

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound"[7][10]. The label should also include appropriate hazard pictograms (e.g., irritant, environmental hazard)[10].

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials[7][8][9].

  • Licensed Disposal: Arrange for the disposal of the waste through a licensed hazardous waste disposal company[1]. Inform the disposal company of the chemical's properties to ensure proper handling and treatment. The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber[1].

  • Avoid Environmental Release: Under no circumstances should this compound be disposed of down the drain or in regular trash, as it is very toxic to aquatic life[1][5]. All spills should be collected and treated as hazardous waste[1][6].

Key Data Summary

ParameterInformationSource
Chemical Name This compound[1]
CAS Number 3236-71-3[1]
Hazard Classifications Skin Irritant (Category 2), Serious Eye Irritant (Category 2), Hazardous to the aquatic environment, short-term (Acute) - Category Acute 1, Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 1[2][3]
GHS Hazard Statements H315: Causes skin irritation, H319: Causes serious eye irritation, H410: Very toxic to aquatic life with long lasting effects[1][2][3]
GHS Precautionary Statements P273: Avoid release to the environment, P280: Wear protective gloves/protective clothing/eye protection/face protection, P391: Collect spillage, P501: Dispose of contents/container to an approved waste disposal plant[1][2]
Recommended Disposal Method Offer surplus and non-recyclable solutions to a licensed disposal company. Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator with an afterburner and scrubber.[1]

Disposal Workflow Diagram

G Figure 1. Disposal Workflow for this compound A Identify Waste This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B H Accidental Spill A->H C Segregate Waste into a Designated Container B->C I Contain and Collect Spill B->I D Securely Seal and Label Container 'Hazardous Waste' C->D E Store in Designated Hazardous Waste Area D->E F Arrange for Pickup by Licensed Disposal Company E->F G Incineration at a Permitted Facility F->G H->B I->C

Caption: Disposal Workflow for this compound.

References

Essential Safety and Operational Guidance for Handling 9,9-Bis(4-hydroxyphenyl)fluorene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for 9,9-Bis(4-hydroxyphenyl)fluorene (CAS No. 3236-71-3), including personal protective equipment (PPE) requirements, operational procedures, and disposal plans.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Skin Irritation (Category 2) : Causes skin irritation.[1][2][3]

  • Serious Eye Irritation (Category 2) : Causes serious eye irritation.[1][2][3]

  • Hazardous to the Aquatic Environment (Acute Category 1 and Chronic Category 1) : Very toxic to aquatic life with long-lasting effects.[1][2][3]

Signal Word: Warning[1][2]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles or safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[1][2][4]Protects against dust particles and splashes that can cause serious eye irritation.[1][2]
Skin Protection Chemical-resistant, impervious gloves (e.g., Nitrile rubber) inspected before use.[1][5] Long-sleeved clothing or a lab coat.[4]Prevents skin contact which can cause irritation.[1][2]
Respiratory Protection For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended.[2] If exposure limits are exceeded, a full-face respirator should be used.[1]Minimizes inhalation of dust particles, which may cause respiratory tract irritation.[4]
Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is critical to safely manage this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1][2]

  • Ensure safety shower and eyewash stations are readily accessible.

  • Remove all sources of ignition and use non-sparking tools to prevent fire hazards.[1]

2. Donning PPE:

  • Before handling the chemical, put on all required PPE as specified in the table above.

3. Handling the Chemical:

  • Avoid the formation of dust and aerosols.[1][2]

  • Carefully weigh and transfer the solid material, minimizing agitation.

  • Avoid contact with skin, eyes, and clothing.[4]

4. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[1][2]

  • Clean all equipment and the work area to remove any residual chemical.

  • Contaminated clothing should be removed and washed before reuse.[1]

5. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][4]

  • Keep away from incompatible materials and foodstuff containers.[1][4]

Emergency and First Aid Measures

Immediate response is crucial in the event of an exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical help.[1][2][4]
Eye Contact Rinse cautiously with water for at least 15 minutes.[1][2] Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][4]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2][4]
Disposal Plan

Proper disposal is essential to prevent environmental contamination, given the substance's high toxicity to aquatic life.[1][2]

  • Waste Collection : Collect chemical waste in a suitable, labeled, and closed container.[1] Do not mix with other waste.[2]

  • Disposal Method : The recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2][6]

  • Regulatory Compliance : All disposal activities must be in accordance with local, regional, national, and international regulations.[1][2] Engage a licensed professional waste disposal service.[6]

  • Container Disposal : Handle uncleaned containers as you would the product itself.[2]

Workflow for Handling this compound

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling & Storage cluster_disposal 4. Waste Disposal prep_area Prepare well-ventilated area (fume hood) check_safety Check safety equipment (eyewash, shower) prep_area->check_safety don_ppe Don all required PPE check_safety->don_ppe handle_chem Weigh and transfer chemical (avoid dust) don_ppe->handle_chem Proceed to handling clean_up Clean work area and equipment handle_chem->clean_up collect_waste Collect waste in a labeled, sealed container handle_chem->collect_waste Generate waste doff_ppe Remove and decontaminate/ dispose of PPE clean_up->doff_ppe Handling complete wash_hands Wash hands thoroughly doff_ppe->wash_hands store_chem Store chemical in a sealed container in a cool, dry place wash_hands->store_chem dispose Dispose via licensed waste disposal service collect_waste->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.